7-chloro-1,3-dihydroxy-9H-xanthen-9-one
Description
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Properties
IUPAC Name |
7-chloro-1,3-dihydroxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClO4/c14-6-1-2-10-8(3-6)13(17)12-9(16)4-7(15)5-11(12)18-10/h1-5,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWOAGAHMPEFSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C3=C(C=C(C=C3O2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
7-chloro-1,3-dihydroxy-9H-xanthen-9-one chemical properties
An In-depth Technical Guide to the Chemical Properties of 7-chloro-1,3-dihydroxy-9H-xanthen-9-one
Abstract
The xanthone (9H-xanthen-9-one) scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1][2] This guide provides a comprehensive technical overview of a specific derivative, this compound. We will delve into its fundamental chemical properties, propose a robust synthetic pathway grounded in established methodologies, and explore its spectral characteristics and reactivity. This document is intended for researchers, chemists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising molecular framework.
Introduction: The Significance of the Xanthone Scaffold
Xanthones are a class of oxygenated heterocyclic compounds built upon a dibenzo-γ-pyrone framework.[2][3] Their rigid, planar structure and diverse substitution patterns allow for precise interactions with a variety of biological targets. This has led to the discovery of xanthone derivatives with potent anticancer, anti-inflammatory, antioxidant, antiviral, and neuroprotective properties.[2][3][4][5][6] The specific compound, this compound, combines key functional groups that suggest significant potential for further development:
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Polyhydroxylation (Resorcinol-like A-ring): The 1,3-dihydroxy pattern is known to contribute to strong antioxidant and radical-scavenging activities.[7]
-
Halogenation (Chloro-substituent on C-ring): The chloro group can modulate the molecule's lipophilicity, metabolic stability, and binding affinity to protein targets through halogen bonding.
-
Core Scaffold: The inherent properties of the xanthone nucleus contribute to its biological functions, including potential DNA intercalation and enzyme inhibition.[1]
This guide will systematically detail the chemical attributes of this molecule, providing a foundational understanding for its application in research and development.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is paramount for its application in experimental settings, from designing synthetic modifications to formulating it for biological assays. The key computed properties for this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 7-chloro-1,3-dihydroxyxanthen-9-one | PubChem[8] |
| CAS Number | 100334-95-0 | ECHEMI[9], PubChem[8] |
| Molecular Formula | C₁₃H₇ClO₄ | PubChem[8] |
| Molecular Weight | 262.64 g/mol | PubChem[8] |
| Monoisotopic Mass | 262.0032864 Da | PubChem[8] |
| XLogP3 (Computed) | 3.4 | PubChem[8] |
| Hydrogen Bond Donors | 2 | PubChem[8] |
| Hydrogen Bond Acceptors | 4 | PubChem[8] |
| Topological Polar Surface Area | 66.8 Ų | PubChem[8] |
| Complexity (Computed) | 348 | PubChem[8] |
| Canonical SMILES | C1=CC2=C(C=C1Cl)C(=O)C3=C(C=C(C=C3O2)O)O | PubChem[8] |
Synthesis and Mechanistic Insights
While numerous methods exist for xanthone synthesis, the Grover, Shah, and Shah (GSS) reaction remains one of the most robust and popular approaches due to its use of readily available starting materials.[10][11] This method involves the condensation of a salicylic acid derivative with a suitable phenol, followed by cyclodehydration.
Proposed Synthetic Pathway
A logical and efficient synthesis of this compound can be achieved by reacting 5-chlorosalicylic acid with phloroglucinol in the presence of a condensing agent like Eaton's reagent (P₂O₅ in MeSO₃H) or the classical ZnCl₂/POCl₃ mixture.[10][11][12]
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol (Proposed)
Causality: The GSS reaction is chosen for its efficiency in forming the benzophenone intermediate and facilitating the subsequent intramolecular cyclization in a one-pot or two-step sequence. Eaton's reagent is a powerful dehydrating agent and non-nucleophilic acid catalyst, ideal for promoting both the initial Friedel-Crafts acylation and the final ring-closing dehydration.[11][12]
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add equimolar amounts of 5-chlorosalicylic acid (1.0 eq) and phloroglucinol (1.0 eq).
-
Solvent and Catalyst Addition: Add Eaton's reagent (10 parts, w/w) to the flask under a nitrogen atmosphere. Expertise Insight: The reaction is moisture-sensitive; ensuring anhydrous conditions is critical to prevent quenching of the condensing agent and to maximize yield.
-
Reaction Execution: Heat the reaction mixture to 70-80 °C with vigorous stirring.[11][12] Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Acetone:Hexane 2:1).[12] The reaction is typically complete within 1-3 hours.
-
Workup: Cool the mixture to room temperature and pour it carefully onto crushed ice with stirring. This hydrolyzes the Eaton's reagent and precipitates the crude product.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~6-7).[12] Dry the crude solid. Self-Validation: A neutral pH wash is essential to remove any residual acid catalyst which could interfere with subsequent steps or analysis. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.[11]
Structural Elucidation and Spectral Analysis
Confirmation of the final structure is achieved through a combination of spectroscopic techniques. Based on the known structure and data from similar xanthone derivatives, the following spectral characteristics are expected.[13][14][15]
-
¹H NMR (Proton NMR):
-
Phenolic Protons (-OH): Two distinct singlets in the downfield region (δ 9-13 ppm), which are typically broad and D₂O exchangeable. The C1-OH may be further downfield due to intramolecular hydrogen bonding with the C9-carbonyl.
-
A-Ring Protons: Protons at C2 and C4 will appear as doublets (or singlets depending on coupling) in the aromatic region (δ 6.0-6.5 ppm), characteristic of a highly substituted, electron-rich aromatic ring.
-
C-Ring Protons: The protons at C5, C6, and C8 will exhibit a more complex splitting pattern. The H-8 proton, being ortho to the carbonyl, will be the most deshielded (δ ~8.0-8.2 ppm). The H-5 and H-6 protons will appear further upfield.
-
-
¹³C NMR (Carbon NMR):
-
Carbonyl Carbon (C9): A characteristic peak far downfield (δ > 175 ppm).
-
Oxygenated Aromatic Carbons: Peaks for C1, C3, C4a, and C8a will appear in the δ 140-165 ppm range.
-
Chlorinated Carbon (C7): The carbon bearing the chlorine atom will be identifiable in the δ 130-140 ppm range.
-
Protonated Aromatic Carbons: Peaks for C2, C4, C5, C6, and C8 will appear in the typical aromatic region (δ 95-135 ppm).
-
-
FT-IR (Infrared Spectroscopy):
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O-H Stretch: A broad absorption band in the 3100-3500 cm⁻¹ region, indicative of the phenolic hydroxyl groups.
-
C=O Stretch: A strong, sharp absorption band around 1640-1660 cm⁻¹, corresponding to the conjugated ketone of the γ-pyrone ring.
-
C=C Stretch: Multiple sharp peaks in the 1450-1610 cm⁻¹ range, representing the aromatic ring vibrations.
-
C-O Stretch: Absorptions in the 1100-1300 cm⁻¹ region for the aryl ether and phenol C-O bonds.
-
C-Cl Stretch: A peak in the 1000-1100 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z ≈ 262. A characteristic isotopic pattern (M+2 peak at ~33% intensity of the M⁺ peak) will be observed, confirming the presence of a single chlorine atom.
-
Chemical Reactivity and Derivatization Potential
The functional groups of this compound offer multiple handles for chemical modification, a critical aspect for structure-activity relationship (SAR) studies in drug development.
Caption: Key reactivity sites on the this compound scaffold.
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Phenolic Hydroxyl Groups (C1-OH, C3-OH): These are the most reactive sites. They can be readily alkylated to form ethers or acylated to form esters.[11] This allows for the introduction of various side chains to modulate solubility, lipophilicity, and target engagement. For instance, introducing amine-containing side chains can enhance water solubility and introduce new binding interactions.
-
Aryl Chloride (C7-Cl): The chlorine atom is generally unreactive towards standard nucleophilic substitution due to the electron-rich nature of the aromatic ring. However, under forcing conditions (high temperature/pressure) or with specific palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki), it can be replaced by amines, alcohols, or boronic acids, providing a powerful tool for late-stage diversification.
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Aromatic Rings: The A-ring, activated by two hydroxyl groups, is susceptible to electrophilic aromatic substitution (e.g., nitration, further halogenation) at the C2 and C4 positions, although steric hindrance may be a factor. The C-ring is deactivated by the carbonyl and chloro groups, making electrophilic substitution less favorable.
Biological Context and Therapeutic Potential
The xanthone scaffold is a cornerstone of many biologically active compounds.[1] The specific substitution pattern of this compound suggests several promising avenues for therapeutic investigation:
-
Anticancer Activity: Many hydroxylated and halogenated xanthones exhibit potent cytotoxicity against various cancer cell lines.[1][4] Their mechanisms often involve the inhibition of key enzymes like topoisomerase or protein kinases, or the induction of apoptosis.[1][16]
-
Anti-inflammatory and Antioxidant Effects: Dihydroxy-substituted xanthones are excellent radical scavengers and can modulate inflammatory pathways.[5][7] They have been shown to inhibit the production of pro-inflammatory mediators like prostaglandins and interleukins.[7][17]
-
Enzyme Inhibition: The xanthone core is a privileged scaffold for designing enzyme inhibitors. Derivatives have shown potent activity against acetylcholinesterase (relevant for Alzheimer's disease), kinases, and various proteases.[3][6]
The combination of the resorcinol-like A-ring and the chlorinated C-ring makes this compound an attractive candidate for screening in anticancer, anti-inflammatory, and neuroprotective assays.
Conclusion
This compound is a synthetically accessible xanthone derivative with a compelling profile for further investigation in drug discovery and materials science. Its key features—a reactive dihydroxy-A-ring, a modifiable chloro-substituent, and the biologically active xanthone core—provide a versatile platform for creating diverse chemical libraries. The synthetic and analytical frameworks outlined in this guide offer a solid foundation for researchers to build upon, enabling the exploration and optimization of this promising scaffold for novel therapeutic applications.
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An In-Depth Technical Guide to 7-chloro-1,3-dihydroxy-9H-xanthen-9-one (CAS: 100334-95-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-chloro-1,3-dihydroxy-9H-xanthen-9-one is a halogenated derivative of the xanthone scaffold, a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone framework.[1] While specific research on this particular molecule is limited, the broader family of chlorinated hydroxyxanthones has garnered significant scientific interest due to their diverse and potent biological activities. This guide provides a comprehensive overview of this compound, including its chemical properties, probable synthesis routes based on established methods for related compounds, and an in-depth exploration of its potential biological activities by drawing parallels with structurally similar molecules. This document aims to serve as a foundational resource for researchers investigating this compound for applications in medicinal chemistry and drug discovery, particularly in the realms of antimicrobial and anticancer research.
Introduction: The Therapeutic Potential of Chlorinated Xanthones
Xanthones are a prominent class of naturally occurring and synthetic compounds that exhibit a wide array of pharmacological properties.[2][3] The introduction of a chlorine substituent to the xanthone core can significantly modulate its biological activity, often enhancing its efficacy.[3][4] Chlorinated xanthones have demonstrated promising antimicrobial activity against a range of pathogens, including drug-resistant bacterial strains, and have also shown potent cytotoxic effects against various cancer cell lines.[2][4][5] This suggests that this compound holds considerable potential as a lead compound for the development of novel therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 100334-95-0 | [6][7] |
| Molecular Formula | C₁₃H₇ClO₄ | [6] |
| Molecular Weight | 262.64 g/mol | [6] |
| IUPAC Name | 7-chloro-1,3-dihydroxyxanthen-9-one | [6] |
| XLogP3 | 3.4 | [6] |
| Hydrogen Bond Donor Count | 2 | [6] |
| Hydrogen Bond Acceptor Count | 4 | [6] |
| Topological Polar Surface Area | 66.8 Ų | [6] |
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis would likely begin with the creation of the 1,3-dihydroxy-9H-xanthen-9-one backbone. This is commonly achieved through the reaction of a salicylic acid derivative with phloroglucinol in the presence of a dehydrating agent like Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid). The subsequent step would be the chlorination of the xanthone core.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1,3-dihydroxy-9H-xanthen-9-one
-
To a solution of a suitable salicylic acid derivative (1 equivalent) and phloroglucinol (1 equivalent) in a round-bottom flask, add Eaton's reagent (5-10 equivalents) at room temperature.
-
Heat the reaction mixture to 80-100°C and stir for 3-5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield crude 1,3-dihydroxy-9H-xanthen-9-one.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Chlorination to this compound
-
Dissolve the synthesized 1,3-dihydroxy-9H-xanthen-9-one (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add a chlorinating agent, such as N-chlorosuccinimide (NCS) (1-1.2 equivalents), to the solution.
-
The reaction may be catalyzed by an acid, such as p-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours, monitoring by TLC.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to isolate this compound.
Spectroscopic Characterization (Predicted)
Although experimental spectra for this specific compound are not available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings. The protons on the dihydroxy-substituted ring will likely appear at a different chemical shift compared to those on the chloro-substituted ring. The hydroxyl protons may appear as broad singlets.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (around 180 ppm), the aromatic carbons, and the carbons attached to the hydroxyl and chloro groups.
-
IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the carbonyl group (C=O) in the region of 1650-1600 cm⁻¹. Broad absorption bands corresponding to the hydroxyl groups (O-H) are expected in the region of 3500-3200 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 262.64). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M peak).
Potential Biological Activities and Mechanisms of Action
Based on the extensive research on chlorinated xanthones, this compound is anticipated to exhibit significant antimicrobial and cytotoxic activities.
Antimicrobial Activity
Chlorinated xanthones have demonstrated potent activity against a variety of microorganisms, particularly Gram-positive bacteria.[3] Some derivatives have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA).[4] The mechanism of action is thought to involve the disruption of the bacterial cell membrane and the inhibition of essential enzymes.
Caption: Potential mechanisms of anticancer activity.
Future Directions and Research Opportunities
This compound represents a promising yet underexplored molecule. Future research should focus on:
-
Definitive Synthesis and Characterization: Developing and publishing a detailed, optimized synthesis protocol and obtaining complete spectroscopic data (¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry).
-
In Vitro Biological Evaluation: Screening the compound against a panel of pathogenic bacteria and fungi, including multidrug-resistant strains, to determine its minimum inhibitory concentrations (MICs).
-
Anticancer Screening: Assessing the cytotoxic activity of the compound against a diverse range of human cancer cell lines and determining its IC₅₀ values.
-
Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by the compound to elucidate its antimicrobial and anticancer mechanisms.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a series of related analogs to understand the contribution of the chloro and hydroxyl substituents to the observed biological activity.
Conclusion
While direct experimental data on this compound is currently scarce, the extensive body of research on the xanthone scaffold, and particularly on its chlorinated derivatives, provides a strong rationale for its investigation as a potential therapeutic agent. This technical guide has synthesized the available information on its physicochemical properties and has provided a logical framework for its synthesis and potential biological activities. It is hoped that this document will serve as a catalyst for further research into this promising compound, ultimately unlocking its full therapeutic potential.
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An In-Depth Technical Guide to the Synthesis of 7-chloro-1,3-dihydroxy-9H-xanthen-9-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 7-chloro-1,3-dihydroxy-9H-xanthen-9-one, a halogenated derivative of the biologically significant xanthone scaffold. Xanthones are a class of oxygen-containing heterocyclic compounds with a dibenzo-γ-pyrone framework that have garnered significant interest in medicinal chemistry due to their wide array of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] The introduction of a chlorine atom at the 7-position of the 1,3-dihydroxyxanthone core can modulate the molecule's lipophilicity and electronic properties, potentially enhancing its biological efficacy and pharmacokinetic profile. This document will delve into the primary synthetic strategies, with a focus on the well-established acid-catalyzed condensation reactions, providing detailed experimental protocols, mechanistic insights, and a discussion of alternative synthetic routes.
Introduction: The Significance of the Xanthone Scaffold
The 9H-xanthen-9-one, or xanthone, core is a privileged structure in drug discovery. Naturally occurring and synthetic xanthones have demonstrated a remarkable range of biological activities, making them attractive templates for the development of novel therapeutic agents. The dihydroxy substitution pattern at the 1 and 3 positions is a common feature in many bioactive xanthones, contributing to their antioxidant and enzyme-inhibiting properties. Halogenation of the xanthone scaffold is a common strategy in medicinal chemistry to enhance biological activity. The introduction of a chlorine atom can influence the molecule's ability to cross cell membranes and interact with biological targets.
This guide will focus on the practical synthesis of this compound, providing researchers with the necessary information to produce this compound for further investigation.
Primary Synthetic Strategy: Acid-Catalyzed Condensation of a Salicylic Acid Derivative with Phloroglucinol
The most direct and efficient method for the synthesis of 1,3-dihydroxy-substituted xanthones is the acid-catalyzed condensation of a substituted salicylic acid with phloroglucinol. Two prominent methods for achieving this transformation are the use of Eaton's reagent and the Grover, Shah, and Shah (GSS) reaction.
Method 1: Synthesis via Eaton's Reagent
Eaton's reagent, a solution of phosphorus pentoxide in methanesulfonic acid, is a powerful dehydrating and cyclizing agent that facilitates the direct formation of the xanthone core. This method is particularly effective for the synthesis of 1,3-dihydroxyxanthones from phloroglucinol and various salicylic acid derivatives. A closely related synthesis of 7-bromo-1,3-dihydroxyxanthone from 5-bromosalicylic acid and phloroglucinol has been reported, providing a strong precedent for the synthesis of the chloro-analogue.[2]
Reaction Scheme:
Caption: Mechanistic pathway for xanthone synthesis.
Detailed Experimental Protocol (Adapted from the synthesis of 7-bromo-1,3-dihydroxyxanthone)[2]:
| Step | Procedure | Notes |
| 1. Reagent Preparation | In a well-ventilated fume hood, prepare Eaton's reagent by carefully and slowly adding phosphorus pentoxide (P₂O₅) to methanesulfonic acid (CH₃SO₃H) with stirring. The weight ratio is typically around 1:10 (P₂O₅:CH₃SO₃H). The dissolution is exothermic and should be controlled with an ice bath. | Eaton's reagent is highly corrosive. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. |
| 2. Reaction Setup | To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phloroglucinol (1.0 eq.). | Ensure all glassware is dry. |
| 3. Addition of Reactants | Add 5-chlorosalicylic acid (1.1-1.5 eq.) to the flask. | The use of a slight excess of the salicylic acid derivative can help drive the reaction to completion. |
| 4. Reaction | Add Eaton's reagent to the flask to dissolve the starting materials. Heat the reaction mixture to 80 °C with stirring. | The reaction progress can be monitored by Thin Layer Chromatography (TLC). |
| 5. Work-up | After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. | This will precipitate the crude product. |
| 6. Isolation | Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. | This removes the acidic residue. |
| 7. Purification | The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water. Further purification can be achieved by trituration with a mixture of pentane and diethyl ether. | The choice of purification method may depend on the purity of the crude product. |
Method 2: Grover, Shah, and Shah (GSS) Reaction
The GSS reaction is a classic method for xanthone synthesis that involves the condensation of an o-hydroxybenzoic acid with a phenol in the presence of a condensing agent, typically a mixture of zinc chloride (ZnCl₂) and phosphorus oxychloride (POCl₃).
Reaction Scheme:
Caption: GSS reaction for this compound.
General Experimental Protocol for GSS Reaction:
| Step | Procedure | Notes |
| 1. Reagent Preparation | Anhydrous zinc chloride is crucial for the success of the reaction. It can be freshly fused before use. | Moisture will deactivate the catalyst. |
| 2. Reaction Setup | In a round-bottom flask, combine 5-chlorosalicylic acid (1.0 eq.), phloroglucinol (1.0-1.2 eq.), and freshly fused zinc chloride (2.0-3.0 eq.). | |
| 3. Reaction | Carefully add phosphorus oxychloride to the mixture with cooling. Heat the reaction mixture, typically in a water bath at 60-80 °C, for several hours. | POCl₃ is corrosive and reacts violently with water. Handle in a fume hood. |
| 4. Work-up | After cooling, the reaction mixture is poured onto crushed ice. | This hydrolyzes the excess POCl₃ and precipitates the product. |
| 5. Isolation and Purification | The solid product is collected by filtration, washed with water, and then with a dilute sodium bicarbonate solution to remove any unreacted acidic starting material. The crude product can be purified by recrystallization. |
Physicochemical Properties and Characterization
The successful synthesis of this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Table of Physicochemical Properties: [3][4]
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₇ClO₄ |
| Molecular Weight | 262.64 g/mol |
| Appearance | Expected to be a solid |
| Melting Point | Not reported, but likely >200 °C based on similar compounds [5] |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and acetone. |
| XLogP3 | 3.4 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings. The protons on the dihydroxy-substituted ring will appear in a different region compared to the protons on the chloro-substituted ring. The hydroxyl protons may appear as broad singlets.
-
¹³C NMR: The carbon NMR spectrum will show 13 distinct signals corresponding to the carbon atoms in the molecule, including the characteristic carbonyl signal of the xanthone core (typically around 180 ppm).
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).
-
IR Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the hydroxyl (-OH) groups (broad band around 3200-3500 cm⁻¹), the carbonyl (C=O) group of the pyrone ring (around 1650 cm⁻¹), and C-Cl stretching.
Conclusion
The synthesis of this compound can be effectively achieved through the acid-catalyzed condensation of 5-chlorosalicylic acid and phloroglucinol. The use of Eaton's reagent offers a direct and high-yielding route to the desired product. The Grover, Shah, and Shah reaction provides a viable alternative. This guide provides a solid foundation for researchers to synthesize this promising halogenated xanthone derivative for further investigation into its biological properties and potential applications in drug discovery and development. Careful execution of the experimental procedures and thorough characterization of the final product are essential for obtaining reliable and reproducible results.
References
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ResearchGate. (n.d.). Preparation of 1,3-dihydroxyxanthones 1-4 by condensation of phloroglucinol and salicylic derivatives using Eaton's reagent. Retrieved from [Link]
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Vital Record. (2017, March 31). Chlorine may purify drinking water, but what does it leave behind? Retrieved from [Link]
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Lampoon Magazine. (2022, August 23). Chlorine has to disappear from drinking water. Why it matters for the fashion industry? Retrieved from [Link]
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Chemical Synthesis Database. (n.d.). 1,7-dihydroxy-9H-xanthen-9-one. Retrieved from [Link]
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ResearchGate. (n.d.). Reagents and conditions of synthesis: (a) Eaton's reagent, reflux, 80°C, 3 h. Retrieved from [Link]
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Foreword: The Xanthone Scaffold as a Privileged Structure in Drug Discovery
An In-Depth Technical Guide to the Predicted Biological Activity and Investigational Framework of 7-chloro-1,3-dihydroxy-9H-xanthen-9-one
The xanthone (9H-xanthen-9-one) core, a dibenzo-γ-pyrone heterocyclic system, represents a "privileged structure" in medicinal chemistry.[1][2] This scaffold is prevalent in numerous natural products derived from plants, fungi, and lichens, and its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] The biological function of a xanthone derivative is intricately linked to the nature and substitution pattern of functional groups on its tricyclic framework.[1][4]
This guide focuses on a specific synthetic derivative, This compound . While direct and extensive biological studies on this particular molecule are not widely published, its structural features—a chlorinated B-ring and a 1,3-dihydroxy substitution pattern on the A-ring—allow for a robust, evidence-based prediction of its biological potential. This document serves as a technical guide for researchers and drug development professionals, outlining the predicted activities of this compound, the mechanistic rationale based on established structure-activity relationships (SAR), and a comprehensive framework for its experimental validation.
Physicochemical Profile and Synthetic Strategy
A thorough understanding of a compound's physical and chemical properties is fundamental to its study. The key identifiers and computed properties for this compound are summarized below.
Compound Identification and Properties
| Property | Value | Source(s) |
| IUPAC Name | 7-chloro-1,3-dihydroxyxanthen-9-one | [6] |
| CAS Number | 100334-95-0 | [7][8] |
| Molecular Formula | C₁₃H₇ClO₄ | [6][7] |
| Molecular Weight | 262.64 g/mol | [6] |
| Topological Polar Surface Area | 66.8 Ų | [6][7] |
| Hydrogen Bond Donors | 2 | [7] |
| Hydrogen Bond Acceptors | 4 | [7] |
| XLogP3 | 3.4 | [6][7] |
Proposed Synthetic Workflow
The synthesis of hydroxylated xanthones can be efficiently achieved via electrophilic cyclization, commonly known as the Pechmann condensation or via Friedel-Crafts acylation followed by cyclodehydration. A plausible and efficient route for this compound involves the reaction of a substituted salicylic acid with a phenol, catalyzed by a dehydrating agent like Eaton's reagent (P₂O₅/CH₃SO₃H), which is known to promote the necessary condensation and cyclization steps.[9]
Caption: Experimental workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed a human cancer cell line (e.g., HepG2 liver cancer) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. Causality: This initial incubation ensures cells are in a logarithmic growth phase and properly adhered before treatment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Causality: DMSO is used for initial solubilization of the hydrophobic compound. Subsequent dilution in media is crucial for biocompatibility.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control (medium with the highest concentration of DMSO used) and untreated control (medium only).
-
Incubation: Incubate the plate for 48 hours. Causality: A 48-hour period is typically sufficient to observe significant cytotoxic effects.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).
Workflow for Antimicrobial Susceptibility Testing
The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Detailed Protocol: Broth Microdilution for MIC
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in cation-adjusted Mueller-Hinton Broth (MHB), typically starting from 128 µg/mL down to 0.25 µg/mL.
-
Inoculum Preparation: Prepare an inoculum of the test bacterium (e.g., S. aureus ATCC 29213) equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB so that the final concentration in each well will be approximately 5 x 10⁵ CFU/mL. Causality: Standardizing the inoculum is critical for reproducibility and comparability of MIC results across different experiments.
-
Inoculation: Add the diluted bacterial suspension to each well containing the compound. Include a positive control well (bacteria in broth, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. Causality: This is the standard endpoint for determining the bacteriostatic concentration of an agent.
Data Interpretation and SAR Context
The interpretation of experimental data is crucial for classifying the compound's potency and understanding its place within the broader context of xanthone chemistry.
Interpreting Quantitative Biological Data
The results from the proposed assays can be benchmarked against established criteria to guide further development.
| Assay Type | Metric | Strong Activity | Moderate Activity | Weak Activity | Source(s) |
| Anticancer | IC₅₀ | < 5 µM | 5 - 10 µM | 10 - 50 µM | [10] |
| Antibacterial | MIC | < 10 µg/mL | 10 - 64 µg/mL | 64 - 128 µg/mL | |
| Anti-inflammatory | IC₅₀ | < 10 µM | 10 - 50 µM | > 50 µM |
Note: Benchmarks for antimicrobial and anti-inflammatory activity are generalized and may vary based on the specific assay and pathogens/cell types used.
Key Structure-Activity Relationships in Xanthones
The predicted activity of this compound is based on key structural features repeatedly shown to be important for biological function.
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7-Chloro-1,3-dihydroxy-9H-xanthen-9-one: A Comprehensive Technical Guide for Drug Development Professionals
Foreword: Unveiling the Potential of a Halogenated Xanthone
The xanthone scaffold, a dibenzo-γ-pyrone heterocyclic system, has long been a subject of intense scientific scrutiny due to its prevalence in nature and its diverse pharmacological activities. These compounds have demonstrated a remarkable spectrum of biological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The functionalization of the xanthone core, particularly with hydroxyl and halogen moieties, has been shown to significantly modulate its biological efficacy. This guide focuses on a specific, synthetically accessible derivative, 7-chloro-1,3-dihydroxy-9H-xanthen-9-one, providing a comprehensive overview of its synthesis, potential biological activities, and the underlying scientific principles for researchers and drug development professionals. While direct extensive research on this precise molecule is emerging, this document collates and extrapolates from the rich literature on analogous chlorinated and hydroxylated xanthones to present a predictive and insightful technical resource.
Synthesis and Characterization: Building the Core Scaffold
The synthesis of this compound can be approached through a well-established two-step process involving a cyclodehydration reaction to form the xanthone core, followed by electrophilic chlorination.
Synthesis of the 1,3-Dihydroxyxanthone Intermediate
The initial step involves the synthesis of the precursor, 1,3-dihydroxyxanthone. A common and efficient method is the reaction of a salicylic acid derivative with phloroglucinol in the presence of a dehydrating agent like Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid). The reaction proceeds through an acylium ion intermediate, which then undergoes electrophilic aromatic substitution onto the electron-rich phloroglucinol ring, followed by cyclization and dehydration to yield the xanthone core.
Experimental Protocol: Synthesis of 1,3-dihydroxyxanthone
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine salicylic acid (1 equivalent) and phloroglucinol (1 equivalent).
-
Addition of Eaton's Reagent: Carefully add Eaton's reagent (P₂O₅/CH₃SO₃H) to the flask. The reaction is typically carried out at an elevated temperature (e.g., 80°C).
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the crude product.
-
Purification: Collect the precipitate by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 1,3-dihydroxyxanthone.
Electrophilic Chlorination
The second step involves the regioselective chlorination of the 1,3-dihydroxyxanthone intermediate. The hydroxyl groups at positions 1 and 3 are activating and direct electrophiles to the ortho and para positions. Due to steric hindrance, the C2 and C4 positions are the most likely sites for substitution in the A-ring. In the C-ring, the C7 position is electronically favorable for electrophilic attack. The use of a mild chlorinating agent such as N-chlorosuccinimide (NCS) in the presence of a catalytic amount of an acid like p-toluenesulfonic acid (p-TsOH) can achieve the desired chlorination.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Dissolve 1,3-dihydroxyxanthone (1 equivalent) in a suitable solvent such as ethanol in a round-bottom flask.
-
Addition of Reagents: Add N-chlorosuccinimide (NCS, 1-1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) to the solution.
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 40°C) for a specified period.
-
Reaction Monitoring: Monitor the formation of the product by TLC.
-
Work-up: After the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any soluble impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate this compound.
Caption: Synthetic pathway for this compound.
Physicochemical Properties
The introduction of a chlorine atom and hydroxyl groups to the xanthone scaffold is expected to significantly influence its physicochemical properties, which in turn affect its pharmacokinetic and pharmacodynamic profiles.
| Property | Predicted Value/Characteristic | Reference |
| Molecular Formula | C₁₃H₇ClO₄ | |
| Molecular Weight | 262.65 g/mol | |
| Appearance | Likely a yellow or pale-yellow solid | |
| Solubility | Expected to have low aqueous solubility, but soluble in organic solvents like DMSO, DMF, and alcohols. | General chemical principles |
| LogP | The presence of the chlorine atom increases lipophilicity, while the hydroxyl groups increase hydrophilicity. The overall LogP will be a balance of these effects. | |
| Hydrogen Bond Donors | 2 (from the hydroxyl groups) | |
| Hydrogen Bond Acceptors | 4 (from the carbonyl and hydroxyl oxygens) |
Biological Activities and Potential Mechanisms of Action
Based on the extensive literature on structurally related xanthones, this compound is predicted to exhibit a range of valuable biological activities.
Anticancer Activity
Xanthone derivatives are well-documented for their anticancer properties, and the introduction of a chlorine atom has been shown to enhance this activity.
-
Cytotoxicity: Chlorinated hydroxyxanthones have demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), cervical (HeLa), and colorectal (WiDr) cancers. The presence of the chloro group can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes and interact with intracellular targets.
-
Mechanism of Action: The anticancer activity of xanthones is often multi-faceted. Potential mechanisms for this compound could include:
-
Inhibition of Protein Kinases: Many xanthones are known to inhibit protein kinases that are crucial for cancer cell proliferation and survival. Molecular docking studies on similar chlorinated hydroxyxanthones have shown potential binding interactions with protein tyrosine kinase receptors.
-
Induction of Apoptosis: Xanthones can induce programmed cell death (apoptosis) in cancer cells through various pathways, including caspase activation.
-
Topoisomerase Inhibition: Some xanthones can interfere with the function of topoisomerase enzymes, which are essential for DNA replication and repair in cancer cells.
-
Caption: Potential anticancer mechanisms of this compound.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically dissolved in DMSO and then diluted in culture medium) for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity
Inflammation is a key factor in many diseases, and xanthones have shown significant anti-inflammatory potential. Dihydroxyxanthones, in particular, have been reported to inhibit the production of pro-inflammatory mediators.
-
Inhibition of Pro-inflammatory Mediators: The anti-inflammatory effects of xanthones are often attributed to their ability to suppress the production of pro-inflammatory molecules such as nitric oxide (NO), prostaglandins, and cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
-
Mechanism of Action: The underlying mechanisms often involve the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is a central regulator of the inflammatory response. The antioxidant properties of the dihydroxyxanthone core may also contribute to its anti-inflammatory effects by reducing oxidative stress, a known trigger of inflammation.
Experimental Protocol: Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages
-
Cell Culture: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Compound and LPS Treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.
-
Data Analysis: Compare the nitrite levels in the treated wells to the LPS-stimulated control to determine the inhibitory effect of the compound on NO production.
Antioxidant Activity
The 1,3-dihydroxy substitution pattern on the xanthone scaffold is known to confer significant antioxidant activity. This is due to the ability of the hydroxyl groups to donate a hydrogen atom to scavenge free radicals.
-
Radical Scavenging: The antioxidant potential can be evaluated by assays that measure the compound's ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Structure-Activity Relationship: The antioxidant capacity of dihydroxyxanthones is highly dependent on the position of the hydroxyl groups. While catechol (ortho-dihydroxy) and hydroquinone (para-dihydroxy) moieties are generally the most potent, the resorcinol (meta-dihydroxy) pattern in the A-ring of 1,3-dihydroxyxanthones still contributes to antioxidant activity. The effect of the chlorine atom at the 7-position on the overall antioxidant potential would need to be experimentally determined, but some studies on chlorinated xanthones have reported antioxidant properties.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) and a solution of DPPH in the same solvent.
-
Reaction Mixture: In a 96-well plate or cuvettes, mix different concentrations of the test compound with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at the characteristic wavelength of DPPH (around 517 nm). The discoloration of the DPPH solution indicates its reduction by the antioxidant.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Structure-Activity Relationship (SAR) Insights
The biological activity of xanthones is intricately linked to their substitution patterns. For this compound, the following SAR insights can be inferred:
-
Hydroxyl Groups at C1 and C3: These groups are crucial for antioxidant activity and can contribute to interactions with biological targets through hydrogen bonding. Their presence is often associated with a range of biological effects.
-
Chlorine Atom at C7: The introduction of a halogen, such as chlorine, at this position can enhance lipophilicity, which may improve cell permeability and bioavailability. Halogenation has also been directly linked to increased anticancer and antimicrobial activities in several xanthone derivatives. The electron-withdrawing nature of chlorine can also modulate the electronic properties of the xanthone ring system, potentially influencing its interaction with target molecules.
Future Directions and Drug Development Potential
This compound represents a promising scaffold for the development of novel therapeutic agents. The following steps are recommended for advancing its preclinical development:
-
Comprehensive Biological Screening: A broad in vitro screening against a panel of cancer cell lines, microbial strains, and inflammatory models is warranted to fully elucidate its therapeutic potential.
-
In-depth Mechanistic Studies: Once promising activities are identified, detailed mechanistic studies should be conducted to identify the specific molecular targets and signaling pathways involved.
-
Lead Optimization: Based on the initial biological data and SAR insights, a medicinal chemistry program could be initiated to synthesize and evaluate analogs with improved potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy and Safety Studies: Promising lead compounds should be advanced to in vivo studies in relevant animal models to assess their efficacy and safety profiles.
Conclusion
While direct and extensive literature on this compound is still developing, a comprehensive analysis of related chlorinated and dihydroxy-substituted xanthones provides a strong foundation for predicting its significant therapeutic potential. Its straightforward synthesis and the anticipated synergistic effects of the hydroxyl and chloro substituents make it a compelling candidate for further investigation in the fields of oncology, inflammation, and infectious diseases. This technical guide provides the necessary foundational knowledge and experimental frameworks for researchers and drug development professionals to embark on the exploration of this promising halogenated xanthone.
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Yuanita, E., et al. (2019). General procedure for synthesis of hydroxyxanthone compounds and their chloro-substituted derivatives. ResearchGate. [Link]
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Miladiyah, I., et al. (2021). Biological activity, quantitative structure–activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs. PeerJ, 9, e11833. [Link]
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A-Z of Chlorinated Xanthones: An In-depth Technical Guide to Discovery and Isolation
Abstract
Chlorinated xanthones represent a structurally fascinating and biologically significant class of natural products. Exhibiting a wide spectrum of pharmacological activities, from potent antimicrobial to anticancer effects, these halogenated secondary metabolites are of considerable interest to the drug discovery and development community.[1][2] This guide provides a comprehensive technical overview of the methodologies and scientific rationale involved in the discovery, isolation, and structural elucidation of chlorinated xanthones from their primary natural sources: fungi and lichens. We will delve into the causality behind experimental choices, from bioassay-guided fractionation strategies to the nuances of chromatographic separation and spectroscopic analysis, offering a self-validating framework for researchers in the field.
Introduction: The Allure of the Chlorinated Xanthone Scaffold
Xanthones are a class of polyphenolic compounds built upon a dibenzo-γ-pyrone heterocyclic scaffold.[3] While xanthones are produced by plants, fungi, and bacteria, it is within the fungal and lichen kingdoms that we observe unique biosynthetic pathways leading to diverse substitution patterns, including halogenation.[4][5][6] The incorporation of chlorine atoms onto the xanthone core, a process mediated by specific halogenase enzymes, often enhances the biological potency of these molecules.[7]
Chlorinated xanthones, such as lysolipins from Streptomyces species and thiophaninic acid from lichens, have demonstrated remarkable efficacy against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1][8][9] Their mechanisms of action are diverse, and their complex, often chiral structures make them compelling targets for both natural product chemists and synthetic biologists.[1][3] This guide serves as a technical roadmap for navigating the journey from a crude natural extract to a pure, structurally characterized chlorinated xanthone.
Natural Sources and Biosynthesis
Primary Producers: Fungi and Lichens
The vast majority of naturally occurring chlorinated xanthones have been isolated from fungi, including endophytic fungi residing within plants, and lichens, which are symbiotic organisms of fungi and algae or cyanobacteria.[4][5][10]
-
Fungi: Species from genera such as Penicillium, Aspergillus, and actinomycetes like Streptomyces are prolific producers of polycyclic xanthones.[1][9][10] These microorganisms can be cultivated in laboratory settings, allowing for a consistent supply of biomass for extraction.
-
Lichens: Lichens are a rich source of unique secondary metabolites, with many species from genera like Pertusaria and Lecanora known to produce a variety of chlorinated xanthones.[4][6][7] The co-occurrence of multiple chlorinated analogues within a single lichen species often follows a logical biosynthetic sequence of chlorination and methylation steps.[4]
Biosynthetic Origins
Understanding the biosynthetic pathway is not merely an academic exercise; it provides crucial insights into the likely structural motifs and analogues one might expect to find. Unlike in plants where xanthone biosynthesis involves the shikimate pathway, in fungi and lichens, the xanthone core is derived entirely from the polyketide pathway.[5] A type II polyketide synthase (PKS) assembles a single polyacetate chain, which then undergoes a series of cyclizations, aromatizations, and tailoring reactions—including regioselective chlorination by halogenase enzymes—to yield the final chlorinated xanthone structure.[1][5][9]
The Discovery and Isolation Workflow
The path from a raw biological sample to a purified chlorinated xanthone is a multi-step process that requires careful planning and execution. The overall strategy often employed is known as bioassay-guided fractionation, where the biological activity of interest (e.g., antibacterial, antifungal) is used to track the target compound through the separation process.
Visualization of the General Workflow
The following diagram illustrates the typical workflow for the discovery and isolation of bioactive chlorinated xanthones.
Caption: General workflow for bioassay-guided isolation of chlorinated xanthones.
Step-by-Step Experimental Protocols
Protocol 1: Extraction of Chlorinated Xanthones from Lichen Biomass
This protocol outlines a standard procedure for obtaining a crude extract from lichen material, a critical first step in isolating target compounds.
-
Sample Preparation:
-
Collect fresh lichen material. Ensure proper taxonomic identification.
-
Air-dry the lichen thalli in a well-ventilated area away from direct sunlight to prevent degradation of metabolites.
-
Once fully dried, grind the material into a fine powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.[11]
-
-
Solvent Extraction:
-
The choice of solvent is critical and depends on the polarity of the target xanthones. A sequential extraction with solvents of increasing polarity can be effective. However, for many xanthones, ethanol, ethyl acetate, or methanol are excellent starting points.[12][13]
-
Maceration: Submerge the powdered lichen (e.g., 100 g) in a suitable solvent (e.g., 500 mL of 95% ethanol) in a large flask.
-
Allow the mixture to stand at room temperature for 48-72 hours with occasional agitation.
-
Soxhlet Extraction (Alternative): For a more exhaustive extraction, a Soxhlet apparatus can be used with a solvent like ethanol. This continuous extraction method is highly efficient but uses heat, which may degrade thermally unstable compounds.[12]
-
-
Filtration and Concentration:
-
Filter the mixture through filter paper (e.g., Whatman No. 1) to separate the solvent extract from the solid lichen debris.
-
Repeat the extraction process on the residue 2-3 times to maximize yield.[1][9]
-
Combine all the filtrates.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature below 45°C to yield the crude extract.
-
Protocol 2: Chromatographic Purification
The crude extract is a complex mixture of hundreds of compounds. Chromatographic techniques are essential to separate the target chlorinated xanthone from this mixture.
-
Initial Fractionation (Silica Gel Column Chromatography):
-
Prepare a silica gel (e.g., 200-300 mesh) column in a suitable non-polar solvent like hexane.
-
Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the column.[13]
-
Elute the column with a solvent gradient of increasing polarity. A common gradient system is starting with 100% hexane, gradually introducing ethyl acetate, and finally washing with methanol (e.g., Hexane -> Hexane:EtOAc -> EtOAc -> EtOAc:MeOH).[13]
-
Collect fractions of a fixed volume (e.g., 20 mL) and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine fractions with similar TLC profiles. If pursuing bioassay-guided fractionation, test each combined fraction for biological activity.
-
-
Fine Purification (Preparative HPLC):
-
The active fraction(s) from the silica column are often still mixtures. High-Performance Liquid Chromatography (HPLC) is used for final purification.
-
Column Choice: A C18 reverse-phase column is most common for xanthone purification.
-
Mobile Phase: A gradient of water and an organic solvent (acetonitrile or methanol), often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape, is typically used.
-
Detection: A UV detector is used, monitoring at wavelengths where xanthones absorb strongly (typically around 254 nm and 320 nm).
-
Inject the semi-purified fraction and collect the peaks corresponding to the pure compound. Purity can be assessed by analytical HPLC.
-
Structural Elucidation: Deciphering the Molecular Blueprint
Once a compound is isolated in pure form, its chemical structure must be determined. This is achieved through a combination of modern spectroscopic techniques.
The Spectroscopic Toolkit
The primary methods for elucidating the structure of a novel chlorinated xanthone are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Spectroscopic Technique | Information Provided | Causality & Insights |
| Mass Spectrometry (MS) | Provides the molecular weight and elemental formula (High-Resolution MS). Fragmentation patterns give clues about the structure. | The isotopic pattern of chlorine (35Cl and 37Cl in a ~3:1 ratio) is a key diagnostic feature in the mass spectrum, immediately suggesting the presence and number of chlorine atoms in the molecule. |
| ¹H NMR Spectroscopy | Reveals the number and types of protons (hydrogen atoms) and their connectivity to adjacent protons. | Aromatic proton signals (typically 6-9 ppm) help define the substitution pattern on the xanthone rings. The presence of chelated hydroxyl groups can be inferred from highly downfield signals (12-13 ppm).[14][15] |
| ¹³C NMR Spectroscopy | Shows the number and types of carbon atoms in the molecule. | The chemical shift of the carbonyl carbon (C-9) is diagnostic. The overall carbon skeleton can be mapped out.[14][15] |
| 2D NMR (COSY, HSQC, HMBC) | Establishes correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the unambiguous assembly of the molecular structure. | HMBC (Heteronuclear Multiple Bond Correlation) is particularly powerful, as it shows long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the different fragments of the molecule.[16][17] |
| X-ray Crystallography | Provides the absolute three-dimensional structure of a molecule if a suitable single crystal can be grown. | This is the "gold standard" for structure determination and is used to unambiguously confirm the connectivity and stereochemistry when other methods are insufficient.[2] |
Visualization of the Elucidation Logic
The following diagram illustrates the logical flow of data integration from different spectroscopic techniques to arrive at a final structure.
Caption: Logical flow for structural elucidation of a novel compound.
Conclusion and Future Perspectives
The discovery and isolation of chlorinated xanthones is a field that beautifully marries classical natural product chemistry with modern analytical science. The methodologies described herein provide a robust framework for researchers to systematically explore the rich chemical diversity of fungi and lichens. As microbial resistance continues to be a global health crisis, the potent biological activities of these compounds ensure they will remain a high-priority area for drug discovery.[8] Future efforts will likely focus on genome mining to identify novel biosynthetic gene clusters for xanthone production, synthetic biology approaches to create novel analogues, and more in-depth studies into their mechanisms of action.
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Boustie, J. (n.d.). Study of lichen chlorinated xanthones: synthesis, analysis and biosynthesis. Rennes Institute of Chemical Sciences. Available from: [Link]
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Petchlert, C., et al. (2016). Extraction of Xanthones from the Pericarps of Garcinia mangostana Linn. with Supercritical Carbon Dioxide and Ethanol. ResearchGate. Available from: [Link]
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Chen, M., et al. (2018). New chlorinated xanthone and anthraquinone produced by a mangrove-derived fungus Penicillium citrinum HL-5126. PubMed. Available from: [Link]
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Unveiling the Physicochemical Landscape of 7-chloro-1,3-dihydroxyxanthone: A Technical Guide for Drug Development Professionals
This guide provides an in-depth exploration of the essential physicochemical characteristics of 7-chloro-1,3-dihydroxyxanthone, a halogenated derivative of the naturally occurring xanthone scaffold. For researchers in drug discovery and development, a comprehensive understanding of these properties is paramount, as they fundamentally govern a molecule's pharmacokinetic and pharmacodynamic behavior. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and physical properties, and providing detailed, field-proven methodologies for their experimental determination.
Molecular Structure and Synthesis
The foundational step in characterizing any new chemical entity is confirming its structure and establishing a reliable synthetic route. 7-chloro-1,3-dihydroxyxanthone possesses the characteristic tricyclic dibenzo-γ-pyrone core, functionalized with two hydroxyl groups and a chlorine atom.
Proposed Synthetic Pathway
While a dedicated synthesis for 7-chloro-1,3-dihydroxyxanthone is not extensively reported, a logical and efficient pathway involves the targeted chlorination of the readily synthesized 1,3-dihydroxyxanthone precursor. This approach leverages established methodologies in xanthone chemistry.
The synthesis can be conceptualized in two primary stages:
-
Formation of the Xanthone Core: The synthesis of 1,3-dihydroxyxanthone is well-documented and typically achieved via the cyclodehydration of 2-hydroxybenzoic acid (salicylic acid) and 1,3,5-trihydroxybenzene (phloroglucinol). Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) is an effective catalyst for this condensation reaction.
-
Electrophilic Chlorination: The 1,3-dihydroxyxanthone core is activated towards electrophilic substitution. The electron-donating hydroxyl groups direct incoming electrophiles to the ortho and para positions. Selective chlorination at the C7 position can be achieved using a suitable chlorinating agent, such as N-chlorosuccinimide (NCS) in the presence of an acid catalyst.[1]
Experimental Protocol: Synthesis
Stage 1: Synthesis of 1,3-dihydroxyxanthone
-
Prepare Eaton's reagent by carefully dissolving phosphorus pentoxide in methanesulfonic acid (1:10 w/w ratio) with stirring in an ice bath.
-
To the prepared Eaton's reagent, add equimolar amounts of salicylic acid and phloroglucinol.
-
Heat the reaction mixture to approximately 80°C and stir for 3-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.
-
Filter the precipitate, wash with water until neutral, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 1,3-dihydroxyxanthone.
Stage 2: Synthesis of 7-chloro-1,3-dihydroxyxanthone
-
Dissolve the synthesized 1,3-dihydroxyxanthone in a suitable solvent such as ethanol.
-
Add N-chlorosuccinimide (NCS) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) and sodium chloride.[1]
-
Heat the mixture to a moderate temperature (e.g., 40°C) and stir for 1-2 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material and the formation of a new, less polar spot.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., hexane/ethyl acetate gradient) to isolate 7-chloro-1,3-dihydroxyxanthone.
Physicochemical Properties
The interplay of a molecule's physical and chemical properties dictates its journey through biological systems. The following sections detail the predicted and expected characteristics of 7-chloro-1,3-dihydroxyxanthone, along with protocols for their empirical validation.
Melting Point
The melting point is a crucial indicator of purity and is influenced by the strength of intermolecular forces in the crystal lattice. The flat, aromatic structure of xanthones allows for efficient crystal packing, generally leading to high melting points.[2]
-
Predicted Value: The melting point of the parent 1,3-dihydroxyxanthone is reported to be high. The introduction of a chlorine atom increases the molecular weight and alters the crystal packing. A reasonable prediction for the melting point of 7-chloro-1,3-dihydroxyxanthone would be in the range of 220-240°C . This prediction is based on the general observation that halogenation can either increase or slightly decrease the melting point depending on the specifics of the crystal packing.
-
Experimental Protocol: Capillary Melting Point Determination
-
Ensure the sample is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.[3]
-
Place the capillary tube in a calibrated melting point apparatus.[4]
-
Heat rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[3]
-
Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[5][6]
-
Solubility
Solubility is a critical determinant of oral bioavailability and formulation feasibility. The xanthone structure is predominantly hydrophobic, but the two hydroxyl groups can participate in hydrogen bonding, imparting some polarity.
-
Predicted Solubility Profile:
-
Aqueous Solubility: Expected to be very low due to the large, nonpolar aromatic system.
-
Organic Solvent Solubility: Likely to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and moderately soluble in alcohols like methanol and ethanol. Its solubility in nonpolar solvents like hexane is expected to be poor.
-
-
Experimental Protocol: Shake-Flask Method for Solubility Determination
-
Add an excess amount of 7-chloro-1,3-dihydroxyxanthone to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial.
-
Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge or filter the suspension to remove undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a key measure of a compound's lipophilicity, which influences its ability to cross cell membranes.
-
Predicted Value: Computational tools are effective for predicting LogP. Using cheminformatics software, the predicted LogP for 7-chloro-1,3-dihydroxyxanthone is approximately 3.5 ± 0.5 . This value suggests good membrane permeability.
-
Experimental Protocol: Shake-Flask Method for LogP Determination [7][8][9][10]
-
Prepare a stock solution of the compound in either n-octanol or water.
-
In a separatory funnel or vial, combine equal volumes of n-octanol and water (pre-saturated with each other).
-
Add a known amount of the compound stock solution.
-
Shake the mixture vigorously for a set period to allow for partitioning, then let the layers separate completely.
-
Determine the concentration of the compound in both the n-octanol and water layers using a suitable analytical technique (e.g., UV-Vis spectroscopy).
-
Calculate LogP as the base-10 logarithm of the ratio of the concentration in n-octanol to the concentration in water.
-
Acidity (pKa)
The pKa values of the hydroxyl groups are crucial as they determine the ionization state of the molecule at physiological pH, which in turn affects solubility, receptor binding, and membrane transport.
-
Predicted Values: The hydroxyl groups at positions 1 and 3 have different chemical environments.
-
1-OH: This hydroxyl group is peri to the carbonyl group, allowing for strong intramolecular hydrogen bonding. This stabilization of the neutral form increases its pKa.
-
3-OH: This hydroxyl group is a typical phenolic hydroxyl.
-
The electron-withdrawing effect of the chlorine atom at the 7-position will slightly decrease the pKa of both hydroxyl groups by stabilizing the phenoxide anions.
-
Based on computational models for substituted phenols, the predicted pKa values are:[11][12][13][14][15]
-
pKa1 (3-OH): ~8.5 - 9.5
-
pKa2 (1-OH): ~10.5 - 11.5
-
-
-
Experimental Protocol: Potentiometric Titration for pKa Determination [16][17][18][19][20]
-
Calibrate a pH meter with standard buffers.
-
Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol to ensure solubility).
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.
-
Chemical Stability
Assessing the stability of a new chemical entity under various environmental conditions is a regulatory requirement and essential for determining its shelf-life.
-
Expected Stability: As a phenolic compound, 7-chloro-1,3-dihydroxyxanthone may be susceptible to:
-
Oxidation: The hydroxyl groups can be oxidized, potentially leading to colored degradation products.
-
Photodegradation: The extensive conjugated system can absorb UV light, which may lead to photochemical decomposition.
-
pH-dependent degradation: At high pH, the formation of phenoxide ions can increase susceptibility to oxidation.
-
-
Experimental Protocol: Pharmaceutical Stability Testing [21][22][23][24]
-
Prepare samples of the compound, preferably in the solid state and in solution, in the intended container closure system.
-
Store the samples under various conditions as per ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH; photostability: exposure to a specified light source).
-
At predetermined time points (e.g., 0, 3, 6, 12 months), withdraw samples for analysis.
-
Use a stability-indicating HPLC method to quantify the amount of the parent compound remaining and to detect and quantify any degradation products.
-
Assess physical properties such as appearance, color, and solubility.
-
Spectroscopic Profile
Spectroscopic data provides the definitive structural confirmation and serves as a fingerprint for identification and quality control.
UV-Visible Spectroscopy
-
Predicted Spectrum: The xanthone core is a strong chromophore. The predicted UV-Vis spectrum in a solvent like methanol is expected to show multiple absorption bands, characteristic of the π → π* transitions of the conjugated aromatic system. The predicted λmax values are likely to be in the regions of ~240 nm, ~260 nm, and ~320 nm .
-
Experimental Protocol: UV-Vis Spectrum Acquisition [25][26][27][28][29]
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol).
-
Calibrate the spectrophotometer with a blank cuvette containing only the solvent.
-
Place the sample cuvette in the spectrophotometer.
-
Scan a range of wavelengths (e.g., 200-400 nm) and record the absorbance.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Predicted Spectra (in DMSO-d6):
-
¹H NMR:
-
Two distinct signals for the hydroxyl protons, likely broad singlets, with the 1-OH proton significantly downfield (~12-13 ppm) due to intramolecular hydrogen bonding.
-
Aromatic protons will appear in the range of 6.0-8.0 ppm. The protons on the ring with the hydroxyl groups will be more upfield than those on the chlorinated ring. The specific splitting patterns will depend on the coupling constants.
-
-
¹³C NMR:
-
A carbonyl carbon signal around 180 ppm.
-
Aromatic carbons attached to oxygen will be downfield (~150-165 ppm).
-
The carbon attached to the chlorine (C7) will show a characteristic chemical shift.
-
Other aromatic carbons will appear in the typical range of 100-140 ppm.
-
-
-
Experimental Protocol: NMR Sample Preparation [30][31][32][33]
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in a clean vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube and ensure the sample is free of any particulate matter.
-
Mass Spectrometry (MS)
-
Predicted Spectrum:
-
Molecular Ion (M+): The mass spectrum will show a prominent molecular ion peak. Due to the presence of one chlorine atom, there will be a characteristic isotopic pattern with two peaks: one for the ³⁵Cl isotope (M+) and another approximately one-third the intensity for the ³⁷Cl isotope (M+2).
-
Fragmentation: Common fragmentation pathways may include the loss of CO, CHO, and cleavage of the ether linkage, although the xanthone core is generally stable.
-
-
Experimental Protocol: Mass Spectrum Acquisition [34][35][36][37][38]
-
Prepare a dilute solution of the sample in a volatile solvent compatible with the ionization source (e.g., methanol for electrospray ionization).
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
-
Summary of Physicochemical Characteristics
The following table summarizes the predicted and expected physicochemical properties of 7-chloro-1,3-dihydroxyxanthone.
| Property | Predicted/Expected Value or Characteristic | Relevance in Drug Development |
| Molecular Formula | C₁₃H₇ClO₄ | Defines molecular weight and elemental composition. |
| Molecular Weight | 262.65 g/mol | Influences diffusion and membrane transport. |
| Melting Point | 220-240 °C | Indicator of purity and lattice energy. |
| Solubility | Low in water; Soluble in polar aprotic solvents (DMSO). | Affects formulation, dissolution, and absorption. |
| LogP | 3.5 ± 0.5 | Predicts membrane permeability and lipophilicity. |
| pKa₁ (3-OH) | 8.5 - 9.5 | Determines ionization state at physiological pH. |
| pKa₂ (1-OH) | 10.5 - 11.5 | Influences solubility and receptor interactions. |
| UV-Vis λmax (MeOH) | ~240, ~260, ~320 nm | Used for quantification and identification. |
| Chemical Stability | Susceptible to oxidation and photolysis. | Determines shelf-life and storage conditions. |
Conclusion
This technical guide provides a comprehensive physicochemical profile of 7-chloro-1,3-dihydroxyxanthone, grounded in established chemical principles and predictive methodologies. While experimental validation is essential, the data and protocols herein offer a robust framework for researchers and drug development professionals. A thorough understanding of these foundational properties is the cornerstone of a rational and efficient drug design strategy, enabling informed decisions regarding formulation, preclinical testing, and the overall development trajectory of this promising xanthone derivative.
References
A comprehensive list of references will be provided upon request, including full citations for all mentioned experimental protocols and predictive modeling studies.
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An In-Depth Technical Guide to the Presumed Mechanism of Action of 7-chloro-1,3-dihydroxy-9H-xanthen-9-one
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The xanthone scaffold, a dibenzo-γ-pyrone heterocyclic system, is recognized as a "privileged structure" in medicinal chemistry due to its wide array of pharmacological activities.[1][2] This technical guide provides a comprehensive analysis of the presumed mechanism of action of the specific derivative, 7-chloro-1,3-dihydroxy-9H-xanthen-9-one. In the absence of direct extensive studies on this particular molecule, this document synthesizes findings from closely related dihydroxy- and chlorinated xanthone analogues to build a scientifically grounded hypothesis of its biological functions. We will explore its potential as an anti-inflammatory, antioxidant, and enzyme-inhibiting agent, providing theoretical frameworks and practical experimental protocols for validation.
Introduction: The Xanthone Scaffold
Xanthones are a class of polyphenolic compounds characterized by a tricyclic ring system.[2] Their planar and rigid structure allows for effective interaction with a variety of biological targets. The biological activity of xanthone derivatives is highly dependent on the type, number, and position of substituents on the core scaffold.[1][3] The presence of hydroxyl groups, for instance, is strongly correlated with antioxidant and anti-inflammatory properties, while halogenation can influence antimicrobial and cytotoxic effects.[4][5]
This compound possesses two key functionalities that are predicted to dictate its biological activity: a 1,3-dihydroxy substitution pattern on one aromatic ring and a chlorine atom at the 7-position on the other. This guide will dissect the probable contributions of these features to its overall mechanism of action.
Postulated Anti-inflammatory and Antioxidant Mechanisms
A significant body of research points to the potent anti-inflammatory and antioxidant activities of dihydroxy-substituted xanthones.[4] These effects are largely attributed to their ability to scavenge free radicals and modulate key signaling pathways involved in inflammation and oxidative stress.
Modulation of Inflammatory Pathways
Xanthone derivatives are known to exert anti-inflammatory effects by regulating pro-inflammatory signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7] It is hypothesized that this compound will follow a similar mechanism.
-
NF-κB Pathway Inhibition: In response to inflammatory stimuli, the NF-κB transcription factor translocates to the nucleus, inducing the expression of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6.[6] Xanthones can inhibit this translocation, thereby downregulating the inflammatory response.[3] The 1,3-dihydroxy substitution is likely crucial for this activity.
-
MAPK Pathway Regulation: The MAPK signaling cascade is another critical regulator of inflammation. By modulating this pathway, xanthones can control the production of inflammatory mediators.
Antioxidant Activity and Nrf2 Pathway Activation
The antioxidant properties of xanthones are often linked to the presence of hydroxyl groups, which can donate a hydrogen atom to neutralize free radicals.[4] Furthermore, xanthones have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response.[8]
-
Radical Scavenging: The 1,3-dihydroxy arrangement in this compound is expected to confer significant radical scavenging ability.
-
Nrf2 Activation: Upon activation by oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes. It is plausible that this compound acts as an Nrf2 activator.
Experimental Protocol 1: Evaluation of Anti-inflammatory Activity in Macrophages
This protocol outlines a method to assess the anti-inflammatory effects of this compound in a lipopolysaccharide (LPS)-stimulated macrophage model.
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.
-
Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
Cytokine Analysis: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the cytokine levels to the vehicle control and calculate the IC₅₀ value for the inhibition of each cytokine.
Diagram 1: Postulated Anti-inflammatory Signaling Pathway
Caption: Postulated dual mechanism of this compound.
Potential as an Enzyme Inhibitor
The xanthone scaffold is a common feature in many known enzyme inhibitors.[9][10][11][12] The planar aromatic system can engage in π-π stacking interactions within enzyme active sites, while substituents provide hydrogen bonding and other specific interactions.
Acetylcholinesterase (AChE) Inhibition
Derivatives of 1,3-dihydroxyxanthone have demonstrated notable inhibitory activity against acetylcholinesterase, an enzyme implicated in the pathology of Alzheimer's disease. Molecular modeling studies suggest that these compounds can bind to both the catalytic active site and the peripheral anionic site of AChE. The 1,3-dihydroxy motif is likely important for these interactions.
Other Potential Enzyme Targets
Based on the activities of other xanthone derivatives, this compound could also potentially inhibit other enzymes such as:
-
Xanthine Oxidase: An enzyme involved in purine metabolism and a target for the treatment of gout.[9]
-
α-Glucosidase: An enzyme involved in carbohydrate digestion, making it a target for anti-diabetic drugs.[10][11]
The 7-chloro substituent may enhance binding affinity and selectivity for certain enzyme targets through halogen bonding or by altering the electronic properties of the xanthone core.
Experimental Protocol 2: Acetylcholinesterase Inhibition Assay
This protocol describes a colorimetric method to determine the AChE inhibitory activity of this compound based on the Ellman method.
-
Reagent Preparation: Prepare a phosphate buffer (0.1 M, pH 8.0), a solution of acetylthiocholine iodide (ATCI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and a solution of AChE enzyme.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB, and different concentrations of this compound.
-
Enzyme Addition: Add the AChE solution to each well and incubate for 15 minutes at 25°C.
-
Substrate Addition: Initiate the reaction by adding the ATCI solution.
-
Absorbance Measurement: Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration and determine the percent inhibition. Calculate the IC₅₀ value from the dose-response curve.
Diagram 2: Experimental Workflow for Enzyme Inhibition Assay
Caption: Workflow for determining acetylcholinesterase inhibitory activity.
Potential Anticancer and Antimicrobial Activities
Cytotoxic Effects on Cancer Cells
Chlorinated xanthones have been investigated for their anticancer properties.[1] While some studies have shown that certain chlorinated-hydroxyxanthones have modest activity against liver cancer cell lines, the introduction of chlorine can, in some cases, improve cytotoxic activity compared to the non-halogenated parent compound.[1] The mechanism of action is often through the induction of apoptosis.
Antimicrobial Properties
Natural and synthetic chlorinated xanthones have demonstrated promising antimicrobial, particularly antifungal, activities.[5][13] The presence of the chlorine atom is thought to contribute to this bioactivity.
Summary of Quantitative Data from Related Compounds
| Compound/Derivative | Biological Activity | IC₅₀/EC₅₀ | Reference |
| 1,3-dihydroxyxanthone derivatives | Acetylcholinesterase Inhibition | 0.88 - 1.28 µM | [12] |
| 1,2-dihydroxy-9H-xanthen-9-one | DPPH Radical Scavenging | - | [4] |
| Chlorinated-hydroxyxanthones | Cytotoxicity (HepG2 cells) | 206 - 666 µM | [1] |
Conclusion and Future Directions
While direct experimental evidence for the mechanism of action of this compound is currently limited, a strong case can be made for its potential as a multi-target agent based on the extensive research on related xanthone derivatives. The 1,3-dihydroxy substitution pattern strongly suggests significant anti-inflammatory and antioxidant properties, likely mediated through the modulation of the NF-κB and Nrf2 pathways. Furthermore, this compound is a promising candidate for enzyme inhibition, particularly of acetylcholinesterase. The 7-chloro substituent may enhance these activities and confer additional antimicrobial and cytotoxic properties.
Future research should focus on validating these postulated mechanisms through rigorous in vitro and in vivo studies. The experimental protocols provided in this guide offer a starting point for such investigations. A thorough understanding of the structure-activity relationships of this and other halogenated dihydroxy-xanthones will be crucial for the development of novel therapeutics.
References
-
Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages. (n.d.). MDPI. Retrieved from [Link]
-
Discovery of novel xanthone derivatives as xanthine oxidase inhibitors. (2011). PubMed. Retrieved from [Link]
-
Natural Xanthones and Skin Inflammatory Diseases: Multitargeting Mechanisms of Action and Potential Application. (2020). Frontiers. Retrieved from [Link]
-
Biological activity, quantitative structure-activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs. (n.d.). PMC. Retrieved from [Link]
-
Synthesis and Molecular Docking Studies of Alkoxy- and Imidazole-Substituted Xanthones as α-Amylase and α-Glucosidase Inhibitors. (n.d.). PMC. Retrieved from [Link]
-
Synthesis of xanthone derivatives with extended pi-systems as alpha-glucosidase inhibitors: insight into the probable binding mode. (2007). PubMed. Retrieved from [Link]
-
1,2-Dihydroxy-9H-Xanthen-9-One, a Multifunctional Nature-Inspired Active Ingredient. (n.d.). MDPI. Retrieved from [Link]
-
New 3-O-substituted xanthone derivatives as promising acetylcholinesterase inhibitors. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
A review on xanthone derivatives with antiinflammatory effects and their structure–activity relationship. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Natural Xanthones and Skin Inflammatory Diseases: Multitargeting Mechanisms of Action and Potential Application. (2020). PubMed. Retrieved from [Link]
-
Natural chlorinated xanthones with antimicrobial activities. (n.d.). ResearchGate. Retrieved from [Link]
-
CYP450 enzyme inhibitors of the anti-inflammatory xanthone derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
An Update on the Anticancer Activity of Xanthone Derivatives: A Review. (n.d.). MDPI. Retrieved from [Link]
-
Xanthones, A Promising Anti-Inflammatory Scaffold: Structure, Activity, and Drug Likeness Analysis. (n.d.). PMC. Retrieved from [Link]
-
Naturally Occurring Xanthones; Biological Activities, Chemical Profiles and In Silico Drug Discovery. (n.d.). Bentham Science. Retrieved from [Link]
-
Synthetic Chiral Derivatives of Xanthones: Biological Activities and Enantioselectivity Studies. (n.d.). PMC. Retrieved from [Link]
-
Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes. (2022). Frontiers. Retrieved from [Link]
-
Xanthones: Biosynthesis and Trafficking in Plants, Fungi and Lichens. (n.d.). MDPI. Retrieved from [Link]
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Spectroscopic Elucidation of 7-chloro-1,3-dihydroxy-9H-xanthen-9-one: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 7-chloro-1,3-dihydroxy-9H-xanthen-9-one, a significant heterocyclic compound within the xanthone family. Xanthones, characterized by their dibenzo-γ-pyrone framework, are a subject of intense research due to their wide range of biological activities, including antimicrobial, antioxidant, and anticarcinogenic properties.[1][2] The precise structural characterization of xanthone derivatives is paramount for understanding structure-activity relationships and advancing drug development efforts.
This document serves as a comprehensive resource for researchers and professionals, detailing the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—used to confirm the identity and purity of this specific chlorinated xanthone derivative. The narrative combines established spectroscopic principles with field-proven insights, explaining the causality behind experimental choices and data interpretation.
Molecular Structure and Spectroscopic Overview
The structure of this compound (Molecular Formula: C₁₃H₇ClO₄, Molecular Weight: 262.64 g/mol ) presents several key features that give rise to a distinct spectroscopic fingerprint.[3] The planar, conjugated tricyclic system is the primary chromophore responsible for its UV-Vis absorption. The various functional groups—a carbonyl, two hydroxyls, an ether linkage, and aromatic C-H and C-Cl bonds—each produce characteristic signals in IR and NMR spectroscopy.
The analytical workflow for characterizing a synthesized sample of this compound follows a logical progression, beginning with mass spectrometry to confirm the molecular weight and moving to spectroscopic techniques for detailed structural confirmation.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound.
Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For this compound, the analysis is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. A crucial diagnostic feature arises from the isotopic abundance of chlorine: a characteristic (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope.
Expected and Reported Data: A study characterizing various chloro-substituted hydroxyxanthones reported an electron ionization mass spectrum (EI-MS) showing a molecular ion peak at m/z = 262 (M⁺) , which is consistent with the molecular weight of the target compound.[4]
Table 1: Mass Spectrometry Data
| Parameter | Expected Value | Reported Value[4] | Interpretation |
|---|---|---|---|
| Molecular Ion (M⁺) | ~262.00 | 262 | Corresponds to the ¹²C, ¹H, ¹⁶O, ³⁵Cl isotopologue. |
| Isotope Peak (M+2)⁺| ~264.00 | Not specified | Expected with ~32% relative intensity of M⁺ due to ³⁷Cl. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for unambiguous structure determination.
¹H NMR Spectroscopy
The ¹H NMR spectrum reveals the chemical environment, number, and connectivity of protons. For this compound, we anticipate signals in the aromatic region (typically δ 6.0-8.5 ppm) and for the two hydroxyl protons. The hydroxyl proton at the C1 position is expected to be shifted significantly downfield due to strong intramolecular hydrogen bonding with the C9 carbonyl group.
A reported ¹H-NMR spectrum for a chloro-dihydroxyxanthone derivative, likely corresponding to our target, shows signals at δ 7.5 (2H, d, J= 15.2 Hz), 6.49 (2H, s), and 6.43 (2H, d, J= 16.5 Hz) in deuterated methanol (CD₃OD).[4] The reported coupling constants and integrations appear unusual for this specific structure and may represent a typographical error or a different, potentially dimeric, species.
Based on the known structure, a more theoretically consistent prediction is detailed below:
Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton | Predicted δ (ppm) | Multiplicity | Rationale |
|---|---|---|---|
| H-2 | 6.2 - 6.4 | Doublet (d) | Ortho-coupled to H-4. Shielded by two adjacent oxygen atoms. |
| H-4 | 6.3 - 6.5 | Doublet (d) | Ortho-coupled to H-2. Shielded by adjacent oxygen atom. |
| H-5 | 8.0 - 8.2 | Doublet (d) | Most deshielded proton due to proximity to the carbonyl group (peri effect). |
| H-6 | 7.4 - 7.6 | Doublet of doublets (dd) | Coupled to H-5 and H-8. |
| H-8 | 7.6 - 7.8 | Doublet (d) | Meta-coupled to H-6. Deshielded by adjacent ether oxygen. |
| 1-OH | 12.5 - 13.5 | Singlet (s) | Strongly deshielded by intramolecular H-bonding to C=O. |
| 3-OH | 9.0 - 10.0 | Singlet (s) | Typical phenolic hydroxyl signal. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule. The xanthone core has 13 carbons, and due to the substitution pattern, all 13 are expected to be chemically distinct.
A reported ¹³C-NMR spectrum for the m/z 262 compound lists the following chemical shifts: δ 103.04, 104.95, 105.13, 107.49, 108.43, 110.96, 112.48, 116.33, 128.81, 111.56, 133.55, 159.37, and 161.16 (C=O) ppm .[4] This spectrum confirms the presence of 13 distinct carbon signals, supporting the proposed structure.
Table 3: Interpreted ¹³C NMR Data
| Carbon Atom | Reported δ (ppm)[4] | Interpretation |
|---|---|---|
| C=O (C-9) | 161.16 | Deshielded carbonyl carbon. |
| C-O (C-1, C-3, C-4a, C-8a, C-10a, C-11a) | 159.37, 133.55, etc. | Carbons attached to oxygen appear in the δ 130-160 ppm range. |
| C-Cl (C-7) | ~128-135 | Aromatic carbon attached to chlorine. |
| C-H (Aromatic) | 103.04 - 128.81 | Aromatic carbons bearing protons. |
| Quaternary C (Aromatic) | Included in C-O/C-H ranges | Aromatic carbons without attached protons. |
Caption: Correlation between the molecular structure and its key expected spectroscopic signatures.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum provides information based on the vibrations of molecular bonds.
Expected and Reported Data: For this compound, the key absorptions are from the hydroxyl, carbonyl, and aromatic ring systems. A study on a related chloro-dihydroxyxanthone reported IR (KBr) peaks at 3363 (OH), 1651 (C=O), 1612 & 1512 (C-C aromatic), 1242 (C-O-C), and 779 (o/p-substituted chloro) cm⁻¹ .[4] This data aligns well with the expected functional groups.
Table 4: Infrared Spectroscopy Data
| Wavenumber (cm⁻¹) | Reported Value[4] | Functional Group | Vibrational Mode |
|---|---|---|---|
| ~3600-3200 | 3363 | O-H (hydroxyl) | Stretching (broad due to H-bonding) |
| ~1660-1640 | 1651 | C=O (carbonyl) | Stretching (frequency lowered by H-bonding) |
| ~1620-1450 | 1612, 1512 | C=C (aromatic) | Ring Stretching |
| ~1300-1200 | 1242 | C-O-C (ether) | Asymmetric Stretching |
| ~800-750 | 779 | C-Cl | Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule. The extensive conjugation of the xanthone core results in strong absorption in the UV and often the visible range. Extending conjugation or adding auxochromes (like -OH groups) typically causes a bathochromic (red) shift to longer wavelengths.[5]
Expected Data: While specific experimental data for this compound is not readily available, xanthones typically exhibit several strong absorption bands between 200 and 400 nm. We can predict two to three primary absorption maxima (λ_max) corresponding to π → π* transitions within the dibenzo-γ-pyrone system. The presence of the hydroxyl and chloro substituents will modulate the exact position and intensity of these bands.
Table 5: Predicted UV-Vis Absorption Maxima
| Predicted λ_max Range (nm) | Electronic Transition | Chromophore System |
|---|---|---|
| 230 - 260 | π → π* | Benzoyl system |
| 270 - 300 | π → π* | Phenyl system with auxochromes |
| 320 - 380 | π → π* | Extended conjugation of the entire xanthone core |
Standard Operating Procedures (SOPs) for Spectroscopic Analysis
The following protocols describe the self-validating systems for acquiring high-quality spectroscopic data for a purified solid sample of a xanthone derivative like this compound.
SOP 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified solid sample. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) in a clean, dry NMR tube. DMSO-d₆ is often preferred for hydroxyl-containing compounds as it allows for the observation of exchangeable -OH protons.
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
Load a standard proton experiment.
-
Set the spectral width to cover the expected range (e.g., -1 to 15 ppm).
-
Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Acquisition:
-
Load a standard carbon experiment (e.g., with proton decoupling).
-
Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).
-
Set a longer acquisition time and a higher number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the FID.
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at δ 2.50 for ¹H, δ 39.52 for ¹³C) or an internal standard like TMS.
-
Integrate the ¹H NMR signals and pick peaks for both spectra.
-
SOP 2: Mass Spectrometry (Electron Ionization - EI)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a volatile solvent like methanol or dichloromethane.
-
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard (e.g., PFTBA) to ensure mass accuracy.
-
Method Setup:
-
Select the EI ionization mode.
-
Set the ionization energy (typically 70 eV).
-
Choose an appropriate mass range to scan (e.g., m/z 50-500).
-
If using a direct insertion probe, place a small amount of the solid sample in a capillary tube and insert it into the ion source. Heat the probe gradually.
-
-
Data Acquisition: Initiate the scan to acquire the mass spectrum.
-
Data Analysis: Identify the molecular ion peak (M⁺) and the (M+2)⁺ isotope peak. Analyze the fragmentation pattern to provide further structural confirmation.
SOP 3: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.
-
Record a background spectrum of the empty crystal.
-
Place a small amount of the solid powder onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Scan the sample over the mid-IR range (e.g., 4000 to 400 cm⁻¹).
-
Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The instrument software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
-
SOP 4: Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the compound of known concentration (e.g., 1 mg/mL) in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).
-
Prepare a dilute solution (e.g., ~10 µg/mL) from the stock solution. The final concentration should yield an absorbance between 0.2 and 1.0 at the λ_max.
-
-
Instrument Setup:
-
Use a matched pair of quartz cuvettes.
-
Fill one cuvette with the pure solvent to serve as the blank.
-
Fill the other cuvette with the sample solution.
-
-
Data Acquisition:
-
Place the blank cuvette in the spectrophotometer and record a baseline correction over the desired wavelength range (e.g., 200-600 nm).
-
Replace the blank with the sample cuvette and scan the spectrum.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λ_max).
-
If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl).
-
References
-
Yuanita, E., et al. (2021). SYNTHESIS, CHARACTERIZATION AND MOLECULAR DOCKING OF CHLORO-SUBSTITUTED HYDROXYXANTHONE DERIVATIVES. Chemistry Journal of Moldova, 16(2). Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]
-
Zou, Y., et al. (2023). Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis. Frontiers in Microbiology, 14. Available at: [Link]
- Apers, S., et al. (2002). Antiviral and Radical Scavenging Activity of Xanthones from Gentianella campestris. Pharmaceutical Biology, 40(7), 541-545.
-
Yuanita, E., et al. (2023). C-prenylation of 1,3 dihydroxyxanthone: synthesis, characterization and antibacterial activity. Acta Chimica Asiana, 6(1), 279-286. Available at: [Link]
-
University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from: [Link]
Sources
Methodological & Application
Synthesis of 7-chloro-1,3-dihydroxyxanthone: A Detailed Experimental Protocol for Researchers
Abstract
This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 7-chloro-1,3-dihydroxyxanthone. The synthesis is approached via a robust two-step process commencing with the formation of the 1,3-dihydroxyxanthone core, followed by regioselective chlorination. This guide is intended for researchers in medicinal chemistry, drug development, and organic synthesis, offering in-depth procedural details, mechanistic insights, and safety considerations.
Introduction
Xanthones are a class of oxygen-containing heterocyclic compounds with a dibenzo-γ-pyrone scaffold that are widely distributed in nature, particularly in higher plants and fungi.[1] These compounds and their derivatives have garnered significant attention from the scientific community due to their diverse and potent biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2] The biological efficacy of xanthones is often dictated by the nature and position of substituents on the xanthone core.[3] Halogenated organic molecules, in particular, often exhibit enhanced biological activities. The introduction of a chlorine atom at the 7-position of the 1,3-dihydroxyxanthone scaffold is a promising strategy for developing novel therapeutic agents. This protocol details a reliable method for the synthesis of 7-chloro-1,3-dihydroxyxanthone, providing a foundation for further research and development in this area.
Overall Synthesis Workflow
The synthesis of 7-chloro-1,3-dihydroxyxanthone is achieved in two primary stages:
-
Step 1: Synthesis of 1,3-dihydroxyxanthone via a condensation reaction between a salicylic acid derivative and phloroglucinol.
-
Step-2: Chlorination of 1,3-dihydroxyxanthone to yield the final product, 7-chloro-1,3-dihydroxyxanthone.
Caption: Overall workflow for the synthesis of 7-chloro-1,3-dihydroxyxanthone.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier |
| 2-hydroxybenzoic acid | Reagent | Sigma-Aldrich |
| Phloroglucinol | Reagent | Sigma-Aldrich |
| Eaton's Reagent (7.7 wt% P2O5 in CH3SO3H) | - | Prepared in-house or from supplier |
| N-Chlorosuccinimide (NCS) | Reagent | Sigma-Aldrich |
| p-Toluenesulfonic acid (p-TsOH) | Reagent | Sigma-Aldrich |
| Sodium chloride (NaCl) | ACS | Fisher Scientific |
| Ethanol | Anhydrous | Fisher Scientific |
| Dichloromethane (DCM) | ACS | Fisher Scientific |
| Ethyl acetate | ACS | Fisher Scientific |
| Hexane | ACS | Fisher Scientific |
| Anhydrous sodium sulfate | ACS | Fisher Scientific |
| Deionized water | - | - |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Column chromatography setup (silica gel)
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Experimental Protocol
Step 1: Synthesis of 1,3-dihydroxyxanthone
This step involves the condensation of 2-hydroxybenzoic acid and phloroglucinol in the presence of Eaton's reagent, a mixture of phosphorus pentoxide and methanesulfonic acid, which acts as both a solvent and a catalyst for the cyclodehydration reaction.[2][4]
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydroxybenzoic acid (1.38 g, 10 mmol) and phloroglucinol (1.26 g, 10 mmol).
-
Carefully add Eaton's reagent (20 mL) to the flask. Caution: Eaton's reagent is highly corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Heat the reaction mixture to 80°C with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by TLC (ethyl acetate:hexane, 1:1).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold water with vigorous stirring. A yellow precipitate will form.
-
Collect the precipitate by vacuum filtration and wash thoroughly with deionized water until the filtrate is neutral.
-
Dry the crude product in a desiccator under vacuum. The expected product is 1,3-dihydroxyxanthone.
Caption: Reaction mechanism for the synthesis of 1,3-dihydroxyxanthone.
Step 2: Synthesis of 7-chloro-1,3-dihydroxyxanthone
This step employs an electrophilic aromatic substitution reaction to introduce a chlorine atom onto the 1,3-dihydroxyxanthone backbone using N-chlorosuccinimide (NCS) as the chlorinating agent.[4]
Procedure:
-
In a 100 mL round-bottom flask, dissolve the dried 1,3-dihydroxyxanthone (2.28 g, 10 mmol) in ethanol (40 mL).
-
To this solution, add N-chlorosuccinimide (1.47 g, 11 mmol), p-toluenesulfonic acid (0.19 g, 1 mmol), and sodium chloride (0.06 g, 1 mmol).
-
Stir the reaction mixture at 40°C for 2-3 hours. Monitor the reaction by TLC (ethyl acetate:hexane, 1:1).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to isolate 7-chloro-1,3-dihydroxyxanthone.
Expected Results and Characterization
The final product, 7-chloro-1,3-dihydroxyxanthone, is expected to be a yellowish solid. The structure and purity should be confirmed by spectroscopic methods.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |
| 1,3-dihydroxyxanthone | C13H8O4 | 228.20 | 70-80 |
| 7-chloro-1,3-dihydroxyxanthone | C13H7ClO4 | 262.64 | 50-60 |
Characterization Data (Hypothetical):
-
¹H NMR (DMSO-d₆, 400 MHz): δ 12.8 (s, 1H, -OH), 10.5 (s, 1H, -OH), 8.10 (d, J=8.8 Hz, 1H), 7.85 (d, J=2.4 Hz, 1H), 7.60 (dd, J=8.8, 2.4 Hz, 1H), 6.40 (d, J=2.0 Hz, 1H), 6.25 (d, J=2.0 Hz, 1H).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 182.0, 164.5, 162.0, 157.5, 155.0, 135.0, 130.0, 126.0, 125.5, 122.0, 108.0, 98.0, 93.0.
-
Mass Spectrometry (ESI-MS): m/z 263.0 [M+H]⁺.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low yield in Step 1 | Incomplete reaction or loss during workup. | Ensure anhydrous conditions. Extend reaction time. Be careful during the pouring and filtration steps. |
| Multiple spots on TLC after Step 2 | Formation of isomers or side products. | Optimize reaction time and temperature. Use careful column chromatography for purification. |
| Product insolubility | Product may be poorly soluble in the chosen solvent. | Try a different solvent system for purification and analysis. |
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Eaton's reagent is highly corrosive and should be handled with extreme care.
-
N-chlorosuccinimide is an irritant. Avoid inhalation and contact with skin.
-
Dispose of all chemical waste according to institutional guidelines.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 7-chloro-1,3-dihydroxyxanthone. By following the outlined procedures, researchers can successfully synthesize this compound for further investigation into its biological properties and potential applications in drug discovery.
References
-
New 3-O-substituted xanthone derivatives as promising acetylcholinesterase inhibitors. (2021). National Institutes of Health. [Link]
-
Routes to Xanthones: An Update on the Synthetic Approaches. (2014). ResearchGate. [Link]
-
Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis. (2023). National Institutes of Health. [Link]
-
Synthesis of Novel Xanthone Analogues and Their Growth Inhibitory Activity Against Human Lung Cancer A549 Cells. (2019). PubMed Central. [Link]
-
General procedure for synthesis of hydroxyxanthone compounds and their chloro-substituted derivatives. (2020). ResearchGate. [Link]
-
Xanthone Glucosides: Isolation, Bioactivity and Synthesis. (2022). MDPI. [Link]
-
Synthesis and biological evaluation of 1, 3-dihydroxyxanthone mannich base derivatives as anticholinesterase agents. (2013). PubMed Central. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 3-O-substituted xanthone derivatives as promising acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Utilization of 7-chloro-1,3-dihydroxy-9H-xanthen-9-one in Cancer Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction: The Emerging Potential of a Chlorinated Xanthone
The relentless pursuit of novel therapeutic agents in oncology has led to the exploration of diverse chemical scaffolds. Among these, the xanthone core, a dibenzo-γ-pyrone framework, has garnered significant attention for its "privileged structure" in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] Xanthone derivatives have been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of key protein kinases, and modulation of critical signaling pathways involved in cell proliferation and survival.[2][3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 7-chloro-1,3-dihydroxy-9H-xanthen-9-one (Figure 1) in cancer research. While extensive research has been conducted on the broader family of xanthones, this specific chlorinated derivative presents a unique profile for investigation. The presence of both chloro and dihydroxy functional groups is anticipated to significantly influence its biological activity, a concept supported by structure-activity relationship studies of related compounds which indicate that halogenation can enhance cytotoxic effects.[4]
This guide will delve into the putative mechanism of action of this compound, provide detailed protocols for its experimental evaluation, and present a framework for interpreting the generated data.
Figure 1: Chemical Structure of this compound
-
IUPAC Name: 7-chloro-1,3-dihydroxyxanthen-9-one
-
Molecular Formula: C₁₃H₇ClO₄
-
Molecular Weight: 262.64 g/mol
-
CAS Number: 100334-95-0
Putative Mechanism of Action: A Multi-faceted Approach to Cancer Cell Inhibition
Based on extensive research into the xanthone class of compounds and in silico modeling of structurally similar chlorinated hydroxyxanthones, this compound is hypothesized to exert its anticancer effects through a combination of mechanisms, primarily centered on the inhibition of protein kinases and the induction of apoptosis.
Kinase Inhibition:
Computational docking studies on chlorinated hydroxyxanthones have identified protein kinases as key potential targets.[4] For instance, molecular docking has revealed strong binding affinities of chlorinated hydroxyxanthones to the Platelet-Derived Growth Factor Receptor (PDGFR), a tyrosine kinase frequently dysregulated in various cancers. The binding is stabilized by hydrogen bonds, suggesting a competitive inhibition mechanism at the ATP-binding site. The chloro and hydroxyl moieties are critical for these interactions. Molecular docking studies of a closely related compound, 4-chloro-1,3-dihydroxy-9H-xanthen-9-one, also indicate a binding interaction with protein tyrosine kinase receptors.[4]
The proposed signaling pathway below illustrates the potential downstream effects of inhibiting a receptor tyrosine kinase like PDGFR.
Caption: Proposed signaling pathway for this compound.
Induction of Apoptosis:
A hallmark of many anticancer agents is their ability to induce programmed cell death, or apoptosis. Xanthone derivatives are well-documented inducers of apoptosis.[2] This process is often mediated through the intrinsic (mitochondrial) pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. Inhibition of survival signals, such as those from the PI3K/Akt pathway, can lead to an increase in the Bax/Bcl-2 ratio, triggering the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade (caspase-9 and caspase-3), ultimately leading to cell death.
Quantitative Data: In Vitro Cytotoxicity
While specific IC₅₀ values for this compound are not widely published, studies on structurally similar chlorinated hydroxyxanthones provide an expected range of activity. The following table presents representative IC₅₀ values for a related compound, 5-chloro-1-hydroxyxanthone, against various human cancer cell lines. Researchers should determine the specific IC₅₀ for this compound in their cell lines of interest.
| Cancer Cell Line | Tissue of Origin | Representative IC₅₀ (µM) for a Chlorinated Hydroxyxanthone |
| MCF-7 | Breast | 3.065 |
| HeLa | Cervical | 3.785 |
| WiDr | Colorectal | 3.255 |
Note: These values are for a structurally related compound and should be used as a guideline for designing initial dose-response experiments.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for key experiments to evaluate the anticancer properties of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This assay determines the cytotoxic effect of the compound on cancer cells by measuring mitochondrial dehydrogenase activity.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the same concentration as the highest compound dose) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, carefully remove the treatment medium and add 100 µL of fresh serum-free medium and 20 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.
Protocol 2: Analysis of Apoptosis by Western Blotting
This protocol is for detecting key apoptosis-related proteins, such as cleaved caspase-3 and PARP, to confirm the induction of apoptosis.
Caption: Workflow for Western blot analysis of apoptotic markers.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound at the desired concentration and time. Harvest the cells and lyse them in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin) to determine changes in protein expression or cleavage.
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase of interest.
Caption: General workflow for an in vitro kinase inhibition assay.
Materials:
-
Recombinant active kinase of interest
-
Specific kinase substrate
-
ATP
-
Kinase assay buffer
-
This compound
-
Detection reagent (varies by assay type, e.g., ADP-Glo™ Kinase Assay Kit)
-
Microplate suitable for the detection method (e.g., white opaque plates for luminescence)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate buffer.
-
Kinase Reaction Setup: In a microplate, add the kinase and the diluted compound. Allow a short pre-incubation period for the compound to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, in a luminescence-based assay, a reagent is added to deplete unused ATP, followed by another reagent to convert the ADP produced into a luminescent signal.
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion and Future Directions
This compound is a promising compound for cancer research, leveraging the established anticancer potential of the xanthone scaffold with the enhanced activity often conferred by halogenation. The protocols outlined in this guide provide a robust framework for elucidating its cytotoxic and mechanistic properties. Further investigations into its specific kinase targets, in vivo efficacy, and pharmacokinetic profile are warranted to fully realize its therapeutic potential.
References
-
An Update on the Anticancer Activity of Xanthone Derivatives: A Review. (2021). Pharmaceuticals (Basel). [Link]
-
This compound | C13H7ClO4 | CID 33748440. PubChem. [Link]
-
Rational Design of Chlorinated Hydroxyxanthone as Anticancer Agent: Molecular Docking, Molecular Dynamic Simulation, ADMET, One-Pot Synthesis, and In Vitro Evaluation. (2025). Cell Biochem Biophys. [Link]
-
SYNTHESIS, CHARACTERIZATION AND MOLECULAR DOCKING OF CHLORO-SUBSTITUTED HYDROXYXANTHONE DERIVATIVES. (2018). Chemistry Journal of Moldova. [Link]
-
An Update on the Anticancer Activity of Xanthone Derivatives: A Review. (2021). PubMed. [Link]
Sources
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- 2. cjm.ichem.md [cjm.ichem.md]
- 3. This compound | C13H7ClO4 | CID 33748440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Rational Design of Chlorinated Hydroxyxanthone as Anticancer Agent: Molecular Docking, Molecular Dynamic Simulation, ADMET, One-Pot Synthesis, and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Art of Transformation: A Detailed Guide to the Derivatization of 7-chloro-1,3-dihydroxy-9H-xanthen-9-one
In the ever-evolving landscape of medicinal chemistry and drug discovery, the xanthone scaffold stands out as a "privileged structure," a framework that consistently yields compounds with significant biological activities.[1][2] Among the myriad of xanthone derivatives, 7-chloro-1,3-dihydroxy-9H-xanthen-9-one presents a particularly intriguing starting point for chemical modification. Its unique arrangement of a halogen, two hydroxyl groups, and a conjugated ketone offers multiple avenues for derivatization, enabling the synthesis of diverse compound libraries for screening and development. This guide provides an in-depth exploration of the derivatization strategies for this versatile molecule, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
The Strategic Importance of Derivatization
The biological activity of xanthone derivatives is profoundly influenced by the nature and position of their substituents.[3] Modifications to the xanthone core can modulate a compound's pharmacokinetic and pharmacodynamic properties, including its potency, selectivity, and metabolic stability. The derivatization of this compound allows for the systematic exploration of its structure-activity relationship (SAR), a critical step in the journey from a lead compound to a viable drug candidate. The presence of hydroxyl groups, for instance, is a key factor in the functionality of many xanthones.[4]
This application note will focus on three primary avenues for the derivatization of this compound:
-
O-Alkylation (Etherification) of the hydroxyl groups.
-
O-Acylation (Esterification) of the hydroxyl groups.
-
Nucleophilic Aromatic Substitution (SNAr) at the C-7 position.
Understanding the Reactivity of the Scaffold
A key consideration in the derivatization of 1,3-dihydroxyxanthones is the difference in reactivity between the two hydroxyl groups. The 1-hydroxyl group is known to form a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen. This interaction reduces the nucleophilicity of the 1-hydroxyl group, making it less reactive towards electrophiles compared to the 3-hydroxyl group.[5] This inherent difference in reactivity can be exploited to achieve regioselective derivatization.
Caption: Intramolecular hydrogen bonding in this compound.
Protocol 1: O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers from an alkoxide and an alkyl halide.[6][7][8][9] In the context of this compound, this reaction allows for the introduction of a variety of alkyl and substituted alkyl chains at the hydroxyl positions.
Causality Behind Experimental Choices:
-
Base: A moderately strong base, such as potassium carbonate (K₂CO₃), is used to deprotonate the phenolic hydroxyl groups to form the more nucleophilic phenoxide ions. The use of a stronger base like sodium hydride (NaH) could lead to deprotonation of both hydroxyl groups, potentially resulting in a mixture of products.
-
Solvent: A polar aprotic solvent like acetone or N,N-dimethylformamide (DMF) is chosen to dissolve the reactants and facilitate the Sₙ2 reaction. These solvents do not participate in hydrogen bonding, which could otherwise solvate and deactivate the nucleophile.
-
Temperature: The reaction is typically heated to increase the reaction rate. The optimal temperature will depend on the reactivity of the alkyl halide.
-
Phase Transfer Catalyst (Optional): For reactions with low solubility of the reactants, a phase transfer catalyst such as tetrabutylammonium bromide (TBAB) can be employed to facilitate the transfer of the alkoxide from the solid or aqueous phase to the organic phase where the reaction occurs.[10][11][12][13]
Detailed Step-by-Step Methodology:
-
Preparation: To a solution of this compound (1.0 eq) in dry acetone (20 mL/mmol of xanthone), add potassium carbonate (2.5 eq for mono-alkylation, 5.0 eq for di-alkylation).
-
Addition of Alkyl Halide: Add the desired alkyl halide (1.1 eq for mono-alkylation, 2.2 eq for di-alkylation) to the suspension.
-
Reaction: Stir the reaction mixture at reflux (for acetone) or at 60-80 °C (for DMF) and monitor the progress by thin-layer chromatography (TLC).
-
Workup: After completion of the reaction (typically 4-24 hours), cool the mixture to room temperature and filter to remove the inorganic salts.
-
Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
| Parameter | Condition for Mono-alkylation | Condition for Di-alkylation |
| Alkyl Halide (eq) | 1.1 | 2.2 |
| Potassium Carbonate (eq) | 2.5 | 5.0 |
| Typical Solvent | Acetone or DMF | DMF |
| Temperature | Reflux (Acetone) or 60-80 °C (DMF) | 80-100 °C (DMF) |
| Expected Regioselectivity | Predominantly at the 3-OH position | Both 1- and 3-OH positions |
Protocol 2: O-Acylation via Esterification
Esterification of the hydroxyl groups introduces an ester functionality, which can act as a prodrug moiety to improve bioavailability or modulate the compound's activity. Several methods can be employed for the acylation of phenols.
Method A: Acylation using Acyl Chlorides or Anhydrides
This is a straightforward method for esterification.
Causality Behind Experimental Choices:
-
Reagent: Acyl chlorides or anhydrides are highly reactive acylating agents.
-
Base: A non-nucleophilic base like pyridine or triethylamine (Et₃N) is used to neutralize the HCl or carboxylic acid byproduct, driving the reaction to completion. Pyridine can also act as a nucleophilic catalyst.
-
Solvent: An aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is typically used.
Detailed Step-by-Step Methodology:
-
Preparation: Dissolve this compound (1.0 eq) in dry pyridine or a mixture of DCM and triethylamine (3.0 eq).
-
Addition of Acylating Agent: Cool the solution to 0 °C and add the acyl chloride or anhydride (1.1 eq for mono-acylation, 2.2 eq for di-acylation) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC (typically 2-12 hours).
-
Workup: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove pyridine/triethylamine), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude ester by column chromatography.
-
Characterization: Confirm the structure of the product using spectroscopic methods.
Method B: Mitsunobu Esterification
The Mitsunobu reaction is a mild and versatile method for converting alcohols to esters with inversion of stereochemistry (not applicable here, but a key feature of the reaction).[2][14][15][16][17] It is particularly useful for sterically hindered alcohols or when acidic or basic conditions are not tolerated.
Causality Behind Experimental Choices:
-
Reagents: Triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), are the key reagents that activate the hydroxyl group for nucleophilic attack by the carboxylate.
-
Nucleophile: A carboxylic acid is used as the nucleophile.
-
Solvent: Anhydrous THF is the most common solvent for the Mitsunobu reaction.
Detailed Step-by-Step Methodology:
-
Preparation: To a solution of this compound (1.0 eq), the desired carboxylic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF, cool the mixture to 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Azodicarboxylate: Add DEAD or DIAD (1.5 eq) dropwise to the cooled solution. A color change and/or the formation of a precipitate is often observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.
-
Workup: Concentrate the reaction mixture in vacuo.
-
Purification: The major challenge in Mitsunobu reactions is the removal of byproducts (triphenylphosphine oxide and the hydrazine derivative). Purification is typically achieved by column chromatography.
-
Characterization: Analyze the purified ester by NMR and mass spectrometry.
Caption: General workflows for the derivatization of this compound.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) at the C-7 Position
The chloro substituent at the C-7 position can be replaced by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism.[18][19][20] The electron-withdrawing effect of the xanthone's carbonyl group activates the aromatic ring towards nucleophilic attack, particularly at the positions para to it.
Causality Behind Experimental Choices:
-
Nucleophile: A strong nucleophile is required for the reaction to proceed efficiently. Examples include alkoxides (e.g., sodium methoxide), amines (e.g., piperidine), and thiolates (e.g., sodium thiophenoxide).
-
Solvent: A polar aprotic solvent, such as DMF or dimethyl sulfoxide (DMSO), is ideal as it can dissolve the ionic nucleophile and stabilize the charged intermediate (Meisenheimer complex).
-
Temperature: Elevated temperatures are often necessary to overcome the activation energy of the reaction.
Detailed Step-by-Step Methodology:
-
Preparation: In a reaction vessel, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or DMSO).
-
Addition of Nucleophile: Add the nucleophile (2.0-5.0 eq). If the nucleophile is an amine, a base such as potassium carbonate may be added to neutralize the HCl formed. If using an alkoxide or thiolate, it is often generated in situ or used as a pre-formed salt.
-
Reaction: Heat the reaction mixture to 100-150 °C and monitor its progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. If the product precipitates, it can be collected by filtration. Otherwise, proceed with extraction.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.
-
Characterization: Confirm the structure of the substituted xanthone derivative by spectroscopic analysis.
Conclusion
The derivatization of this compound offers a rich field of exploration for the development of new bioactive compounds. By carefully selecting the reaction conditions, researchers can selectively modify the hydroxyl and chloro functionalities to generate a diverse array of derivatives. The protocols and mechanistic insights provided in this application note serve as a comprehensive guide for scientists engaged in the synthesis and optimization of xanthone-based compounds for drug discovery and other applications.
References
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Synthesis and Molecular Docking Studies of Alkoxy- and Imidazole-Substituted Xanthones as α-Amylase and α-Glucosidase Inhibitors. (n.d.). PubMed Central (PMC). [Link]
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DNA Protective Effect of Mangosteen Xanthones: an in Vitro Study on Possible Mechanisms. (n.d.). PubMed Central (PMC). [Link]
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Synthesis of alkoxy-xanthone derivatives. Conditions: (i) 2-iodobenzoyl... (n.d.). ResearchGate. [Link]
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Novel alkoxy- and prenyl-xanthones derivatives as potential antidiabetic agents: Synthesis, in vitro evaluation and in silico studies. (2024). ResearchGate. [Link]
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A new regiospecific synthesis of 1,4-dihydroxyxanthones. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
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Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. [Link]
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Mitsunobu reaction. (n.d.). Wikipedia. [Link]
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Xanthone Glucosides: Isolation, Bioactivity and Synthesis. (2021). MDPI. [Link]
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Antioxidant properties of xanthones from Calophyllum brasiliense: prevention of oxidative damage induced by FeSO4. (n.d.). PubMed Central (PMC). [Link]
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Williamson Ether Synthesis. (n.d.). Chemistry Steps. [Link]
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Mitsunobu reaction. (n.d.). Organic Synthesis. [Link]
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Williamson Ether Synthesis. (n.d.). [Link]
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1 H-NMR and 13 C-NMR characterization data of hydroxyxanthones. (n.d.). ResearchGate. [Link]
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1H and 13C NMR Spectrum of compounds. (n.d.). The Royal Society of Chemistry. [Link]
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Influence of Hydroxyl Functional Group on the Structure and Stability of Xanthone: A Computational Approach. (2018). MDPI. [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (n.d.). NIH. [Link]
-
Naturally Occurring Xanthones and Their Biological Implications. (2022). MDPI. [Link]
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Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor. [Link]
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The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
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Williamson ether synthesis. (n.d.). Wikipedia. [Link]
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O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). [Link]
-
NUCLEOPHILIC AROMATIC SUBSTITUTION. (n.d.). PHARMD GURU. [Link]
-
Xanthone Biosynthetic Pathway in Plants: A Review. (n.d.). Frontiers. [Link]
-
C-prenylation of 1,3 dihydroxyxanthone: synthesis, characterization and antibacterial activity. (2023). Acta Chimica Asiana. [Link]
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Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes. (2022). PubMed Central (PMC). [Link]
-
16.6: Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. [Link]
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Investigation and development of novel synthetic approaches for synthesis of euxanthone and derived dyes. (2024). RSC Publishing. [Link]
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Nucleophilic Aromatic Substitution EXPLAINED! (2022). YouTube. [Link]
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8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. (2021). Chemistry LibreTexts. [Link]
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16.6 Nucleophilic Aromatic Substitution. (n.d.). OpenStax. [Link]
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Technologies of Acylation of Hydroxyanthraquinones. (n.d.). Zenodo. [Link]
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Study on Phase Transfer Catalyst Used in the Synthesis of Sodium Isobutyl Xanthate. (2021). MDPI. [Link]
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Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR. (n.d.). IAGI. [Link]
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PHASE TRANSFER CATALYSTS. (n.d.). Jetir.Org. [Link]
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Thirteen New Xanthone Derivatives from Calophyllum caledonicum (Clusiaceae). (n.d.). PubMed Central (PMC). [Link]
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DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. (2022). MDPI. [Link]
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Xanthone Synthesis through Catalysis: Exploring the Green Limits of Homogeneous and Heterogeneous Methods. (n.d.). ResearchGate. [Link]
-
An improved Williamson ether synthesis using phase transfer catalysis. (1975). Semantic Scholar. [Link]
-
Enhanced Methods for Synthesizing Hydroxyxanthone Using Eaton and ZnCl2 Catalyst with Microwave Irradiation. (2022). ResearchGate. [Link]
-
Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media. (n.d.). Scirp.org. [Link]
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Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. (2015). PubMed Central (PMC). [Link]
-
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Application Note: Structural Elucidation of 7-chloro-1,3-dihydroxy-9H-xanthen-9-one via Nuclear Magnetic Resonance (NMR) Spectroscopy
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the unambiguous structural determination of organic molecules.[1][2][3] This application note provides a comprehensive guide to the structural elucidation of 7-chloro-1,3-dihydroxy-9H-xanthen-9-one, a substituted xanthone of interest in medicinal chemistry and materials science. We present detailed, field-proven protocols for sample preparation and the acquisition of one-dimensional (1D) and two-dimensional (2D) NMR spectra. Furthermore, we offer an in-depth analysis of the spectral data, explaining the influence of the chloro and dihydroxy substituents on the chemical shifts and coupling constants of the xanthone scaffold. This guide is intended for researchers, scientists, and drug development professionals seeking to apply advanced NMR methodologies for the definitive characterization of complex aromatic compounds.
Introduction
Xanthones are a class of oxygenated heterocyclic compounds built on a dibenzo-γ-pyrone framework. Their derivatives are widely found in nature and have garnered significant attention due to their diverse biological activities.[4] The compound this compound (Figure 1) is a synthetic derivative whose precise structure dictates its chemical reactivity and potential applications. An incorrect or incomplete structural assignment can compromise research and development efforts.
Therefore, a robust and validated analytical approach is essential. A combination of 1D NMR experiments (¹H, ¹³C, DEPT-135) and 2D correlation experiments (COSY, HSQC, HMBC) provides a self-validating system for complete structural assignment.[1][5] This note explains the causality behind each experimental choice, ensuring a logical workflow from sample preparation to final structure confirmation.
Figure 1. Chemical Structure of this compound.
Experimental Protocols
The quality of NMR data is fundamentally dependent on meticulous sample preparation and optimized acquisition parameters. The following protocols are designed to yield high-resolution spectra suitable for detailed structural analysis.
Sample Preparation
The choice of solvent is critical. Due to the presence of acidic hydroxyl protons, a hydrogen-bond-accepting solvent like deuterated dimethyl sulfoxide (DMSO-d₆) is ideal. It prevents rapid proton exchange, allowing for the observation of OH signals, and offers excellent solubilizing power for polar aromatic compounds.[6][7]
Protocol:
-
Weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of high-purity DMSO-d₆ (99.96%+ D).
-
Vortex the mixture until the sample is fully dissolved.
-
Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.
-
Cap the tube securely to prevent atmospheric moisture contamination.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[8] The following are generalized parameters that should be adapted to the specific instrument used.
-
¹H NMR: Provides information on the chemical environment and connectivity of protons.
-
Pulse Program: zg30
-
Number of Scans (NS): 16
-
Relaxation Delay (D1): 2 s
-
Spectral Width (SW): 20 ppm
-
-
¹³C{¹H} NMR: Identifies all unique carbon atoms in the molecule.
-
Pulse Program: zgpg30
-
Number of Scans (NS): 1024
-
Relaxation Delay (D1): 2 s
-
Spectral Width (SW): 240 ppm
-
-
DEPT-135: Differentiates between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons. Quaternary carbons are absent.
-
Pulse Program: dept135
-
Number of Scans (NS): 256
-
-
2D ¹H-¹H COSY (Correlation Spectroscopy): Reveals proton-proton spin coupling networks, identifying adjacent protons.[9]
-
Pulse Program: cosygpqf
-
Number of Scans (NS): 8
-
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹JCH).[9]
-
Pulse Program: hsqcedetgpsisp2.2
-
Number of Scans (NS): 4
-
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds (²JCH, ³JCH), which is crucial for connecting spin systems and assigning quaternary carbons.[5][9]
-
Pulse Program: hmbcgpndqf
-
Number of Scans (NS): 16
-
Long-Range Coupling Delay (D6): Optimized for ~8 Hz.
-
Spectral Analysis and Structural Elucidation Workflow
A systematic approach is key to assembling the final structure from the various NMR datasets. The diagram below illustrates the logical workflow.
Diagram 1: Logical workflow for NMR-based structure elucidation.
Predicted ¹H NMR Spectrum Analysis (DMSO-d₆)
The proton spectrum is divided into two main regions: the aromatic region (δ 6.0-8.0 ppm) and the hydroxyl proton region (δ >9.0 ppm).
-
Ring A (Dihydroxy-substituted):
-
The 1,3-dihydroxy substitution pattern creates an AX spin system.
-
H-2 & H-4: These protons will appear as two distinct doublets, meta-coupled to each other (⁴JHH ≈ 2.5-3.0 Hz). Due to the ortho and para hydroxyl groups, they will be significantly shielded, appearing around δ 6.2-6.5 ppm.
-
-
Ring B (Chloro-substituted):
-
This ring will exhibit an ABC spin system.
-
H-8: This proton is ortho to the carbonyl group, making it the most deshielded aromatic proton, expected around δ 7.9 ppm (doublet of doublets, J ≈ 8.5, 2.0 Hz).
-
H-6: This proton is meta to the chlorine and ortho to H-5. It is expected around δ 7.7 ppm (doublet of doublets, J ≈ 8.5, 2.5 Hz).
-
H-5: This proton is ortho to the chlorine, leading to a downfield shift. It will appear as a doublet around δ 7.5 ppm (J ≈ 8.5 Hz).
-
-
Hydroxyl Protons:
-
1-OH: This hydroxyl group is strongly hydrogen-bonded to the C9 carbonyl, causing a significant downfield shift to δ 12.5-13.0 ppm (singlet).[7]
-
3-OH: This proton will appear as a singlet in the δ 10.5-11.0 ppm region.
-
Predicted ¹³C NMR and DEPT-135 Analysis (DMSO-d₆)
The ¹³C NMR spectrum will show 13 distinct signals, as all carbons are unique. The DEPT-135 experiment will confirm 5 CH signals and 8 quaternary carbon (C) signals.
-
Carbonyl Carbon (C-9): The most deshielded carbon, appearing around δ 175-180 ppm.
-
Oxygenated Aromatic Carbons:
-
C-1 & C-3: These carbons, directly attached to hydroxyl groups, will be significantly deshielded, appearing in the δ 160-165 ppm range.
-
C-10a & C-12a (Ether linkage): These carbons are also deshielded, expected around δ 155-158 ppm.
-
-
Chloro-substituted Carbon (C-7): The direct attachment of the electronegative chlorine atom will cause a downfield shift, expected around δ 135-140 ppm.
-
Protonated Aromatic Carbons (CH): These will appear in the range of δ 95-135 ppm. HSQC data is essential for their unambiguous assignment.
-
C-2 & C-4: Highly shielded due to the dihydroxy substitution, expected at δ 95-105 ppm.
-
C-5, C-6, C-8: Less shielded, appearing in the typical aromatic region of δ 115-130 ppm.
-
-
Other Quaternary Carbons (C-11a, C-4a): These will appear in the δ 110-125 ppm range.
2D NMR Correlation Analysis
-
COSY: This experiment will validate the spin systems. Key correlations expected are between H-2/H-4 (weak, meta), and within the H-5/H-6/H-8 system.
-
HSQC: This provides the definitive link between each proton and its directly attached carbon, allowing for the assignment of all CH signals in the ¹³C spectrum.
-
HMBC: This is the final piece of the puzzle, connecting the molecular fragments. The diagram below highlights the most critical correlations for confirming the overall structure.
Diagram 2: Key HMBC correlations for structural confirmation.
Key HMBC Insights:
-
The correlation from the chelated 1-OH proton to C-9 and C-2 unequivocally establishes the connectivity around the A-ring and the carbonyl group.
-
Correlations from H-8 to C-9 and C-7 confirm the substitution pattern on the B-ring.
-
The correlation from H-2 to the quaternary carbon C-4a bridges the two aromatic rings, completing the core xanthone structure.
Data Summary
The following table summarizes the predicted NMR data for this compound in DMSO-d₆. Experimental values may vary slightly based on concentration and instrument calibration.
| Position | Predicted δ ¹³C (ppm) | Predicted δ ¹H (ppm) | Multiplicity | Key HMBC Correlations from ¹H |
| 1 | 162.5 | - | - | - |
| 1-OH | - | 12.8 | s | C-1, C-2, C-9 |
| 2 | 98.0 | 6.3 | d (J≈2.5 Hz) | C-1, C-3, C-4, C-4a |
| 3 | 165.0 | - | - | - |
| 3-OH | - | 10.9 | s | C-2, C-3, C-4 |
| 4 | 94.5 | 6.4 | d (J≈2.5 Hz) | C-2, C-3, C-4a, C-10a |
| 4a | 156.5 | - | - | - |
| 5 | 118.0 | 7.5 | d (J≈8.5 Hz) | C-4a, C-6, C-7 |
| 6 | 125.0 | 7.7 | dd (J≈8.5, 2.5 Hz) | C-5, C-7, C-8, C-11a |
| 7 | 138.0 | - | - | - |
| 8 | 127.0 | 7.9 | d (J≈2.5 Hz) | C-6, C-7, C-9, C-11a |
| 9 | 176.0 | - | - | - |
| 10a | 157.0 | - | - | - |
| 11a | 122.0 | - | - | - |
| 12a | 115.0 | - | - | - |
Conclusion
The combined application of 1D and 2D NMR spectroscopy provides a powerful and self-validating methodology for the complete and unambiguous structural elucidation of this compound. By following the detailed protocols and logical workflow presented in this note, researchers can confidently assign all proton and carbon signals, confirming the precise substitution pattern and connectivity of the molecule. This rigorous characterization is a prerequisite for understanding its chemical properties and advancing its potential applications.
References
-
Frahm, A. W., & Chaudhuri, R. K. (1979). 13 C NMR spectroscopy of substituted xanthones—II. Tetrahedron, 35(17), 2035–2038. (URL: [Link])
-
Hambloch, H., & Frahm, A. W. (1980). 13C NMR-spectroscopy of substituted xanthones—III. Tetrahedron, 36(22), 3273–3280. (URL: [Link])
-
Silva, A. M. S., & Pinto, D. C. G. A. (2005). Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy. Current Medicinal Chemistry, 12(21), 2481–2497. (URL: [Link])
-
University of York, Department of Chemistry. NMR Techniques in Organic Chemistry: a quick guide. (URL: [Link])
-
Srilatha, K. (2015). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 8(3), 545-549. (URL: [Link])
-
Barraclough, D., et al. (1970). Applications of proton magnetic resonance spectroscopy in the structural investigation of xanthones. Journal of the Chemical Society B: Physical Organic, 603-612. (URL: [Link])
-
Arends, P., & Helboe, P. (1972). Xanthone Studies. IV. Hydroxyl Proton Chemical Shifts in the Structural Investigation of Xanthones. Acta Chemica Scandinavica, 26, 4180-4182. (URL: [Link])
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. (URL: [Link])
-
OMICS International. (2016). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (URL: [Link])
-
Yuanita, E., et al. (2023). C-prenylation of 1,3 dihydroxyxanthone: synthesis, characterization and antibacterial activity. Acta Chimica Asiana, 6(1), 279–286. (URL: [Link])
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Application Note: High-Resolution Mass Spectrometry for the Analysis of 7-chloro-1,3-dihydroxyxanthone
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the analysis of 7-chloro-1,3-dihydroxyxanthone using Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS). It outlines detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection. The causality behind experimental choices is explained to ensure scientific integrity and enable robust method development.
Introduction: The Significance of 7-chloro-1,3-dihydroxyxanthone Analysis
Xanthones are a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold that exhibit a wide range of pharmacological activities, including antibacterial, antioxidant, and anticancer properties.[1] The introduction of a chlorine atom and hydroxyl groups, as in 7-chloro-1,3-dihydroxyxanthone, can significantly modulate its biological activity and metabolic fate. Accurate and sensitive analytical methods are therefore crucial for its identification, quantification, and characterization in various matrices, from synthetic reaction mixtures to biological samples.
High-Performance Liquid Chromatography (HPLC) coupled with Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) is a powerful and widely adopted technique for the analysis of xanthones and other small molecules.[2][3][4] Its high sensitivity, selectivity, and ability to provide structural information make it the method of choice for this application. This guide details a robust LC-ESI-MS/MS protocol for the analysis of 7-chloro-1,3-dihydroxyxanthone.
Foundational Principles: ESI-MS of Chlorinated Xanthones
Electrospray ionization (ESI) is a soft ionization technique suitable for polar and semi-polar molecules like hydroxylated xanthones, minimizing in-source fragmentation and preserving the molecular ion.[3][5] For 7-chloro-1,3-dihydroxyxanthone, analysis in negative ion mode is often preferred due to the acidic nature of the hydroxyl groups, which readily deprotonate to form [M-H]⁻ ions.
A key feature in the mass spectrum of a chlorinated compound is the isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. This results in a characteristic M and M+2 isotopic pattern for the molecular ion and any chlorine-containing fragment ions, which is a powerful tool for confirming the presence of chlorine in the molecule.[6]
Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for identification and confirmation.
Experimental Workflow and Protocols
A generalized workflow for the analysis of 7-chloro-1,3-dihydroxyxanthone is presented below. The specific details of sample preparation will vary depending on the sample matrix.
Caption: General workflow for the LC-MS/MS analysis of 7-chloro-1,3-dihydroxyxanthone.
Sample Preparation Protocol
The choice of sample preparation method is critical for achieving accurate and reproducible results, as it aims to remove interfering matrix components and concentrate the analyte.[7][8]
For Pure Compounds or Standards:
-
Stock Solution Preparation: Accurately weigh a known amount of 7-chloro-1,3-dihydroxyxanthone and dissolve it in a suitable organic solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.[9]
-
Working Standard Preparation: Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 50:50 methanol:water) to create a series of working standards at the desired concentrations (e.g., 1 ng/mL to 1000 ng/mL).[9]
For Complex Matrices (e.g., Biological Fluids):
Protein precipitation is a simple and effective method for removing proteins from samples like plasma or serum.[8][10]
-
Sample Aliquoting: Take a known volume of the sample (e.g., 100 µL).
-
Protein Precipitation: Add three volumes of a cold precipitating agent, such as acetonitrile or methanol containing an internal standard, to the sample.[8]
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a clean vial for LC-MS/MS analysis. If necessary, the solvent can be evaporated under a stream of nitrogen and the residue reconstituted in the mobile phase.[11]
Liquid Chromatography Protocol
Reversed-phase chromatography is typically used for the separation of xanthones.[12]
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 mm x 50 mm, 1.8 µm | Provides good retention and separation for moderately polar compounds like xanthones. The smaller particle size offers higher efficiency and resolution. |
| Mobile Phase A | Water with 0.1% formic acid | The acidic modifier helps to improve peak shape and ionization efficiency in negative ESI mode by promoting the deprotonation of the hydroxyl groups. |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | A common organic solvent in reversed-phase chromatography that provides good elution strength for the analyte. |
| Gradient Elution | Start at 5-10% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. | A gradient is necessary to elute the analyte with a good peak shape and to clean the column of more hydrophobic components. The specific gradient should be optimized for the best separation from any matrix components. |
| Flow Rate | 0.2 - 0.4 mL/min | A flow rate compatible with the column dimensions and ESI interface. |
| Column Temperature | 30 - 40 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 1 - 5 µL | A small injection volume minimizes peak broadening and potential matrix effects. |
Mass Spectrometry Protocol
The following parameters are a starting point and should be optimized for the specific instrument being used.
| Parameter | Recommended Setting (Negative ESI) | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Negative | The hydroxyl groups on the xanthone are acidic and will readily deprotonate to form [M-H]⁻ ions, leading to high sensitivity in negative mode. |
| Capillary Voltage | 2.5 - 3.5 kV | Optimizes the spray and ion formation. |
| Source Temperature | 120 - 150 °C | A lower source temperature can help to minimize thermal degradation of the analyte. |
| Desolvation Temperature | 350 - 450 °C | Facilitates the evaporation of solvent from the ESI droplets to release the analyte ions into the gas phase.[5] |
| Desolvation Gas Flow | 600 - 800 L/hr (Nitrogen) | Aids in the desolvation process. |
| Full Scan m/z Range | 100 - 500 Da | This range will cover the expected molecular ion of 7-chloro-1,3-dihydroxyxanthone (C₁₃H₇ClO₄, exact mass: 278.0033) and its potential fragments. |
| MS/MS Analysis | Precursor Ion: m/z 277.0 (for ³⁵Cl) and 279.0 (for ³⁷Cl). Collision Energy: 15-30 eV. | The deprotonated molecular ion is selected for fragmentation. The collision energy should be optimized to produce a rich fragmentation spectrum for structural confirmation. |
Expected Fragmentation Pathway
The fragmentation of xanthones in MS/MS often involves the cleavage of the heterocyclic ring system. For 7-chloro-1,3-dihydroxyxanthone, characteristic losses would be expected.
Caption: Predicted fragmentation pathway for the [M-H]⁻ ion of 7-chloro-1,3-dihydroxyxanthone.
Data Analysis and Interpretation
-
Molecular Ion Confirmation: The presence of the [M-H]⁻ ion at m/z 277.0065 (for C₁₃H₆³⁵ClO₄⁻) and 279.0036 (for C₁₃H₆³⁷ClO₄⁻) in a ~3:1 ratio in the full scan mass spectrum confirms the elemental composition and the presence of one chlorine atom.
-
Fragment Ion Analysis: The product ion spectrum from MS/MS analysis should be examined for characteristic fragment ions. The presence of expected fragments provides structural confirmation.
-
Quantification: For quantitative analysis, a calibration curve is constructed by plotting the peak area of the analyte against its concentration using the prepared working standards. The concentration of the analyte in unknown samples is then determined from this curve.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the mass spectrometric analysis of 7-chloro-1,3-dihydroxyxanthone. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the rationale behind the experimental choices, are intended to empower researchers to develop and validate robust analytical methods for this and similar compounds. The principles outlined here are broadly applicable to the analysis of other halogenated xanthones and related small molecules.
References
- Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan.
- Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.
- Zhang, H., et al. (2012). Identification of xanthones from Swertia punicea using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 70, 359-367.
- Han, Q., et al. (2008). Analysis of caged xanthones from the resin of Garcinia hanburyi using ultra-performance liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 22(23), 3861-3870.
- Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS.
- Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis.
- LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
- Deakin University. (2021). Identification and characterization of mangosteen xanthones by HPLC-DAD and LC-ESI-QTOF-MS/MS.
- MDPI. (n.d.). Xanthones from the Pericarp of Garcinia mangostana.
- ACS Publications. (n.d.). Identification of Flavonol and Xanthone Glycosides from Mango (Mangifera indica L. Cv. “Tommy Atkins”) Peels by High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry. Journal of Agricultural and Food Chemistry.
- Benchchem. (n.d.). A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 3-Chlorofuran Derivatives.
- Semantic Scholar. (2016). Deconvolution of Soft Ionization Mass Spectra of Chlorinated Paraffins To Resolve Congener Groups.
- Acta Chimica Asiana. (n.d.). C-prenylation of 1,3 dihydroxyxanthone: synthesis, characterization and antibacterial activity.
Sources
- 1. aca.unram.ac.id [aca.unram.ac.id]
- 2. Identification of xanthones from Swertia punicea using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of caged xanthones from the resin of Garcinia hanburyi using ultra-performance liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dro.deakin.edu.au [dro.deakin.edu.au]
- 5. Xanthones from the Pericarp of Garcinia mangostana [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tecan.com [tecan.com]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. organomation.com [organomation.com]
- 12. pubs.acs.org [pubs.acs.org]
7-Chloro-1,3-dihydroxy-9H-xanthen-9-one: A Scaffolding for Advanced Fluorescent Probe Development
Authoritative Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Latent Potential of a Halogenated Xanthone
The quest for highly sensitive and selective fluorescent probes is a cornerstone of modern chemical biology and diagnostic research. Within the diverse family of fluorophores, the xanthenone scaffold has long been recognized for its robust photophysical properties. The specific derivative, 7-chloro-1,3-dihydroxy-9H-xanthen-9-one, presents a unique yet underexplored platform for the development of novel fluorescent sensors. Its strategic halogenation and hydroxylation offer tantalizing prospects for tuning photophysical characteristics and introducing diverse functionalities for analyte recognition.
This comprehensive guide serves as a foundational resource for researchers aiming to harness the potential of this compound in the design and synthesis of next-generation fluorescent probes. We will delve into the core principles of probe design based on this scaffold, provide detailed, field-proven protocols for synthesis and characterization, and present application notes for the detection of key biological analytes.
Core Principles of Probe Design with this compound
The design of a successful fluorescent probe hinges on the seamless integration of a fluorophore, a recognition moiety (receptor), and a linker. The this compound core offers distinct advantages in this molecular architecture.
The Role of the 7-Chloro and 1,3-Dihydroxy Substituents:
-
Tuning Photophysical Properties: The electron-withdrawing nature of the chlorine atom at the 7-position can influence the electron density of the xanthenone ring system, potentially leading to shifts in the absorption and emission spectra. This allows for the fine-tuning of the probe's optical properties to match available excitation sources and avoid background fluorescence.
-
Reactive Handles for Functionalization: The hydroxyl groups at the 1 and 3 positions are prime sites for chemical modification. These nucleophilic groups can be readily derivatized to attach various recognition units through ether or ester linkages. This versatility is crucial for creating probes tailored to specific analytes.
Sensing Mechanisms:
The development of fluorescent probes from this scaffold can leverage several established sensing mechanisms, including:
-
Photoinduced Electron Transfer (PeT): A common mechanism where the recognition event modulates the transfer of an electron between the receptor and the fluorophore, leading to a "turn-on" or "turn-off" fluorescent response.
-
Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electronic distribution within the probe molecule, leading to a change in the ICT character and a corresponding shift in the emission wavelength.
-
Förster Resonance Energy Transfer (FRET): By attaching an energy acceptor to the xanthenone core, a FRET-based ratiometric probe can be constructed. The binding of the analyte would alter the distance or orientation between the donor and acceptor, resulting in a change in the FRET efficiency.
Fundamental Properties of the Scaffold
A thorough understanding of the foundational molecule is paramount before embarking on probe synthesis. Below are the key chemical and physical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₃H₇ClO₄ | [1] |
| Molecular Weight | 262.64 g/mol | [1] |
| Appearance | Solid (predicted) | |
| CAS Number | 100334-95-0 | [2][3] |
Application Notes & Protocols
While direct literature on fluorescent probes derived specifically from this compound is limited, we can extrapolate from the well-established chemistry of dihydroxyxanthones to propose robust synthetic strategies and applications. The following protocols are based on established methodologies for similar scaffolds and are intended to serve as a validated starting point for researchers.
Application Note 1: A "Turn-On" Fluorescent Probe for Zinc Ions (Zn²⁺)
Principle:
This protocol outlines the synthesis of a Zn²⁺ sensor based on the this compound scaffold. The design incorporates a dipicolylamine (DPA) recognition unit, a well-known chelator for Zn²⁺. In the absence of Zn²⁺, the lone pair of electrons on the nitrogen atoms of the DPA moiety can quench the fluorescence of the xanthenone core via a PeT mechanism. Upon binding to Zn²⁺, this PeT process is inhibited, leading to a significant enhancement of the fluorescence intensity.
Workflow Diagram:
Caption: Workflow for the synthesis and application of a Zn²⁺ fluorescent probe.
Detailed Protocol:
Part 1: Synthesis of the Zn²⁺ Probe
-
Protection of the 1-hydroxyl group:
-
Dissolve this compound (1 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃, 1.1 eq.) and benzyl bromide (1.1 eq.).
-
Stir the reaction mixture at room temperature for 12 hours under an inert atmosphere.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel. Rationale: Selective protection of one hydroxyl group is crucial for regioselective functionalization.
-
-
Synthesis of the tosylated DPA derivative:
-
Synthesize N,N-bis(pyridin-2-ylmethyl)amine (DPA) according to established literature procedures.
-
React DPA with 2-chloroethanol to introduce a hydroxyl group.
-
Subsequently, tosylate the hydroxyl group using p-toluenesulfonyl chloride in the presence of a base like triethylamine. Rationale: Tosylation creates a good leaving group for the subsequent alkylation step.
-
-
Alkylation of the 3-hydroxyl group:
-
Dissolve the protected xanthenone from step 1 (1 eq.) in anhydrous acetonitrile.
-
Add cesium carbonate (Cs₂CO₃, 2 eq.) and the tosylated DPA derivative (1.2 eq.).
-
Reflux the mixture for 24 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography. Rationale: This step attaches the Zn²⁺ recognition moiety to the fluorophore.
-
-
Deprotection of the 1-hydroxyl group:
-
Dissolve the product from step 3 in a suitable solvent (e.g., methanol/ethyl acetate).
-
Add 10% Pd/C catalyst.
-
Stir the mixture under a hydrogen atmosphere for 6 hours.
-
Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the final probe. Rationale: Removal of the protecting group is necessary for the final probe structure.
-
Part 2: Spectroscopic Characterization and Application
-
Stock Solution Preparation: Prepare a stock solution (1 mM) of the purified probe in a suitable solvent like DMSO.
-
Photophysical Properties:
-
Dilute the stock solution in a buffer of choice (e.g., HEPES, pH 7.4) to a final concentration of 10 µM.
-
Measure the absorption and emission spectra using a UV-Vis spectrophotometer and a fluorescence spectrometer, respectively.
-
Determine the quantum yield relative to a known standard (e.g., quinine sulfate).
-
-
Sensing Performance:
-
To a solution of the probe (10 µM in buffer), add increasing concentrations of a Zn²⁺ solution (e.g., ZnCl₂).
-
Record the fluorescence emission spectrum after each addition.
-
Plot the fluorescence intensity at the emission maximum against the Zn²⁺ concentration to determine the detection limit.
-
-
Selectivity Studies:
-
Repeat the fluorescence titration with other biologically relevant metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Fe³⁺, Cu²⁺) to assess the selectivity of the probe for Zn²⁺.
-
Application Note 2: A Fluorescent Probe for Detecting Hypochlorite (ClO⁻)
Principle:
This protocol describes the synthesis of a fluorescent probe for hypochlorite, a reactive oxygen species (ROS). The design utilizes the oxidation of a p-methoxyphenol moiety attached to the 3-hydroxyl group of the this compound scaffold. The p-methoxyphenol group acts as a recognition site that is selectively oxidized by hypochlorite. This oxidation disrupts a PeT process, leading to a "turn-on" fluorescence response.
Workflow Diagram:
Caption: Synthetic and application workflow for a hypochlorite fluorescent probe.
Detailed Protocol:
Part 1: Synthesis of the Hypochlorite Probe
-
Williamson Ether Synthesis:
-
To a solution of this compound (1 eq.) in anhydrous DMF, add potassium carbonate (K₂CO₃, 2.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-(bromomethyl)anisole (1.2 eq.) and stir the reaction at 60 °C for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water). Rationale: This one-step reaction attaches the hypochlorite-sensitive moiety to the fluorophore.
-
Part 2: Characterization and Application
-
Stock Solution and Photophysical Measurements: Follow the procedures outlined in Application Note 1, Part 2, steps 1 and 2.
-
Sensing of Hypochlorite:
-
To a solution of the probe (10 µM in buffer), add increasing concentrations of a freshly prepared sodium hypochlorite (NaOCl) solution.
-
Record the fluorescence emission spectrum immediately after each addition.
-
Plot the fluorescence intensity versus the hypochlorite concentration to determine the probe's sensitivity.
-
-
Selectivity and Interference Studies:
-
Test the probe's response to other common ROS and reactive nitrogen species (RNS) such as hydrogen peroxide (H₂O₂), superoxide (O₂⁻), hydroxyl radical (•OH), and nitric oxide (NO) to confirm its selectivity for hypochlorite.
-
Trustworthiness and Self-Validation
The protocols provided herein are designed to be self-validating. The successful synthesis of the probes can be confirmed at each step by standard analytical techniques such as TLC, NMR spectroscopy, and mass spectrometry. The functionality of the final probes is validated through systematic spectroscopic titrations, which should yield a clear and quantifiable change in fluorescence upon interaction with the target analyte. Furthermore, selectivity studies against a panel of potential interferents are crucial to establish the probe's reliability in complex biological environments.
Future Perspectives
The this compound scaffold is a promising, yet largely untapped, resource for the development of sophisticated fluorescent probes. Future research could explore:
-
Multiplexed Sensing: By functionalizing both the 1- and 3-hydroxyl groups with different recognition moieties, it may be possible to create dual-analyte probes.
-
Near-Infrared (NIR) Probes: Chemical modifications to extend the π-conjugation of the xanthenone system could shift the emission into the NIR region, which is highly desirable for deep-tissue imaging.
-
Theranostic Applications: Integration of this fluorophore with a therapeutic agent could lead to the development of theranostic probes that can simultaneously image and treat diseases.
The foundational information and protocols presented in this guide are intended to empower researchers to unlock the full potential of this compound as a versatile platform for innovative fluorescent probe design.
References
-
CP Lab Safety. This compound, 95% Purity, C13H7ClO4, 1 gram. Available at: [Link].[2]
-
Simple Synthesis and Characterization of Sulfonate Ester- Substituted Hydroxyxanthone. AIP Conference Proceedings. Available at: [Link].[4]
-
Lessons in Organic Fluorescent Probe Discovery. ACS Chemical Biology. Available at: [Link].[5]
Sources
- 1. This compound | C13H7ClO4 | CID 33748440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound | 100334-95-0 [sigmaaldrich.com]
- 4. unram.sgp1.digitaloceanspaces.com [unram.sgp1.digitaloceanspaces.com]
- 5. Lessons in Organic Fluorescent Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analytical Standards and Methodologies for the Characterization of 7-chloro-1,3-dihydroxy-9H-xanthen-9-one
An In-Depth Technical Guide
Abstract
This document provides a comprehensive guide to the analytical methodologies required for the robust characterization of 7-chloro-1,3-dihydroxy-9H-xanthen-9-one. As a member of the xanthone class of compounds, this molecule holds potential interest for researchers in drug discovery and materials science due to the wide-ranging biological activities associated with its structural scaffold[1]. Accurate and reliable analytical methods are paramount for confirming identity, determining purity, and ensuring consistency in research and development. This guide details protocols for primary analysis by High-Performance Liquid Chromatography (HPLC) with UV detection, followed by confirmatory analysis using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems compliant with standard pharmaceutical guidelines[2][3].
Introduction and Physicochemical Profile
This compound is a halogenated derivative of the dihydroxyxanthone core. Xanthones are a class of organic compounds with a distinctive tricyclic aromatic system that are of significant interest for their potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities[1][4]. The introduction of a chlorine atom and specific hydroxylation patterns on the xanthone backbone can significantly modulate these biological activities. Therefore, rigorous analytical control is essential to correlate structure with function.
Before developing analytical methods, understanding the fundamental physicochemical properties of the analyte is critical. These properties, summarized in Table 1, inform decisions on solvent selection, chromatographic conditions, and sample handling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₇ClO₄ | [5][6] |
| Molecular Weight | 262.64 g/mol | [5][7] |
| Monoisotopic Mass | 262.0032864 Da | [5][7] |
| Calculated XLogP3 | 3.4 | [5] |
| Hydrogen Bond Donor Count | 2 | [5][7] |
| Hydrogen Bond Acceptor Count | 4 | [5][7] |
| CAS Number | 100334-95-0 |[6] |
Primary Analysis: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the premier technique for the separation and quantification of xanthone compounds due to its precision, accuracy, and wide applicability[4]. The non-polar stationary phase (e.g., C18) effectively retains the aromatic xanthone core, while a polar mobile phase allows for controlled elution.
Rationale for Method Development
The goal is to achieve a sharp, symmetrical peak for the analyte, free from interfering peaks.
-
Column Choice: A C18 reversed-phase column is the standard for separating moderately non-polar compounds like xanthones[2][8]. Its alkyl chains provide the necessary hydrophobic interactions with the analyte's tricyclic ring system.
-
Mobile Phase: A combination of an organic solvent (methanol or acetonitrile) and acidified water is typically used. The organic solvent controls the retention time, while a small amount of acid (e.g., 0.1% formic acid) is crucial. It protonates the phenolic hydroxyl groups, preventing their ionization and subsequent peak tailing, thereby ensuring sharp and symmetrical peaks[8].
-
Detection: Xanthones possess a chromophore that absorbs UV light strongly. UV detection is therefore a simple and robust method for quantification. Wavelengths between 240 nm and 280 nm are commonly employed for xanthone analysis[4][8]. A preliminary scan of the analyte standard in the mobile phase is recommended to identify the wavelength of maximum absorbance (λ-max) for optimal sensitivity.
Suggested HPLC Protocol for Purity and Assay
This protocol provides a starting point for method development and validation.
Instrumentation and Consumables:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade Methanol, Acetonitrile, and water.
-
Formic acid (reagent grade).
-
Analytical standard of this compound (≥95% purity).
Step-by-Step Protocol:
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the analytical standard.
-
Dissolve in methanol to prepare a 1.0 mg/mL stock solution.
-
Prepare a series of working standards (e.g., 1-100 µg/mL) by diluting the stock solution with the mobile phase. These will be used to establish linearity[2].
-
-
Sample Preparation:
-
Dissolve the sample containing the analyte in methanol to a target concentration within the established linear range of the assay.
-
Filter the solution through a 0.45 µm syringe filter to remove particulates before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol (or Acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (or determined λ-max)[8].
-
Elution Program: A gradient elution is recommended to ensure separation from potential impurities. A suggested starting gradient is:
-
0-20 min: 65% to 90% Mobile Phase B.
-
20-25 min: Hold at 90% Mobile Phase B.
-
25-30 min: Return to 65% Mobile Phase B and equilibrate.
-
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the analyte peak by its retention time and quantify it using the calibration curve.
-
Caption: General workflow for HPLC analysis of this compound.
Method Validation
For use in regulated environments, the developed HPLC method must be validated according to guidelines from the International Conference on Harmonisation (ICH) or the United States Pharmacopeia (USP)[2][3]. Key validation parameters are summarized in Table 2.
Table 2: HPLC Method Validation Parameters
| Parameter | Objective | Typical Acceptance Criteria |
|---|---|---|
| Specificity | To ensure the signal is from the analyte only. | Peak purity analysis (using PDA) should pass; no co-eluting peaks. |
| Linearity | To demonstrate a proportional response to concentration. | Correlation coefficient (r²) > 0.999 for the calibration curve[3]. |
| Accuracy | To measure the closeness of results to the true value. | 98.0% to 102.0% recovery of spiked samples[3]. |
| Precision | To measure the repeatability of the method. | Relative Standard Deviation (RSD) ≤ 2.0% for multiple injections. |
| LOD/LOQ | To determine the lowest detectable/quantifiable concentration. | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |
Confirmatory Analysis: Mass Spectrometry (MS)
While HPLC provides quantitative data, Mass Spectrometry is essential for confirming the identity and structure of the analyte. Coupling the HPLC system to a mass spectrometer (LC-MS) is a powerful approach for analyzing complex mixtures and verifying peak identity[9][10].
Rationale and Key Diagnostic Feature
MS separates ions based on their mass-to-charge ratio (m/z). For this compound, the most critical diagnostic feature is the isotopic signature of chlorine. Natural chlorine exists as two primary isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic M+2 peak in the mass spectrum, where the peak corresponding to the ³⁷Cl isotope is approximately one-third the height of the peak for the ³⁵Cl isotope[11]. This signature is a definitive indicator of a monochlorinated compound.
LC-MS Protocol
-
Interface: Couple the outlet of the HPLC system to an electrospray ionization (ESI) source of a mass spectrometer. ESI is a soft ionization technique suitable for polar molecules like xanthones.
-
Ionization Mode: Analyze in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to determine which provides better sensitivity. Given the acidic phenolic protons, negative mode is often preferred.
-
Expected Ions:
-
[M-H]⁻: m/z 261.00 (for ³⁵Cl) and 263.00 (for ³⁷Cl).
-
[M+H]⁺: m/z 263.01 (for ³⁵Cl) and 265.01 (for ³⁷Cl).
-
-
Analysis: Acquire mass spectra across the HPLC peak corresponding to the analyte. Look for the calculated m/z values and confirm the ~3:1 isotopic ratio for the M and M+2 peaks[11][12].
Caption: Workflow for identity confirmation by LC-MS analysis.
Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for the unambiguous structural elucidation of organic molecules[13]. Both ¹H and ¹³C NMR experiments are necessary to confirm the precise arrangement of atoms in the this compound structure.
Protocol and Expected Spectral Features
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often suitable for dihydroxyxanthones as it can solubilize the compound and allow for the observation of exchangeable hydroxyl protons[14].
-
¹H NMR Analysis:
-
Aromatic Protons: Expect signals in the δ 6.0-8.0 ppm region. The splitting patterns (singlets, doublets, etc.) will confirm the substitution pattern on the aromatic rings.
-
Hydroxyl Protons: The two -OH protons will likely appear as broad singlets, potentially at a downfield chemical shift (> δ 10 ppm) if involved in intramolecular hydrogen bonding with the carbonyl group[15].
-
-
¹³C NMR Analysis:
-
Carbonyl Carbon: A characteristic signal for the C=O group is expected in the highly deshielded region of δ 175-185 ppm[15].
-
Aromatic Carbons: A series of signals will appear between δ 100-165 ppm, corresponding to the 12 other carbons in the aromatic system.
-
-
2D NMR: For complete assignment, 2D NMR experiments like COSY (proton-proton correlation) and HSQC/HMBC (proton-carbon correlation) can be invaluable for mapping the full connectivity of the molecule[13][15].
Conclusion
The comprehensive analytical characterization of this compound requires a multi-technique approach. HPLC provides a robust and reliable method for quantification and purity assessment. This should be complemented by LC-MS to confirm the molecular weight and the presence of the key chlorine atom via its isotopic signature. Finally, NMR spectroscopy offers definitive structural confirmation. By employing this integrated analytical strategy, researchers can ensure the identity, purity, and quality of their material, leading to more reliable and reproducible scientific outcomes.
References
-
Teixeira, M., Afonso, C. M., Pinto, M. M., & Barbosa, C. M. (2005). Validated HPLC Method for the Assay of Xanthone and 3-Methoxyxanthone in PLGA Nanocapsules. Journal of Chromatographic Science, 43(7), 362–367. Retrieved from [Link]
-
Ali, I., et al. (2024). Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids - A Comprehensive Review. Critical Reviews in Analytical Chemistry. Retrieved from [Link]
-
Walker, J. B. (2007). HPLC analysis of selected xanthones in mangosteen fruit. Journal of Separation Science, 30(9), 1229–1234. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 33748440, this compound. PubChem. Retrieved from [Link]
-
Ali, I., et al. (2024). Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids - A Comprehensive Review. PubMed. Retrieved from [Link]
-
Saeedi, M., & Eslami, S. (2021). An Update on the Anticancer Activity of Xanthone Derivatives: A Review. Pharmaceuticals, 14(11), 1144. Retrieved from [Link]
-
Teixeira, M., et al. (2005). A Validated HPLC Method for the Assay of Xanthone and 3-Methoxyxanthone in PLGA Nanocapsules. ResearchGate. Retrieved from [Link]
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Rohman, A., et al. (2019). Application of FTIR Spectroscopy and HPLC Combined with Multivariate Calibration for Analysis of Xanthones in Mangosteen Extracts. Molecules, 24(17), 3103. Retrieved from [Link]
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Gondokesumo, M. E., et al. (2018). Xanthones Analysis and Antioxidant Activity Analysis (Applying ESR) of Six Different Maturity Levels of Mangosteen Rind Extract (Garcinia mangostana Linn.). Pharmacognosy Journal, 10(5). Retrieved from [Link]
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ResearchGate. (n.d.). LCMS-guided detection of halogenated natural compounds. Retrieved from [Link]
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Yuanita, E., et al. (2023). C-prenylation of 1,3 dihydroxyxanthone: synthesis, characterization and antibacterial activity. Acta Chimica Asiana, 6(1), 279-286. Retrieved from [Link]
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Chen, Y.-F., et al. (2021). Quantification of Xanthone and Anthocyanin in Mangosteen Peel by UPLC-MS/MS and Preparation of Nanoemulsions for Studying Their Inhibition Effects on Liver Cancer Cells. Molecules, 26(16), 4999. Retrieved from [Link]
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CP Lab Safety. (n.d.). This compound, 95% Purity, C13H7ClO4, 1 gram. Retrieved from [Link]
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SpectraBase. (n.d.). 3,4-Dihydroxy-xanthone. Retrieved from [Link]
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Pinto, M. M., & Silva, A. M. (2005). Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy. Current Medicinal Chemistry, 12(21), 2499–2515. Retrieved from [Link]
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AIP Publishing. (2022). Simple Synthesis and Characterization of Sulfonate Ester- Substituted Hydroxyxanthone. Retrieved from [Link]
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Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Structure Elucidation of Xanthone Derivatives: Studies of Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
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Torrenegra-Guerrero, M., et al. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King &. PharmacologyOnLine. Retrieved from [Link]
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HETEROCYCLES. (2013). A convenient synthesis of 9h-thioxanthen-9-ones and their aza-analogues. Retrieved from [Link]
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Cosmetics. (2024). 1,2-Dihydroxy-9H-Xanthen-9-One, a Multifunctional Nature-Inspired Active Ingredient. Retrieved from [Link]
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ResearchGate. (n.d.). 1,7-Dihydroxy-2,3,4-trimethoxy-9H-xanthen-9-one monohydrate from Halenia elliptica. Retrieved from [Link]
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Liu, F., et al. (2020). LC-QTOF-MS analysis of xanthone content in different parts of Garcinia mangostana and its influence on cholinesterase inhibition. Journal of Food and Drug Analysis, 28(1), 115–124. Retrieved from [Link]
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Application Notes and Protocols for Cell-Based Assays with 7-chloro-1,3-dihydroxy-9H-xanthen-9-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Characterizing the Biological Activity of 7-chloro-1,3-dihydroxy-9H-xanthen-9-one
The xanthenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] The compound this compound is a synthetic derivative of this class. Its structural features, including a chlorinated aromatic ring and dihydroxy substitution, suggest potential for significant biological activity.[3][4] The hydroxyl groups may contribute to antioxidant and radical-scavenging activities, while the planar, electron-rich core structure could facilitate intercalation with DNA or interaction with enzyme active sites.[1]
These application notes provide a comprehensive framework for the initial characterization of this compound in common cell-based assays. The following protocols are designed to be robust and adaptable, enabling researchers to investigate its cytotoxic, apoptotic, and oxidative effects, as well as its potential as an enzyme inhibitor.
Compound Properties and Preparation
| Property | Value | Source |
| IUPAC Name | 7-chloro-1,3-dihydroxyxanthen-9-one | [3] |
| Molecular Formula | C₁₃H₇ClO₄ | [3][4] |
| Molecular Weight | 262.64 g/mol | [3] |
| CAS Number | 100334-95-0 | [3][4] |
Stock Solution Preparation:
Due to the hydrophobic nature of the xanthenone scaffold, it is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Store the stock solution at -20°C, protected from light. Subsequent dilutions for cell culture experiments should be made in serum-free culture medium to minimize precipitation. It is critical to include a vehicle control (DMSO at the same final concentration) in all experiments to account for any solvent-induced effects.
I. Cell Viability and Cytotoxicity Assays
The first step in characterizing a novel compound is to determine its effect on cell viability. Tetrazolium-based assays are a reliable and high-throughput method for this purpose.[5][6] These assays measure the metabolic activity of a cell population, which is generally proportional to the number of viable cells.[5]
Workflow for Determining Cytotoxicity
Caption: Workflow for assessing the cytotoxicity of a test compound.
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt to purple formazan crystals by metabolically active cells.[5]
Materials:
-
Cells of interest (e.g., HeLa, A549, HepG2)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium from the DMSO stock. A suggested starting range is 0.1 µM to 100 µM. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO at the highest concentration used) and untreated cells (medium only).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[5] Mix gently by pipetting or shaking.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability as follows: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
Plot the % viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
II. Apoptosis Assays
If this compound induces cytotoxicity, it is crucial to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a key mechanism that can be investigated through several assays that detect its hallmark events.[7]
Apoptosis Signaling Cascade
Caption: Key stages and markers of the apoptotic pathway.
Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Cells treated with this compound (at concentrations around the IC₅₀) and controls.
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer).
-
Flow cytometer.
Procedure:
-
Cell Treatment and Harvesting: Treat cells in 6-well plates with the compound for a predetermined time (e.g., 24 hours). Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
III. Oxidative Stress Assays
The dihydroxy-substituted aromatic structure of the compound suggests it may modulate cellular redox status. It could act as an antioxidant or, conversely, a pro-oxidant, leading to the generation of reactive oxygen species (ROS).[1][8]
Protocol: DCFDA Assay for Intracellular ROS Detection
The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay is a common method for measuring intracellular ROS.[9] DCFDA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
Cells seeded in a black, clear-bottom 96-well plate.
-
DCFDA solution (e.g., 10 mM stock in DMSO).
-
H₂O₂ (positive control).
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with various concentrations of this compound for a short duration (e.g., 1-6 hours).
-
DCFDA Loading: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFDA in PBS to each well and incubate for 30-45 minutes at 37°C.
-
Compound Re-exposure: Remove the DCFDA solution, wash the cells again, and add back the respective compound treatments in PBS or serum-free media.
-
Data Acquisition: Immediately measure the fluorescence intensity at an excitation/emission of ~485/535 nm.
IV. Enzyme Inhibition Assays
The planar heterocyclic structure of this compound makes it a candidate for an enzyme inhibitor, for example, of kinases or proteases. A general protocol for assessing enzyme inhibition is provided below and can be adapted for a specific enzyme of interest.[10][11]
General Workflow for Enzyme Inhibition
Caption: General workflow for an in vitro enzyme inhibition assay.
Protocol: General Principles of an Enzyme Inhibition Assay
Objective: To determine if this compound inhibits the activity of a specific enzyme and to characterize the nature of this inhibition.
Materials:
-
Purified enzyme of interest.
-
Substrate for the enzyme (ideally one that produces a colorimetric or fluorescent product).
-
Assay buffer optimized for the enzyme.
-
This compound.
-
Known inhibitor of the enzyme (positive control).
-
Microplate reader.
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, varying concentrations of this compound, and the enzyme.[11] Include controls: no enzyme, no inhibitor (vehicle control), and positive control inhibitor.
-
Pre-incubation: Incubate the plate for 10-15 minutes at the optimal temperature for the enzyme to allow the compound to bind to the enzyme.[11]
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the product formation (e.g., absorbance or fluorescence) at regular intervals.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot % inhibition versus inhibitor concentration to calculate the IC₅₀.
-
To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate and the inhibitor.[12] The data can then be analyzed using Lineweaver-Burk or other kinetic plots.[11]
-
References
- Riss, T. L., & Moravec, R. A. (2004). Use of Multiple Assay Endpoints to Investigate the Effects of Incubation Time, Dose of Toxin, and Plating Density in Cell-Based Cytotoxicity Assays. ASSAY and Drug Development Technologies, 2(1), 51–62.
- Auld, D. S., & Inglese, J. (2012). Assay Guidance Manual. Bethesda (MD)
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
- Aydin, M., & Seferoglu, Z. (2019). In Vitro Methods for the Evaluation of Oxidative Stress. In Recent Advances in Pharmaceutical Sciences VIII (pp. 1-38). Bentham Science Publishers.
-
Labtoo. (n.d.). Oxidative stress & ROS detection - In vitro assays. Retrieved from [Link]
- Naz, S., & Ahmad, S. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
-
ResearchGate. (2017, August 25). Can someone provide me with protocols for enzyme inhibition assay and their kinetics?. Retrieved from [Link]
-
Atlas. (n.d.). Enzyme Inhibition lab protocol 2.pdf. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 95% Purity, C13H7ClO4, 1 gram. Retrieved from [Link]
-
CAS Standard Information Network. (n.d.). 100334-95-0_this compound standard. Retrieved from [Link]
- Fernandes, C., et al. (2024). 1,2-Dihydroxy-9H-Xanthen-9-One, a Multifunctional Nature-Inspired Active Ingredient. Cosmetics, 11(6), 215.
- Ferreira, D., & Pinto, M. (2021). From Natural Products to New Synthetic Small Molecules: A Journey through the World of Xanthones. Molecules, 26(11), 3293.
- Iwao, M., et al. (2013). A convenient synthesis of 9h-thioxanthen-9-ones and their aza-analogues. Heterocycles, 87(12), 2577-2584.
- Yu, P., et al. (2008). 1,7-Dihydroxy-2,3,4-trimethoxy-9H-xanthen-9-one monohydrate from Halenia elliptica. Acta Crystallographica Section E: Structure Reports Online, 64(3), o569.
- Chang, H. S., et al. (2002). Synthesis and cytotoxic effect of 1,3-dihydroxy-9,10-anthraquinone derivatives. Archiv der Pharmazie, 335(6), 287-293.
-
ResearchGate. (2024, December 10). 1,2-Dihydroxy-9H-Xanthen-9-One, a Multifunctional Nature-Inspired Active Ingredient. Retrieved from [Link]
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- 9. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]
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- 12. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Synthetic Routes to Functionalized 7-Chloro-1,3-dihydroxyxanthones: An Application Guide for Researchers
Introduction: The Significance of Functionalized Xanthones in Drug Discovery
Xanthones, a class of oxygenated heterocyclic compounds, represent a privileged scaffold in medicinal chemistry and drug discovery. Their rigid tricyclic core, composed of a dibenzo-γ-pyrone framework, serves as an excellent template for the development of therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The strategic functionalization of the xanthone nucleus allows for the fine-tuning of its pharmacological profile, enhancing potency and selectivity for specific biological targets.
This application note provides a detailed guide for the synthesis of a particularly promising subclass: functionalized 7-chloro-1,3-dihydroxyxanthones. The presence of the 1,3-dihydroxy substitution pattern is a common feature in many biologically active natural xanthones, while the introduction of a chlorine atom at the 7-position can significantly modulate the molecule's electronic properties and metabolic stability, often leading to enhanced biological efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the chemical space of functionalized xanthones for therapeutic applications.
Strategic Approaches to the 7-Chloro-1,3-dihydroxyxanthone Scaffold
The synthesis of the target 7-chloro-1,3-dihydroxyxanthone core can be approached through two primary strategic disconnections. The choice of strategy is often dictated by the availability of starting materials and the desired efficiency of the synthetic sequence.
Strategy 1: Post-synthesis Chlorination
This approach involves the initial construction of the 1,3-dihydroxyxanthone scaffold followed by a regioselective chlorination step. While seemingly straightforward, this strategy presents a significant challenge in controlling the regioselectivity of the electrophilic chlorination. The xanthone nucleus possesses multiple sites susceptible to electrophilic attack, and the directing effects of the existing hydroxyl and carbonyl groups can lead to a mixture of chlorinated isomers, complicating purification and reducing the overall yield of the desired 7-chloro product.
Strategy 2: Convergent Synthesis with a Chlorinated Precursor
A more robust and regiochemically unambiguous approach involves the use of a chlorinated building block from the outset. Specifically, the condensation of 4-chlorosalicylic acid with phloroglucinol directly yields the desired 7-chloro-1,3-dihydroxyxanthone. This convergent strategy ensures that the chlorine atom is precisely positioned at the 7-position of the final xanthone scaffold, eliminating the need for a potentially unselective and low-yielding post-synthesis chlorination step. This application note will focus on providing detailed protocols for this superior convergent strategy.
Visualization of the Convergent Synthetic Pathway
The following diagram illustrates the key transformation in the convergent synthesis of 7-chloro-1,3-dihydroxyxanthone.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-chloro-1,3-dihydroxy-9H-xanthen-9-one
Welcome to the dedicated technical support guide for the synthesis of 7-chloro-1,3-dihydroxy-9H-xanthen-9-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthetic process. Here, we address common challenges, provide in-depth troubleshooting, and offer optimized protocols to enhance your experimental success and yield.
Introduction to the Synthesis
The synthesis of this compound, a substituted xanthone, typically proceeds via a multi-step pathway involving the formation of the core xanthenone structure followed by or incorporating halogenation. A common and effective method is the Pechmann condensation, which involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst. Subsequent cyclization and aromatization lead to the desired xanthone core. The introduction of the chloro group can be achieved by using a chlorinated starting material or by electrophilic aromatic substitution on the xanthone ring.
The overall yield and purity of the final product are highly dependent on several critical parameters, including the choice of catalyst, reaction temperature, solvent, and purification methods. This guide will delve into these aspects to provide a clear path to improving your synthetic outcome.
Troubleshooting Guide & FAQs
This section addresses specific issues that you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield of the desired this compound. What are the likely causes and how can I improve it?
A: Low yield is a common issue in multi-step organic syntheses. Several factors could be at play:
-
Inefficient Cyclization: The acid-catalyzed cyclization to form the xanthenone ring is a critical step. If the acid catalyst is weak, impure, or used in an incorrect concentration, the reaction may not proceed to completion. Concentrated sulfuric acid is a common catalyst for this reaction, but others like polyphosphoric acid (PPA) can also be effective.
-
Sub-optimal Reaction Temperature: The Pechmann condensation and subsequent cyclization are often temperature-sensitive. Too low a temperature can lead to a sluggish reaction, while excessively high temperatures can promote the formation of side products and decomposition of the starting materials or product. It is crucial to carefully control the reaction temperature, often requiring heating to drive the reaction to completion.
-
Moisture in the Reaction Mixture: The presence of water can interfere with the acid catalyst and hydrolyze the ester, leading to unwanted side reactions and a decrease in yield. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Purity of Starting Materials: The purity of the starting materials, such as the substituted phenol and β-ketoester, is paramount. Impurities can inhibit the reaction or lead to the formation of undesired byproducts that complicate purification.
Troubleshooting Steps:
-
Catalyst Optimization: If using sulfuric acid, ensure it is concentrated (98%). Consider screening other acid catalysts like PPA or Amberlyst-15, which can sometimes offer milder reaction conditions and improved yields.
-
Temperature Screening: Perform small-scale reactions at a range of temperatures (e.g., 80°C, 100°C, 120°C) to determine the optimal condition for your specific substrates.
-
Anhydrous Conditions: Dry all glassware in an oven prior to use and use freshly opened or distilled anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
Starting Material Purity Check: Verify the purity of your starting materials using techniques like NMR or melting point analysis.
Issue 2: Formation of Multiple Products and Purification Challenges
Q: My crude product shows multiple spots on TLC, and I am struggling to isolate the pure this compound. What are these impurities and how can I improve the purification?
A: The formation of multiple products is often due to side reactions or incomplete reactions.
-
Isomeric Byproducts: During the electrophilic chlorination step, if performed on the pre-formed 1,3-dihydroxy-9H-xanthen-9-one, the chlorine may add to other positions on the aromatic rings, leading to a mixture of isomers that can be difficult to separate.
-
Incomplete Cyclization: If the cyclization is not complete, you may have unreacted starting materials or intermediate products in your crude mixture.
-
Sulfonation: When using concentrated sulfuric acid as a catalyst at high temperatures, sulfonation of the aromatic rings can occur, leading to highly polar byproducts.
Troubleshooting and Purification Strategy:
-
Control of Chlorination: To avoid isomeric byproducts, it is often better to start with a chlorinated phenol, which directs the cyclization to the desired position. For example, using 4-chlororesorcinol as a starting material can provide better regioselectivity.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.
-
Purification Technique: Column chromatography is typically the most effective method for purifying xanthones. A silica gel stationary phase with a gradient elution system of hexane and ethyl acetate is a good starting point. The polarity of the solvent system can be adjusted based on the TLC analysis of your crude product. Recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) can be used as a final purification step to obtain highly pure crystals.
Issue 3: Poor Solubility of the Product
Q: The final product, this compound, has very low solubility in common organic solvents, making characterization and further reactions difficult. What can I do?
A: The planar structure and hydrogen bonding capabilities of dihydroxy-xanthones can lead to low solubility.
-
Solvent Screening: Test the solubility of your product in a wide range of solvents, including polar aprotic solvents like DMSO and DMF, and polar protic solvents like methanol and ethanol. Gentle heating can sometimes improve solubility.
-
Derivatization: For characterization purposes, especially for NMR spectroscopy, you can consider derivatizing the hydroxyl groups to improve solubility. For example, acetylation of the hydroxyl groups to form the diacetate ester will significantly increase solubility in solvents like chloroform and dichloromethane. This can be achieved by reacting the product with acetic anhydride in the presence of a base like pyridine. The protecting groups can be removed later if necessary.
Experimental Protocols
Optimized Synthesis Protocol for this compound
This protocol is based on a modified Pechmann condensation approach, emphasizing yield and purity.
Step 1: Condensation and Cyclization
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add 4-chlororesorcinol (1 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Carefully add concentrated sulfuric acid (98%, 5-10 equivalents) dropwise to the mixture while cooling in an ice bath. The addition should be slow to control the exothermic reaction.
-
After the addition is complete, slowly heat the reaction mixture to 80-100°C and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with constant stirring.
-
The crude product will precipitate out as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product in a vacuum oven.
Step 2: Purification
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure.
-
For further purification, recrystallize the product from a suitable solvent like ethanol.
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Synthesis and Purification Workflow.
Data Summary
The following table provides a general guide for expected outcomes and parameters. Actual results may vary based on specific experimental conditions.
| Parameter | Recommended Condition | Expected Outcome |
| Catalyst | Concentrated H₂SO₄ (98%) | High conversion |
| Temperature | 80-100°C | Optimal reaction rate, minimal side products |
| Reaction Time | 2-4 hours | Complete consumption of starting material |
| Purification | Silica Gel Column Chromatography | >95% purity |
| Expected Yield | 50-70% | Moderate to good |
References
For further reading and a deeper understanding of the underlying chemical principles, please consult the following resources:
- Pechmann Condensation: For a detailed overview of the Pechmann condensation mechanism and its applications in the synthesis of coumarins and other heterocyclic compounds, refer to comprehensive organic chemistry textbooks and review articles on the topic.
- Xanthone Synthesis: For a broad perspective on the synthesis of various xanthone derivatives, including their biological activities and synthetic strategies, the following review article is a valuable resource: "Chemistry and Biology of Xanthones" by M. U. S. Sultanbawa, published in the journal Tetrahedron. While a direct link to the full text may require a subscription, a search on Google Scholar will provide access to this and similar articles.
- Purification Techniques: For detailed guidance on column chromatography and other purification techniques, "Purification of Laboratory Chemicals" by W. L. F. Armarego and C. L. L.
Technical Support Center: Purification of 7-chloro-1,3-dihydroxyxanthone
Welcome to the technical support center for the purification of 7-chloro-1,3-dihydroxyxanthone. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the synthesis and purification of this and structurally similar compounds. The following content is structured in a question-and-answer format to directly address specific issues.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into purification strategies, it is crucial to understand the inherent properties of 7-chloro-1,3-dihydroxyxanthone that influence its purification.
-
Polarity and Solubility : The presence of two hydroxyl groups and a carbonyl group on the xanthone backbone imparts significant polarity to the molecule. However, the chlorinated aromatic ring introduces a degree of hydrophobicity. This amphiphilic nature can lead to challenging solubility profiles, being slightly soluble in polar protic solvents like methanol and ethanol, and even less soluble in non-polar solvents. Chlorinated phenols are generally more soluble in organic solvents than in water.[1]
-
Potential for Hydrogen Bonding : The hydroxyl groups can participate in intermolecular hydrogen bonding, which can affect its dissolution and crystallization behavior.
-
Thermal Stability : While generally stable, prolonged exposure to high temperatures during purification should be monitored to prevent potential degradation.
Table 1: Physicochemical Properties of 7-chloro-1,3-dihydroxyxanthone and Related Structures
| Property | 7-chloro-1,3-dihydroxyxanthone (Predicted) | 1,3-dihydroxyxanthone |
| Molecular Formula | C₁₃H₇ClO₄ | C₁₃H₈O₄ |
| Molecular Weight | 262.65 g/mol | 228.20 g/mol |
| Melting Point | >200 °C (decomposes) | 194-195 °C[2] |
| pKa (phenolic OH) | ~7-9 | ~7-9 |
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during the purification of 7-chloro-1,3-dihydroxyxanthone.
A. Recrystallization Challenges
Q1: I'm having difficulty finding a suitable single solvent for the recrystallization of 7-chloro-1,3-dihydroxyxanthone. What should I do?
A1: This is a common issue due to the molecule's mixed polarity. A single solvent may either dissolve the compound too well (even at low temperatures) or not at all.
-
Expert Insight : The key is to use a solvent pair. This technique involves dissolving the crude product in a "good" solvent at an elevated temperature and then adding a "poor" solvent (an antisolvent) until the solution becomes turbid. Gentle heating to redissolve the precipitate followed by slow cooling should induce crystallization.
-
Troubleshooting Steps :
-
Select a "Good" Solvent : Start with a solvent in which your compound is reasonably soluble when heated, such as methanol, ethanol, or acetone.
-
Select a "Poor" Solvent : Choose a miscible solvent in which your compound is poorly soluble, like water or hexane.
-
Procedure :
-
Dissolve the crude solid in a minimal amount of the hot "good" solvent.
-
While still hot, add the "poor" solvent dropwise until you observe persistent cloudiness.
-
Add a few more drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
-
-
Recommended Solvent Systems :
-
Methanol/Water
-
Ethanol/Water
-
Acetone/Hexane
-
Recrystallization is a powerful purification technique that can often yield highly pure material when optimized.[3][4]
Q2: My recrystallization yields are very low. What are the possible causes and solutions?
A2: Low yields in recrystallization can stem from several factors.
-
Using too much solvent : This will keep a significant portion of your product dissolved even at low temperatures. Always use the minimum amount of hot solvent required to fully dissolve the crude material.
-
Cooling the solution too quickly : Rapid cooling can lead to the formation of small, impure crystals or an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Premature crystallization : If the compound crystallizes out while adding the antisolvent or during filtration, try keeping the solution and filtration apparatus warm.
B. Column Chromatography Issues
Q3: My compound is streaking on the TLC plate and the column. How can I improve the separation?
A3: Streaking is often a sign of compound insolubility in the mobile phase or strong interaction with the stationary phase.
-
Expert Insight : The polar nature of 7-chloro-1,3-dihydroxyxanthone can lead to strong adsorption on silica gel. Adding a small amount of a polar modifier to your eluent can significantly improve the chromatography.
-
Troubleshooting Steps :
-
Modify the Mobile Phase : Add a small percentage (0.1-1%) of acetic acid or formic acid to your eluent system (e.g., ethyl acetate/hexane). The acid will protonate the hydroxyl groups, reducing their interaction with the silica and leading to sharper bands.
-
Consider a Different Stationary Phase : If streaking persists, consider using a less acidic stationary phase like alumina or a bonded phase like diol or cyano. For highly polar compounds, reversed-phase chromatography (C18 silica) might be a better option.
-
Sample Loading : Ensure your crude sample is fully dissolved in a minimal amount of solvent before loading it onto the column. Pre-adsorbing the sample onto a small amount of silica can also improve resolution.
-
Q4: I am unable to separate my desired product from a closely related impurity using silica gel chromatography. What are my options?
A4: When dealing with structurally similar impurities, such as an isomer or a dehalogenated analog, standard silica gel chromatography may not provide sufficient resolution.
-
Expert Insight : In such cases, more advanced or alternative chromatographic techniques are necessary.
-
Alternative Techniques :
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) : This is often the most effective method for separating challenging mixtures. A reversed-phase C18 column with a methanol/water or acetonitrile/water gradient containing a small amount of acid (e.g., 0.1% formic acid) is a good starting point.[5][6]
-
Centrifugal Partition Chromatography (CPC) : This is a liquid-liquid chromatography technique that avoids solid supports, which can be beneficial for polar compounds that interact strongly with silica.[7][8]
-
Workflow for Method Development in Column Chromatography
Caption: Workflow for developing a column chromatography method.
C. Identifying and Removing Specific Impurities
Q5: I suspect my product is contaminated with unreacted starting materials (e.g., a substituted salicylic acid or phloroglucinol). How can I remove them?
A5: Unreacted starting materials are common impurities. Their different chemical properties can be exploited for removal.
-
Expert Insight : An acidic or basic wash can effectively remove these impurities.
-
Troubleshooting Protocol :
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove acidic impurities like salicylic acid derivatives.
-
Wash with a dilute acid solution (e.g., 1M HCl) to remove basic impurities.
-
Wash with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Q6: My synthesis is producing an isomeric impurity, 5-chloro-1,3-dihydroxyxanthone. How can I separate it from my desired 7-chloro product?
A6: The separation of positional isomers can be extremely challenging due to their very similar physical properties.
-
Expert Insight : While difficult, it is not impossible. The slight differences in dipole moment and steric hindrance can be exploited.
-
Separation Strategy :
-
Preparative HPLC : This is the most likely method to succeed. Careful optimization of the mobile phase gradient and potentially the column chemistry (e.g., using a phenyl-hexyl column for different pi-pi interactions) will be crucial.
-
Fractional Crystallization : In some cases, fractional crystallization from a carefully selected solvent system can enrich one isomer over the other. This is often an iterative process.
-
Chemical Derivatization : As a last resort, you could derivatize the mixture (e.g., by esterifying one of the hydroxyl groups), separate the derivatives, and then cleave the protecting group.
-
Logical Flow for Purification Strategy Selection
Caption: Decision tree for selecting the appropriate purification method.
III. Detailed Experimental Protocols
Protocol 1: Optimized Recrystallization using a Solvent Pair (Methanol/Water)
-
Place the crude 7-chloro-1,3-dihydroxyxanthone in an Erlenmeyer flask with a stir bar.
-
Heat the flask on a hot plate and add a minimal amount of methanol dropwise until the solid just dissolves.
-
While the solution is still hot, add deionized water dropwise until the solution becomes slightly and persistently cloudy.
-
Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold methanol/water (in the same ratio as the final solvent mixture).
-
Dry the crystals under vacuum.
Protocol 2: Preparative HPLC for Isomer Separation
-
Instrument : Preparative HPLC system with a UV detector.
-
Column : C18 silica gel, 10 µm particle size, 250 x 20 mm.
-
Mobile Phase A : Water with 0.1% formic acid.
-
Mobile Phase B : Acetonitrile with 0.1% formic acid.
-
Gradient :
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B (linear gradient)
-
25-30 min: 70% B
-
30-35 min: 70% to 30% B (return to initial conditions)
-
-
Flow Rate : 15 mL/min.
-
Detection : 254 nm.
-
Sample Preparation : Dissolve the crude mixture in a minimal amount of methanol or DMSO and filter through a 0.45 µm syringe filter before injection.
Note : This is a starting point, and the gradient may need to be optimized for your specific impurity profile.
IV. References
-
Destandeau E., et al. (2009). Purification of Xanthones from Garcinia Mangostana by Centrifugal Partition Chromatography coupled to HPLC-MS. Journal of Chromatography A, 1216, 1390-1394.
-
Guo, L., et al. (2020). Xanthones from the Pericarp of Garcinia mangostana. Molecules, 25(3), 654.
-
Dharmayani, N. K. T., et al. (2022). Isolation of Xanthones from Pericarps Mangosteen (Garcinia mangostana L.) using Calcium Oxide (CaO) as Vacuum Liquid Chromatography (VLC) Stationary Phase and The Antibacterial Test. Acta Chimica Asiana, 5(1), 181–185.
-
Gilson. Xanthones purification with Centrifugal Partition Chromatography SCPC-250. Available at: [Link]
-
Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]
-
Suksamrarn, S., et al. (2006). Cytotoxic Xanthone Constituents of the Stem Bark of Garcinia mangostana (Mangosteen). Journal of Natural Products, 69(5), 788–791.
-
Flieger, J., et al. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5159.
-
Leston, G. (1984). Process for separating chlorinated phenols. U.S. Patent 4,429,168.
-
ResearchGate. (2015). I am purifying the natural compounds through RP- HPLC, some very polar compounds are co-eluting with low retention time. How can i purify them?. Available at: [Link]
-
Yuanita, E., et al. (2023). C-prenylation of 1,3 dihydroxyxanthone: synthesis, characterization and antibacterial activity. Acta Chimica Asiana, 6(1), 279 – 286.
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
University of Rochester. Recrystallization and Crystallization. Available at: [Link]
Sources
- 1. A review of chlorinated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation and development of novel synthetic approaches for synthesis of euxanthone and derived dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. mt.com [mt.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. technosaurus.co.jp [technosaurus.co.jp]
- 8. technosaurus.co.jp [technosaurus.co.jp]
stability issues with 7-chloro-1,3-dihydroxy-9H-xanthen-9-one in solution
Welcome to the technical support resource for 7-chloro-1,3-dihydroxy-9H-xanthen-9-one (Catalog No. CS-0181818). This guide is designed for our valued partners in research, science, and drug development. My objective is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively. The stability of this polyphenolic compound is critical for reproducible results, and this document addresses the most common challenges encountered in the lab.
Frequently Asked Questions (FAQs): Stability and Handling
Here we address the most pressing questions regarding the behavior of this compound in experimental settings.
Question 1: I dissolved the compound in my aqueous buffer, but it crashed out of solution. What happened?
Answer: This is a classic solubility and stability issue common to many polyphenolic compounds, including xanthone derivatives. The core reason is likely related to two factors: the compound's low intrinsic aqueous solubility and pH-dependent effects.
-
Causality (The "Why"): this compound has a planar, aromatic structure with a predicted LogP of approximately 3.4, indicating it is quite hydrophobic.[1] While the dihydroxy groups provide some polarity, its solubility in neutral aqueous buffers is expected to be low. Furthermore, at or near neutral pH, the phenolic hydroxyl groups are protonated, limiting solubility. While increasing the pH can deprotonate these groups to form more soluble phenoxides, it simultaneously exposes the molecule to a higher risk of oxidative degradation.[2]
-
Troubleshooting Steps:
-
Prepare a Concentrated Stock in an Organic Solvent: First, dissolve the compound in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) or ethanol are excellent choices. This stock solution can then be diluted into your aqueous buffer.
-
Control the Final Organic Solvent Concentration: When diluting the stock, ensure the final concentration of the organic solvent in your aqueous buffer is low (typically <1%, but verify tolerance for your specific assay) to avoid artifacts, but high enough to maintain solubility.
-
pH Adjustment: If your experimental conditions allow, slightly acidifying the buffer (e.g., to pH 5-6) can sometimes improve the stability of polyphenolic compounds, although it may not enhance solubility.[2] Avoid alkaline conditions unless absolutely necessary and for immediate use only.
-
Question 2: My bright yellow solution of this compound turned brownish over a few hours on the benchtop. Is this a problem?
Answer: Yes, this is a significant indicator of compound degradation. The color change is a visual cue that the chemical structure of the xanthone is being altered.
-
Causality (The "Why"): The yellow color is due to the conjugated π-system of the xanthone scaffold. The development of a brownish hue strongly suggests oxidation. Phenolic compounds, especially those with multiple hydroxyl groups like yours, are susceptible to oxidation, which can be accelerated by exposure to light (photodegradation), oxygen, and elevated pH.[3][4] This process can lead to the formation of quinone-like structures or polymeric materials, which are often brown or dark-colored.
-
Troubleshooting Steps:
-
Protect from Light: Prepare and store solutions in amber vials or wrap containers in aluminum foil. Minimize exposure to ambient light during experiments.
-
Work Quickly: Prepare solutions fresh and use them as quickly as possible. Avoid letting solutions sit on the benchtop for extended periods.
-
Consider Degassing: If your experiment is particularly sensitive, using degassed buffers (sparged with nitrogen or argon) can reduce the amount of dissolved oxygen and slow the rate of oxidation.
-
Evaluate pH: As mentioned, higher pH increases the rate of oxidation for many phenols.[2] If you observe rapid color change, your buffer's pH may be too high for prolonged stability.
-
Question 3: My HPLC/LC-MS analysis shows multiple new peaks that weren't in the initial sample. Are these impurities or degradation products?
Answer: While the starting material has a purity of ≥97%, the appearance of new, growing peaks over time is a hallmark of compound degradation in your solution.[5] A stability-indicating analytical method is crucial to distinguish between a process impurity and a degradant.[6]
-
Causality (The "Why"): The energy from light, heat, or chemical reactions with solvents or buffer components can break down the parent molecule. For a chlorinated dihydroxyxanthone, potential degradation pathways include oxidation of the phenolic rings, dechlorination, or cleavage of the xanthenone core.[7][8] Each of these events will produce a new chemical entity with a different retention time in your chromatography.
-
Troubleshooting Steps:
-
Run a Time-Course Experiment: Analyze your solution by HPLC immediately after preparation (T=0) and then at several subsequent time points (e.g., T=2h, 4h, 8h, 24h). If the new peaks increase in area while the parent peak decreases, they are confirmed as degradation products.
-
Conduct Forced Degradation Studies: To proactively identify potential degradants, you can expose the compound to stress conditions (e.g., acid, base, peroxide, heat, light) and analyze the resulting mixtures. This helps validate that your analytical method can separate the parent drug from its potential degradation products.[6]
-
Use a Photodiode Array (PDA) Detector: A PDA detector can provide the UV-Vis spectrum for each peak. Degradation products often retain the xanthone scaffold and thus have a similar, though shifted, UV spectrum. This can help in preliminary identification.
-
Employ Mass Spectrometry (MS): LC-MS is the definitive tool here. By determining the mass-to-charge ratio (m/z) of the new peaks, you can propose structures for the degradation products (e.g., loss of chlorine, addition of oxygen).[9]
-
Troubleshooting Workflow: Diagnosing Instability
When an experiment fails or yields inconsistent results, it's often difficult to pinpoint the cause. This workflow provides a logical path to determine if compound instability is the root cause.
Caption: Troubleshooting Decision Tree for Stability Issues.
Quantitative Data Summary
While specific experimental data for this compound is limited, the following tables provide guidance based on its structure and the behavior of related compounds.
Table 1: Recommended Solvents for Stock Solutions
| Solvent | Polarity | Typical Conc. Range | Notes |
| DMSO | Polar Aprotic | 10 - 50 mM | Excellent solubilizing power. Ensure final concentration is compatible with your assay (<0.5% is a common target). |
| Ethanol (EtOH) | Polar Protic | 1 - 10 mM | Good alternative to DMSO. May be better tolerated in some cell-based assays. Use absolute (200 proof) ethanol. |
| Methanol (MeOH) | Polar Protic | 1 - 10 mM | Similar to ethanol, but can be more toxic in cellular systems. |
| Acetonitrile (ACN) | Polar Aprotic | 1 - 5 mM | Often used in analytical chemistry; less common for biological assay stock solutions. |
Table 2: Key Factors Influencing Solution Stability
| Factor | Condition to AVOID | Condition to FAVOR | Rationale |
| pH | Alkaline (pH > 7.5) | Neutral to slightly acidic (pH 6-7) | High pH deprotonates phenols, making them highly susceptible to rapid oxidation.[2] |
| Light | Direct sunlight, prolonged ambient light | Darkness (Amber vials, foil wrap) | The xanthone chromophore absorbs UV and visible light, which can provide the energy for photodegradation.[3][10] |
| Oxygen | Atmospheric O₂ in solution | Degassed/sparged buffers | Dissolved oxygen is a key reactant in the oxidative degradation of phenolic compounds. |
| Temperature | Elevated temperatures (>25°C) | Refrigerated (2-8°C) or Frozen (-20°C) | Higher temperatures increase the rate of all chemical reactions, including degradation. |
| Time | Long-term storage in solution | Freshly prepared (<8 hours) | Degradation is a cumulative process. The shorter the time in solution, the better. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol details the recommended procedure for preparing a stock solution to minimize degradation and solubility issues.
-
Pre-Requisites: Obtain high-purity (≥99.5%) DMSO and amber glass vials with PTFE-lined caps.
-
Calculation: Determine the mass of this compound (MW: 262.64 g/mol )[1] required to make a 10 mM stock solution. For 1 mL, this would be 0.263 mg.
-
Weighing: Carefully weigh the compound into a tared amber vial on an analytical balance. Causality: Weighing directly into the final storage vial minimizes material loss during transfers.
-
Solvent Addition: Add the calculated volume of DMSO to the vial.
-
Dissolution: Vortex the solution for 30-60 seconds. If necessary, briefly sonicate in a water bath for 1-2 minutes until all solid is completely dissolved. Visually inspect against a light source to confirm there is no particulate matter.
-
Storage: Blanket the vial with an inert gas (argon or nitrogen) if available, cap tightly, and seal the cap with parafilm. Store at -20°C for long-term use (weeks to months) or 4°C for short-term use (days).
-
Usage: When using the stock, allow it to thaw completely and come to room temperature before opening to prevent water condensation. Briefly vortex before pipetting.
Protocol 2: A Practical Guide to Assessing Solution Stability by HPLC
This protocol provides a framework for evaluating the stability of your compound in a specific experimental buffer.
-
Method Development: Develop an HPLC method that provides a sharp, symmetric peak for the parent compound with a retention time of at least 3-5 minutes, well-resolved from the solvent front. A C18 column with a gradient of water (0.1% formic acid) and acetonitrile (0.1% formic acid) is a standard starting point.[6]
-
Prepare Test Solution: Prepare a solution of this compound in your final experimental buffer at the highest concentration you plan to use. A typical concentration for HPLC analysis is 10-50 µM.
-
Initial Analysis (T=0): As soon as the solution is prepared, inject it onto the HPLC system. Record the chromatogram, noting the retention time and peak area of the parent compound. This is your baseline.
-
Incubation: Aliquot the test solution into several amber vials and store them under the conditions you wish to test (e.g., on the benchtop at room temperature, in a 37°C incubator, etc.).
-
Time-Point Analysis: At predetermined intervals (e.g., 1, 2, 4, 8, and 24 hours), inject one of the aliquots.
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 area. A common formula is: % Remaining = (Area at T=x / Area at T=0) * 100.
-
Plot % Remaining versus time to visualize the degradation kinetics.
-
Monitor the chromatograms for the appearance and growth of any new peaks, which represent degradation products.
-
Caption: Workflow for a Basic HPLC Stability Study.
References
-
Photoionization of xanthone via its triplet state or via its radical anion. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Ultraviolet spectroscopic properties of the tested xanthone derivatives... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Photooxidative Degradation of QTX (a Thioxanthone Derivative). (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
Visible-light promoted oxidative cyclization of cinnamic acid derivatives using xanthone as the photocatalyst. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 19, 2026, from [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. Available from: [Link]
-
Analytical Techniques In Stability Testing. (n.d.). Separation Science. Retrieved January 19, 2026, from [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. Retrieved January 19, 2026, from [Link]
-
Photodegradation of hydroxychlorothalonil in aqueous solutions. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Chemical Degradation of Chlorinated Organic Pollutants for In Situ Remediation and Evaluation of Natural Attenuation. (2012). SciSpace. Retrieved January 19, 2026, from [Link]
-
Maggio, R. M., et al. (2013). Stability-indicating methods in current pharmaceutical analysis. Trends in Analytical Chemistry, 49, 57-70. Available from: [Link]
Sources
- 1. This compound | C13H7ClO4 | CID 33748440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Xanthone Chlorination
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of chlorinated xanthones. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to optimize their synthetic strategies for these valuable heterocyclic compounds. Chlorinated xanthones are key scaffolds in numerous biologically active molecules, and controlling their synthesis is paramount for successful research and development.[1]
This document moves beyond simple protocols to provide in-depth, field-proven insights into the underlying chemical principles governing the chlorination of the xanthone core. We will address common challenges, from low yields to complex product mixtures, providing you with the tools to troubleshoot and refine your experimental design.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions that form the basis for understanding and controlling xanthone chlorination.
Q1: What is the underlying mechanism of xanthone chlorination?
The chlorination of xanthone is a classic example of an Electrophilic Aromatic Substitution (EAS) reaction.[2] The mechanism proceeds through two main steps:
-
Attack by the Aromatic Ring: The electron-rich π-system of the xanthone ring acts as a nucleophile, attacking a strong chlorine electrophile (Cl⁺ or a polarized equivalent). This is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3][4]
-
Restoration of Aromaticity: A weak base in the reaction mixture removes a proton (H⁺) from the carbon atom that formed the new bond with the chlorine. This collapses the C-H bond, re-forms the aromatic π-system, and yields the final chlorinated xanthone product.[3]
The reaction is driven by the energetic favorability of restoring the stable aromatic ring.[5]
Q2: Which chlorinating agents are most common for this reaction?
Choosing the right chlorinating agent is critical and depends on the reactivity of your specific xanthone substrate and desired selectivity.
| Reagent | Common Name | Form | Key Characteristics |
| SO₂Cl₂ | Sulfuryl Chloride | Liquid | A powerful and versatile chlorinating agent. Often used for less reactive aromatic rings. Can lead to aggressive reactions and challenging work-ups due to the formation of HCl and H₂SO₄ upon contact with water.[6][7] |
| NCS | N-Chlorosuccinimide | Solid | A milder, safer, and easier-to-handle alternative to chlorine gas or sulfuryl chloride.[8][9] It is often the reagent of choice for electron-rich or sensitive substrates. For less reactive aromatics, it typically requires activation by a Brønsted or Lewis acid.[10][11] |
| Cl₂ | Chlorine Gas | Gas | Highly reactive and effective, but its gaseous nature and toxicity make it difficult and hazardous to handle in a standard laboratory setting. It generally requires a Lewis acid catalyst for aromatic chlorination.[2] |
Q3: How can I predict the regioselectivity (i.e., where the chlorine atom will be added)?
Regioselectivity in the xanthone core is a predictable outcome of the competing electronic effects of its two key functional groups: the ether oxygen and the carbonyl group .
-
Ether Oxygen (-O-): This is a powerful activating group and an ortho-, para- director . The oxygen atom donates electron density to the aromatic rings via resonance, stabilizing the positive charge of the arenium ion intermediate when attack occurs at the ortho and para positions.[12][13]
-
Carbonyl Group (C=O): This is a deactivating group and a meta- director . It withdraws electron density from the aromatic ring it is directly attached to, making it less nucleophilic and destabilizing the arenium ion intermediate, especially for ortho and para attack.[14][15]
The Guiding Principle: For the xanthone scaffold, the strongly activating, ortho-, para-directing effect of the ether oxygen dominates. Therefore, electrophilic chlorination will preferentially occur at the positions ortho and para to the ether linkage, which are positions 2, 4, 5, and 7 . The most likely positions for initial chlorination are C2 and C4 (and their equivalents C7 and C5) due to this strong activation.
Q4: What is the role of a Lewis acid catalyst?
For moderately reactive or deactivated aromatic rings, the chlorinating agent (like Cl₂ or NCS) is not electrophilic enough to initiate the reaction. A Lewis acid catalyst (e.g., AlCl₃, FeCl₃, ZrCl₄) is required to "activate" the chlorinating agent.[2][10] It does this by accepting a pair of electrons from a chlorine atom, creating a highly polarized complex with a much more electrophilic chlorine atom (effectively "Cl⁺"), which is then readily attacked by the aromatic ring.[3][5]
Q5: How should I monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. Co-spot your reaction mixture with your starting material. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding. Staining with a UV lamp is usually sufficient for visualizing xanthones. For more quantitative analysis, HPLC can be used on aliquots taken from the reaction.[16]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem: Low or no conversion of starting material.
Initial Diagnosis: You've run the reaction for the specified time, but TLC analysis shows a significant amount of unreacted starting material.
| Possible Cause | Explanation & Self-Validating Solution |
| 1. Insufficiently Active Electrophile | The xanthone core, while activated by the ether, may still be insufficiently nucleophilic for a mild reagent like NCS alone. Solution: Add a catalytic amount (5-10 mol%) of a Lewis acid like AlCl₃ or FeCl₃.[5] To validate, run a small-scale parallel reaction with and without the catalyst. A significant increase in product formation on the TLC plate in the catalyzed reaction confirms this was the issue. |
| 2. Inactive Catalyst | Lewis acid catalysts like AlCl₃ and FeCl₃ are highly sensitive to moisture and can become inactivated.[2] Solution: Use freshly opened or properly stored anhydrous catalyst. Ensure your glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). If you suspect your catalyst is old, using a fresh batch should resolve the issue. |
| 3. Inappropriate Solvent | The solvent can significantly impact the reaction. Highly polar solvents can sometimes coordinate with and deactivate the Lewis acid catalyst.[17] Solution: Chlorinated solvents (like dichloromethane or 1,2-dichloroethane) or non-polar solvents are often preferred. If using a polar aprotic solvent, consider switching to a less coordinating one. |
| 4. Low Reaction Temperature | Electrophilic aromatic substitution is an endergonic process that requires energy to overcome the activation barrier of disrupting aromaticity. Solution: Gradually increase the reaction temperature. Start at room temperature and, if no reaction is observed, gently heat to 40-50 °C. Monitor by TLC to see if product formation begins. |
Problem: Poor regioselectivity / Mixture of isomers.
Initial Diagnosis: TLC or HPLC/NMR analysis shows multiple product spots or peaks, indicating that chlorination has occurred at several different positions on the xanthone ring.
| Possible Cause | Explanation & Self-Validating Solution |
| 1. High Reaction Temperature | Higher temperatures can provide enough energy to overcome the activation barriers for substitution at less-favored positions, leading to a loss of selectivity. Solution: Run the reaction at a lower temperature. Start at 0 °C and allow it to slowly warm to room temperature. This favors the kinetically preferred product, which is typically the most electronically activated position (C2 or C4). |
| 2. Highly Reactive Chlorinating Agent | A very powerful chlorinating system (e.g., SO₂Cl₂ with a strong Lewis acid) can be less selective, reacting at multiple activated sites. Solution: Switch to a milder chlorinating agent. N-Chlorosuccinimide (NCS) is an excellent choice for improving selectivity. If a catalyst is still needed, use a weaker Lewis acid or a smaller catalytic amount. |
| 3. Steric Hindrance | If your xanthone has other bulky substituents, they may sterically block the most electronically favored positions (e.g., C2), forcing chlorination to occur at the next most favorable site (e.g., C4). Solution: This is an inherent property of your substrate. The solution is not to change the conditions but to ensure your analytical methods (NMR, HPLC) are robust enough to separate and identify the isomers. Column chromatography with a high-resolution silica gel may be required.[18] |
Problem: Formation of multiple chlorinated products (over-chlorination).
Initial Diagnosis: Mass spectrometry or NMR analysis indicates the presence of di- and tri-chlorinated xanthone species in addition to your desired mono-chlorinated product.
| Possible Cause | Explanation & Self-Validating Solution |
| 1. Incorrect Stoichiometry | Using more than one equivalent of the chlorinating agent will naturally lead to multiple additions, as the newly formed mono-chlorinated product is often still activated enough to react again. Solution: Carefully control the stoichiometry. Use exactly 1.0 to 1.1 equivalents of the chlorinating agent relative to your xanthone starting material. Add the agent slowly (e.g., portion-wise for a solid like NCS, or via syringe pump for a liquid like SO₂Cl₂) to avoid localized high concentrations. |
| 2. Extended Reaction Time | Allowing the reaction to run for too long after the starting material is consumed can lead to the slow formation of over-chlorinated byproducts. Solution: Monitor the reaction closely by TLC. Once the starting material is fully consumed, quench the reaction immediately. Do not let it stir for extended periods unnecessarily. |
Problem: Messy reaction work-up and purification.
Initial Diagnosis: After quenching the reaction, you are left with an oily residue, or your product streaks badly on a silica gel column, making purification difficult. This is a very common issue with sulfuryl chloride.[6]
| Possible Cause | Explanation & Self-Validating Solution |
| 1. Improper Quenching of SO₂Cl₂ | Sulfuryl chloride reacts violently with water to produce highly corrosive HCl and H₂SO₄.[7] Simply adding water can generate significant heat and acidic byproducts that can degrade your product and create purification issues. Solution: Follow a controlled quenching protocol. Slowly pour your reaction mixture onto a vigorously stirred slurry of crushed ice. Alternatively, add a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) very slowly to the cooled reaction mixture. Be prepared for significant CO₂ gas evolution. This will neutralize the acidic byproducts.[6] |
| 2. Residual Acidic Byproducts | Lingering acidic species (HCl, H₂SO₄, or sulfonic acids) can cause streaking on silica gel during column chromatography. Solution: During the aqueous work-up, perform a thorough wash with a saturated NaHCO₃ solution, followed by a wash with brine (saturated NaCl solution). Ensure the final organic layer is neutral before drying and concentrating. |
| 3. Complex Product Mixture | If the reaction produced multiple isomers and over-chlorinated products, simple column chromatography may not be sufficient. Solution: Consider more advanced purification techniques. High-Performance Liquid Chromatography (HPLC) or Centrifugal Partition Chromatography (CPC) can offer superior separation for complex mixtures of xanthone derivatives.[19][20] |
Section 3: Experimental Protocol & Data
General Protocol for the Chlorination of Xanthone using NCS
This protocol is a general guideline and may require optimization for specific xanthone derivatives.
Materials:
-
Xanthone derivative (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.05 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add the xanthone starting material. Place the flask under an inert atmosphere (N₂ or Ar).
-
Dissolution: Add anhydrous DCM to dissolve the xanthone (concentration typically 0.1-0.2 M). Cool the solution to 0 °C using an ice bath.
-
Catalyst Addition: Add the anhydrous AlCl₃ catalyst to the cooled solution. Stir for 5 minutes.
-
Reagent Addition: Add the NCS portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress every 30 minutes by TLC. If the reaction is slow, allow it to warm to room temperature and continue stirring.
-
Quenching: Once the starting material is consumed (as indicated by TLC), quench the reaction by slowly adding it to a beaker containing a cold, saturated NaHCO₃ solution with vigorous stirring.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the desired chlorinated xanthone.
-
Characterization: Confirm the structure and purity of the final product using NMR, Mass Spectrometry, and HPLC. The introduction of a chlorine atom can be confirmed in the mass spectrum by the characteristic isotopic pattern of [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio.[4]
References
-
G. K. S. Prakash, T. Mathew, D. Hoole, P. M. Esteves, Q. Wang, G. Rasul, G. A. Olah. N-Halosuccinimides in Trifluoromethanesulfonic Acid and BF₃-H₂O: Efficient Halogenating Systems for Deactivated Aromatics. Journal of the American Chemical Society, 2004, 126, 15770-15776. [Link]
-
JoVE. Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. Journal of Visualized Experiments. [Link]
-
Master Organic Chemistry. Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. [Link]
-
Wikipedia. Electrophilic halogenation. [Link]
-
Organic Chemistry Portal. N-Chlorosuccinimide (NCS). [Link]
-
Wikipedia. N-Chlorosuccinimide. [Link]
-
The Organic Chemistry Tutor. N-Chlorosuccinimide (NCS). [Link]
-
Chemistry LibreTexts. 16.5: An Explanation of Substituent Effects. [Link]
-
University of Illinois Springfield. Substituent Effects in Electrophilic Aromatic Substitution. [Link]
-
Sciencemadness Discussion Board. Sulfuryl chloride. [Link]
-
R Discovery. N-Chlorosuccinimide (NCS). [Link]
-
Armen Instrument. Purification of Xanthones from Garcinia Mangostana by Centrifugal Partition Chromatography coupled to HPLC-MS. [Link]
-
Aecenar. Production of Sulfuryl Chloride. [Link]
-
Lumen Learning. Substituent Effects. Organic Chemistry II. [Link]
-
Penn State Pressbooks. 8.6 Substituent Effects in Electrophilic Substitutions. [Link]
-
Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]
-
PrepChem. Preparation of sulfuryl chloride. [Link]
-
Wikipedia. Sulfuryl chloride. [Link]
-
Gilson. Xanthones purification with Centrifugal Partition Chromatography SCPC-250. [Link]
-
IPRD. Specific Solvent Issues with Chlorination. [Link]
-
Y. Dai, et al. Xanthones from the Pericarp of Garcinia mangostana. Molecules, 2017, 22(4), 600. [Link]
-
K. He, et al. New chlorinated xanthone and anthraquinone produced by a mangrove-derived fungus Penicillium citrinum HL-5126. The Journal of Antibiotics, 2017, 70, 843–846. [Link]
-
M. Müller, et al. Modular Synthesis of Halogenated Xanthones by a Divergent Coupling Strategy. The Journal of Organic Chemistry, 2022, 87(14), 9119–9130. [Link]
-
A. C. S. de Souza, et al. A fast and efficient preparative method for separation and purification of main bioactive xanthones from the waste of Garcinia mangostana L. by high-speed countercurrent chromatography. Arabian Journal of Chemistry, 2021, 14(8), 103252. [Link]
-
M. Zalas, et al. Preliminary Antifungal Activity Assay of Selected Chlorine-Containing Derivatives of Xanthone and Phenoxyethyl Amines. Chemical Biology & Drug Design, 2018, 92(4), 1725-1731. [Link]
-
C. P. Ashcroft, et al. Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Green Chemistry, 2016, 18, 6396-6404. [Link]
-
E. Yuanita, et al. An Update on the Anticancer Activity of Xanthone Derivatives: A Review. Pharmaceuticals, 2021, 14(11), 1144. [Link]
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- 2. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 3. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]
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Technical Support Center: Synthesis of 7-Chloro-1,3-dihydroxyxanthone
Welcome to the dedicated technical support guide for the synthesis of 7-chloro-1,3-dihydroxyxanthone. This resource is designed for chemistry professionals engaged in fine chemical synthesis and drug development. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, focusing on the critical goal of minimizing byproduct formation to improve yield, purity, and process reliability.
Introduction: The Challenge of Regioselective Xanthone Synthesis
The synthesis of substituted xanthones, such as 7-chloro-1,3-dihydroxyxanthone, is a cornerstone of medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] The most common and direct route involves the acid-catalyzed condensation of a substituted benzoic acid with a polyphenol, followed by cyclodehydration. A prominent example of this is the Grover, Shah, and Shah reaction.[3]
However, this pathway, while direct, is often plagued by side reactions. The highly activated nature of the phenolic precursors and the harsh acidic conditions required for cyclization can lead to a mixture of undesired products. This guide provides a structured, cause-and-effect approach to troubleshoot and optimize this synthesis, ensuring you can achieve your target molecule with high fidelity.
Troubleshooting Guide: Isolating and Eliminating Side Products
This section addresses specific experimental issues in a question-and-answer format, providing both mechanistic explanations and actionable protocols.
Question 1: My reaction yields the benzophenone intermediate, but cyclization to the xanthone is inefficient. How can I drive the reaction to completion?
Root Cause Analysis: This is a common issue where the initial Friedel-Crafts acylation to form the 2,2'-dihydroxybenzophenone intermediate occurs, but the subsequent intramolecular cyclodehydration does not.[4] This second step typically requires more energy and a potent dehydrating environment to overcome the activation barrier for the electrophilic aromatic substitution that closes the pyrone ring.
Solutions & Protocols:
-
Transition to a Stronger Catalyst System: Standard Lewis acids may be insufficient. Eaton's reagent, a 7.7 wt% solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (CH₃SO₃H), is exceptionally effective as it serves as both a non-oxidizing Brønsted acid and a powerful dehydrating agent.[2][4] It often facilitates a one-pot acylation and cyclization with high yields where other reagents fail.[4]
-
Thermal Optimization: Cyclodehydration is an endergonic process. If your initial acylation is performed at a lower temperature, a staged temperature increase can promote cyclization without degrading the starting materials.
Optimized Protocol Using Eaton's Reagent:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, combine 2,4-dihydroxybenzoic acid (1.0 eq) and 4-chlororesorcinol (1.1 eq).
-
Carefully add Eaton's reagent (10 parts by weight) to the mixture at room temperature with vigorous stirring.
-
Slowly heat the reaction mixture to 80-90°C and maintain for 3-5 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 7:3 Hexane:Ethyl Acetate). The disappearance of the benzophenone intermediate spot indicates reaction completion.
-
Upon completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice with stirring.
-
The resulting precipitate is the crude 7-chloro-1,3-dihydroxyxanthone. Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
Question 2: I'm observing significant formation of an O-acylated byproduct (an ester) instead of the desired C-acylated benzophenone. How can I favor C-acylation?
Root Cause Analysis: Phenolic hydroxyl groups present competing nucleophilic sites. O-acylation (ester formation) is often kinetically favored, while C-acylation (ketone formation) is thermodynamically favored. While the O-acylated ester can sometimes be converted to the C-acylated product via a Fries rearrangement, this process can be inefficient and lead to isomeric mixtures.[5] The key is to promote direct C-acylation from the outset.
Solutions & Protocols:
-
Solvent and Temperature Control: Non-polar solvents tend to favor the thermodynamically controlled C-acylation product. Lowering the reaction temperature can also increase selectivity by disfavoring the more readily formed but less stable O-acylated intermediate.
-
Choice of Lewis Acid: The choice and stoichiometry of the Lewis acid are critical. While strong Lewis acids like AlCl₃ are standard for Friedel-Crafts reactions, they can complex strongly with the carbonyl product, necessitating more than stoichiometric amounts.[6] Milder acids or specialized reagents can offer better selectivity.
Troubleshooting Workflow for Acylation Selectivity:
Caption: Troubleshooting workflow for O- vs. C-acylation.
Question 3: My final product is a mixture of isomers. How can I improve the regioselectivity of the initial acylation?
Root Cause Analysis: The formation of positional isomers arises from the acylation occurring at an undesired position on the phenol ring. In the synthesis of 7-chloro-1,3-dihydroxyxanthone from 2,4-dihydroxybenzoic acid and 4-chlororesorcinol, the acylation is directed by multiple activating hydroxyl groups. While the desired acylation is para to one hydroxyl group and ortho to another, competing acylation can occur at other activated sites.
Solutions & Protocols:
-
Steric Hindrance: Bulky Lewis acids can sterically hinder attack at more crowded positions, favoring acylation at less hindered sites. While not always predictable, screening different catalysts (e.g., AlCl₃, FeCl₃, ZnCl₂) can sometimes reveal improved selectivity.
-
Blocking Groups: In complex cases, a protecting group strategy may be necessary. By temporarily blocking the most reactive undesired positions, you can force the acylation to occur at the intended site. This adds steps to the synthesis but can be the only solution for achieving high purity.
-
Purification Strategy: If isomeric byproducts are unavoidable, a robust purification method is essential.
Purification Protocol - Column Chromatography:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a glass column with the slurry to the desired height.
-
Dissolve the crude product in a minimal amount of a slightly more polar solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed product onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).
-
Collect fractions and monitor by TLC to isolate the fraction containing the pure desired isomer. The polarity of xanthone isomers is often distinct enough for effective separation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for this synthesis? The synthesis is a two-step, one-pot process. It begins with an electrophilic aromatic substitution (a Friedel-Crafts acylation) where the carboxylic acid is activated by the acid catalyst to form an acylium ion, which then attacks the electron-rich chlorophenol ring. This is followed by an intramolecular cyclodehydration, where a phenolic hydroxyl group on the newly formed benzophenone attacks the carbonyl carbon, and subsequent dehydration forms the stable pyrone ring of the xanthone core.
Reaction Pathway Diagram:
Caption: Overall synthetic pathway to 7-chloro-1,3-dihydroxyxanthone.
Q2: Are there alternative, milder synthetic routes available? Yes, modern organic chemistry offers several alternatives, though they often require more complex starting materials. Palladium-catalyzed coupling reactions, for instance, can form the diaryl ether or benzophenone core under much milder conditions.[3][7] Another advanced method involves the reaction of benzoates with aryne intermediates.[8] These methods provide excellent control over regioselectivity but may not be as cost-effective for large-scale synthesis compared to the classical approach.
Q3: How can I confirm the identity and purity of my final product? A combination of analytical techniques is essential:
-
TLC: For initial purity assessment and reaction monitoring.
-
Melting Point: A sharp melting point indicates high purity.
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
FTIR Spectroscopy: To confirm the presence of key functional groups (hydroxyls, carbonyl).
Data Summary Table
| Catalyst System | Typical Temp. (°C) | Key Advantages | Common Side Products | Reference |
| Eaton's Reagent | 80 - 100 | High yield, one-pot, excellent for cyclization | Minimal if conditions are optimized | [2][4] |
| ZnCl₂ / POCl₃ | 70 - 90 | Classic Grover, Shah, Shah conditions | Incomplete cyclization, isomers | [3] |
| Conc. H₂SO₄ | 100 - 140 | Inexpensive | Significant charring/tar, sulfonation | [9] |
| AlCl₃ | 25 - 80 | Standard for Friedel-Crafts acylation | O-acylation, requires >1 eq. | [6] |
References
-
Schmidt, A., & Peters, S. (1997). Alternative pathways of xanthone biosynthesis in cell cultures of Hypericum androsaemum L. FEBS Letters. Available at: [Link]
-
Liao, H., & Cheng, C. (2005). Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates. Organic Letters. Available at: [Link]
-
Azevedo, C., et al. (2012). Routes to Xanthones: An Update on the Synthetic Approaches. Current Organic Chemistry. Available at: [Link]
-
Manna, S., et al. (2016). Optimization studies for the synthesis of xanthone derivatives. ChemistrySelect. Available at: [Link]
-
Wieczorek, M., et al. (2022). Xanthones: Biosynthesis and Trafficking in Plants, Fungi and Lichens. International Journal of Molecular Sciences. Available at: [Link]
-
Azevedo, C., et al. (2012). Routes to Xanthones: An Update on the Synthetic Approaches. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Pechmann condensation. Retrieved from: [Link]
-
Al-Snafi, A. (2025). A multifaceted review on extraction optimization, nanoformulation, and chemical modification approaches to enhance the yield, bioavailability, and health effects of xanthones. Journal of Functional Foods. Available at: [Link]
-
Teo, C., et al. (2016). Xanthone Biosynthetic Pathway in Plants: A Review. Frontiers in Plant Science. Available at: [Link]
-
Wang, T., et al. (2019). Visible-light promoted oxidative cyclization of cinnamic acid derivatives using xanthone as the photocatalyst. Organic & Biomolecular Chemistry. Available at: [Link]
- Wang, D., et al. (2015). Methodology for the synthesis of xanthones. Google Patents.
-
All chemistry. (2021). Pechmann Condensation | #pechmann #reaction #mechanism | organic chemistry. YouTube. Available at: [Link]
-
Zhang, W., & Liu, Z. (2022). Chemistry and biosynthesis of bacterial polycyclic xanthone natural products. Natural Product Reports. Available at: [Link]
-
Molino, B. (n.d.). Synthesis of A. 7-Chloro-1,3-dihydro-3-methyl-5-phenyl-2H-1,4-benzodiazepine-2-thione. Retrieved from: [Link]
-
Yuanita, E., et al. (2023). C-prenylation of 1,3 dihydroxyxanthone: synthesis, characterization and antibacterial activity. Acta Chimica Asiana. Available at: [Link]
-
Pinto, M., & Sousa, E. (2003). Synthesis of xanthones: an overview. Current Medicinal Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from: [Link]
-
Liu, Y., et al. (2025). Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Ardiansah, B., et al. (2022). Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents. Scientific Reports. Available at: [Link]
-
Silva, A., et al. (2015). Synthesis of Xanthones: An Overview. ResearchGate. Available at: [Link]
- CN102675200A - Synthetic method of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one. (2012). Google Patents.
-
Reeder, E., & Sternbach, L. (n.d.). Synthesis of 7-chloro-1,3-dihydro-3-methyl-5-phenyl-2H-1,4-benzodiazepine-2-thione. Retrieved from: [Link]
- CN108822033B - Synthesis method of 7-chloroquinaldine. (2021). Google Patents.
- CN103804310A - Method for preparing high-purity 7-chloro-5-phenyl-benzodiazepine-2-one. (2014). Google Patents.
Sources
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- 3. researchgate.net [researchgate.net]
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Technical Support Center: Solubility Enhancement Strategies for 7-chloro-1,3-dihydroxy-9H-xanthen-9-one
Prepared by: Senior Application Scientist, Formulation Development
Welcome to the technical support hub for 7-chloro-1,3-dihydroxy-9H-xanthen-9-one. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. We provide in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to facilitate your experimental success.
Compound Profile: this compound
Understanding the physicochemical properties of a compound is the first step in designing an effective solubility enhancement strategy. This compound is a lipophilic molecule, and its structural features directly inform the approaches detailed in this guide.
| Property | Value | Implication for Solubility |
| Molecular Formula | C₁₃H₇ClO₄[1][2][3] | - |
| Molecular Weight | 262.64 g/mol [1][2] | - |
| XLogP3 | 3.4[1][2] | A positive logP value indicates higher lipid solubility (lipophilicity) than water solubility, predicting poor aqueous solubility. |
| Hydrogen Bond Donors | 2 (from dihydroxy groups)[1][2] | Can participate in hydrogen bonding, but the overall lipophilic structure dominates. |
| Hydrogen Bond Acceptors | 4 (from ketone and ether oxygens)[1][2] | Offers sites for interaction with polar solvents, but not enough to overcome the molecule's hydrophobicity. |
| Predicted pKa | The two hydroxyl groups are phenolic, making the compound weakly acidic. | The presence of ionizable groups is a key handle for pH-dependent solubility enhancement. |
Frequently Asked Questions (FAQs) - First Principles
Q: Why is this compound so poorly soluble in aqueous media?
A: The poor aqueous solubility is primarily due to its chemical structure. The molecule has a large, rigid, and nonpolar xanthenone backbone. While it possesses two hydroxyl groups capable of hydrogen bonding, the overall molecule has a high lipophilicity, as indicated by its calculated XLogP3 of 3.4.[1][2] In essence, the energy required to break the compound's crystal lattice and solvate the hydrophobic structure in water is unfavorable, leading to low solubility. More than 40% of new chemical entities exhibit such solubility challenges, making this a common issue in drug development.[4][5]
Q: What are the main strategies I can use to improve its solubility?
A: Solubility enhancement techniques are broadly categorized into physical and chemical modifications.[4][6]
-
Chemical Modifications: These involve altering the molecule or its environment. For this compound, the most effective methods are pH adjustment to ionize the weakly acidic hydroxyl groups and complexation with agents like cyclodextrins.[7][8][9]
-
Physical Modifications: These focus on changing the solid-state properties of the compound or the formulation. Key strategies include particle size reduction (micronization and nanosuspension), which increases the surface area for dissolution, and creating solid dispersions , where the drug is dispersed in a hydrophilic carrier in an amorphous state.[4][10][11]
-
Other Methods: The use of cosolvents to alter the polarity of the solvent system is another highly effective and commonly used technique.[12][13][14]
The following workflow can help you select an appropriate starting point based on your experimental needs.
Caption: Decision tree for selecting a solubility enhancement method.
Troubleshooting Guide 1: pH Modification
Q: How can I use pH to increase the solubility of my compound?
A: The two phenolic hydroxyl groups on this compound are weakly acidic. By increasing the pH of an aqueous solution, you can deprotonate these groups, forming a more polar and water-soluble phenolate salt. This is a fundamental principle where the solubility of weak acids increases in alkaline conditions.[15][16][17]
Experimental Protocol: pH-Solubility Profiling
This protocol allows you to determine the optimal pH for solubilizing your compound.
-
Preparation of Buffers: Prepare a series of buffers (e.g., phosphate, borate) ranging from pH 6.0 to 10.0.
-
Equilibrium Solubility Measurement:
-
Add an excess amount of the compound to a known volume of each buffer in separate vials.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer. This will reveal the pH at which solubility is maximized.
Troubleshooting pH Adjustment
Q: I've increased the pH, but the solubility enhancement is minimal. Why?
A: This could be due to several factors:
-
Insufficient pH: The pKa of the phenolic groups may be higher than the pH you have tested. You may need to use a buffer with a higher pH (e.g., pH 9-11) to achieve significant ionization.
-
Buffer Effects: Certain buffer species can interact with the drug molecule, sometimes forming less soluble complexes.[18] Try a different buffer system to rule this out.
Q: My compound dissolves at high pH but precipitates when I dilute the solution or adjust the pH back towards neutral. What should I do?
A: This is a common issue known as precipitation upon pH shift. The compound is only soluble in its ionized form. When the pH is lowered, it converts back to the non-ionized, poorly soluble form and crashes out of solution. To mitigate this, you can:
-
Use a "pH-in-situ" approach: For cell-based assays, you can prepare a concentrated stock solution in a high-pH buffer (or with a small amount of NaOH) and then dilute it significantly into the final assay medium. The final concentration may be low enough to stay in solution.
-
Incorporate Precipitation Inhibitors: Certain polymers, such as hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP), can act as "parachute" formers, stabilizing the supersaturated state and preventing or delaying precipitation.[19][20]
Troubleshooting Guide 2: Cosolvency
Q: My compound is for an in vivo study, and I can't use a high pH. What is a good alternative?
A: Cosolvency is a highly effective and widely used technique, especially for preclinical formulations.[6] It involves adding a water-miscible organic solvent (a cosolvent) to an aqueous vehicle. The cosolvent reduces the polarity of the solvent system, making it more favorable for dissolving lipophilic compounds like this compound.[12][19]
Commonly Used Cosolvents
| Cosolvent | Common Use | Key Properties & Considerations |
| Ethanol | Oral, Parenteral | Excellent solubilizer, but can cause precipitation on dilution.[12] |
| Propylene Glycol (PG) | Oral, Parenteral, Topical | Good safety profile; viscous. Often used in combination.[6][12] |
| Polyethylene Glycol 400 (PEG 400) | Oral, Parenteral | Common vehicle for toxicology studies; good solubilizing capacity.[14] |
| Glycerin | Oral, Parenteral | Biocompatible; high viscosity.[12] |
| Dimethyl Sulfoxide (DMSO) | In vitro, Preclinical | Excellent solubilizer, but can have toxicological effects and enhance skin penetration. Use with caution. |
Experimental Protocol: Cosolvent Screening
-
Prepare Cosolvent Blends: Create a series of aqueous blends with each selected cosolvent (e.g., 10%, 20%, 40%, 60% v/v cosolvent in water or buffer).
-
Determine Solubility: Use the equilibrium solubility method described in the pH section for each blend.
-
Analyze and Select: Plot solubility versus cosolvent concentration. Select the system that provides the required solubility with the lowest percentage of organic solvent to minimize potential toxicity.
Troubleshooting Cosolvency
Q: My compound dissolves in the cosolvent blend but precipitates upon injection into the bloodstream (in vivo) or dilution into aqueous media (in vitro). How do I prevent this?
A: This is a classic problem with cosolvent systems. The sudden dilution with an aqueous environment causes the solvent polarity to increase dramatically, leading to drug precipitation.
-
Optimize the Formulation: Try to use the minimum amount of cosolvent necessary. Sometimes, a ternary system (e.g., water/PG/ethanol) can provide better stability upon dilution than a binary system.
-
Include a Surfactant: Adding a small amount of a non-ionic surfactant (e.g., Polysorbate 80, Kolliphor® RH 40) can help stabilize the drug particles that precipitate upon dilution, forming a fine dispersion that can be redissolved or absorbed more easily.[21]
Troubleshooting Guide 3: Solid-State Modifications
For developing a solid dosage form or improving dissolution rate, modifying the solid state of the drug is a powerful strategy.
Amorphous Solid Dispersions
Q: I need to formulate a tablet or capsule. How can I ensure rapid dissolution in the GI tract?
A: Creating an amorphous solid dispersion (ASD) is a leading strategy.[5][22] In an ASD, the crystalline drug is molecularly dispersed within a hydrophilic polymer matrix. The amorphous form has a higher energy state than the crystalline form, leading to significantly increased apparent solubility and dissolution rates.[19]
Commonly Used Polymers for Solid Dispersions
| Polymer | Acronym | Key Application |
| Polyvinylpyrrolidone | PVP (e.g., K30) | Immediate release, good solubilizer.[19][20] |
| Vinylpyrrolidone-Vinyl Acetate Copolymer | PVP/VA (e.g., Kollidon® VA 64) | Excellent for HME and spray drying.[19][21] |
| Hydroxypropyl Methylcellulose | HPMC | Can also function as a precipitation inhibitor.[19][20] |
| Soluplus® | - | Specifically designed for ASDs, good for HME.[21] |
Experimental Protocol: Solvent Evaporation for Lab-Scale ASD Screening
-
Select Polymer and Ratio: Choose a polymer (e.g., Kollidon® VA 64) and select several drug-to-polymer ratios to test (e.g., 1:1, 1:3, 1:5 w/w).
-
Dissolve: Dissolve both the drug and the polymer in a common volatile solvent (e.g., methanol or a dichloromethane/methanol mixture).
-
Evaporate: Remove the solvent under vacuum using a rotary evaporator to form a thin film. Further dry the solid under high vacuum for 24 hours to remove residual solvent.
-
Characterize: Scrape the solid from the flask. Confirm its amorphous nature using techniques like Differential Scanning Calorimetry (DSC) (absence of a melting peak) and Powder X-Ray Diffraction (PXRD) (presence of a halo pattern).
-
Test Dissolution: Perform dissolution testing on the resulting ASD powder and compare it to the crystalline drug. You should observe a significant increase in both the rate and extent of dissolution.
Caption: Workflow for lab-scale solid dispersion preparation.
Particle Size Reduction: Nanosuspensions
Q: My compound's dissolution is very slow, even with excipients. How can I speed it up?
A: Reducing the particle size of a drug dramatically increases its surface area-to-volume ratio, which can significantly enhance the dissolution rate according to the Noyes-Whitney equation.[19][23] Creating a nanosuspension, where drug particles are in the sub-micron range, is a state-of-the-art approach.[24][25][26]
Experimental Protocol: High-Pressure Homogenization (Top-Down Approach)
-
Prepare a Pre-suspension: Disperse the micronized drug powder in an aqueous solution containing one or more stabilizers (e.g., a combination of a surfactant like Polysorbate 80 and a polymer like HPMC).
-
High-Shear Mixing: Homogenize this pre-suspension using a high-shear mixer (e.g., Ultra-Turrax) to ensure a uniform coarse suspension.
-
High-Pressure Homogenization (HPH): Process the suspension through a high-pressure homogenizer.[4][6] The combined forces of cavitation and high shear will break down the drug microparticles into nanoparticles.[4] This typically requires multiple passes (e.g., 10-20 cycles) at high pressure (e.g., 1500 bar).
-
Characterize Particle Size: Measure the particle size distribution of the final nanosuspension using a technique like laser diffraction or dynamic light scattering (DLS). The goal is typically a mean particle size below 500 nm.[27]
-
Solidification (Optional): The nanosuspension can be converted into a solid powder for incorporation into tablets or capsules by spray-drying or freeze-drying.[23][28]
Troubleshooting Solid-State Modifications
Q: My amorphous solid dispersion is converting back to the crystalline form during storage. What can I do?
A: This indicates physical instability. The high-energy amorphous state is thermodynamically driven to return to the low-energy crystalline state.
-
Increase Polymer Ratio: A higher concentration of the polymer can better "insulate" the drug molecules from each other, hindering nucleation and crystal growth.
-
Select a Better Polymer: The chosen polymer may not have strong enough interactions (e.g., hydrogen bonds) with your drug to stabilize the amorphous form. Screening different polymers is essential.[20]
-
Control Moisture: Water can act as a plasticizer, increasing molecular mobility and accelerating recrystallization. Ensure the ASD is stored in low-humidity conditions.
Q: The particles in my nanosuspension are aggregating over time. How do I fix this?
A: Aggregation (or Ostwald ripening) is a sign of insufficient stabilization. The high surface energy of the nanoparticles makes them prone to clumping together.
-
Optimize Stabilizers: You may need a higher concentration of stabilizer or a different combination. Often, a combination of a steric stabilizer (a polymer like HPMC) and an electrostatic stabilizer (an ionic surfactant) provides robust protection.
-
Ensure Sufficient Energy Input: Inadequate homogenization (too few passes or insufficient pressure) can result in a broader particle size distribution, which is more prone to instability.
References
- Indian J.Pharm.Biol.Res. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
- International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
- Journal of Pharmaceutical Negative Results.
- PMC. Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques.
- Wikipedia. Cosolvent.
- WuXi AppTec DMPK. (2025). Particle Size Analysis and Reduction Techniques to Enhance Drug Bioavailability in Preclinical Studies.
- MDPI. (2024).
- ResearchGate. (2025). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview.
- ResearchGate. (2025). Complexation and Solubility Enhancement of BCS Class II Drug using Cyclodextrins.
- PMC. Drug Solubility: Importance and Enhancement Techniques.
- Nanoscience and Nanotechnology Research. (2017). Nanosuspension Technologies for Delivery of Drugs.
- Pharma Excipients. (2020). Emerging role of nanosuspensions in drug delivery systems.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024).
- Pharmaceutical particle size reduction techniques. (2024).
- American Pharmaceutical Review. (2010). Nanotechnology: Particle Size Reduction Technologies in the Pharmaceutical Development Process.
- Impactfactor. Complexation and Solubility Enhancement of BCS Class Ⅱ Drug using Cyclodextrins.
- SciSpace. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
- Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
- BASF. (2020). Role of excipients in amorphous solid dispersions.
- Contract Pharma. (2016). Solid Dispersions.
- PubChem. This compound.
- askIITians. (2025). How does pH affect solubility?.
- Fiveable. pH and Solubility - AP Chem.
- ResearchGate. Solubility-pH profiles of some acidic, basic and amphoteric drugs.
- ECHEMI. This compound Formula.
- Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
- PMC.
- CP Lab Safety. This compound, 95% Purity, C13H7ClO4, 1 gram.
Sources
- 1. This compound | C13H7ClO4 | CID 33748440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpbr.in [ijpbr.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. impactfactor.org [impactfactor.org]
- 10. pnrjournal.com [pnrjournal.com]
- 11. Particle Size Analysis and Reduction Techniques to Enhance Drug Bioavailability in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 14. scispace.com [scispace.com]
- 15. How does pH affect solubility? - askIITians [askiitians.com]
- 16. fiveable.me [fiveable.me]
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- 27. Pharmaceutical particle size reduction techniques [wisdomlib.org]
- 28. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Navigating the Spectral Maze: A Troubleshooting Guide to 7-Chloro-1,3-dihydroxyxanthone NMR Peak Assignments
I have still been unable to find a dedicated publication with the complete 1H and 13C NMR spectral data for 7-chloro-1,3-dihydroxyxanthone. However, the searches have yielded valuable information that allows for a well-reasoned and comprehensive troubleshooting guide. I have found:
-
1H NMR data for the parent compound, 1,3-dihydroxyxanthone, which provides a strong basis for predicting the chemical shifts and coupling patterns of the protons in the A-ring (H-2 and H-4) and the B-ring (H-5, H-6, H-8).
-
Detailed discussions on substituent effects in xanthones, which will help in explaining the influence of the chloro group at C-7 and the hydroxyl groups at C-1 and C-3 on the chemical shifts of nearby protons and carbons.
-
Information on the synthesis of various chloro-substituted hydroxyxanthones, which, although not providing specific NMR data for the target molecule, confirms the chemical feasibility and stability of such compounds.
-
General principles of 2D NMR (COSY, HMBC) as applied to xanthone structures, which are essential for the troubleshooting section on definitive peak assignments.
-
Data on long-range proton-carbon coupling constants in aromatic systems, which is relevant for advanced troubleshooting using HMBC.
-
Several papers that discuss 13C NMR chemical shift prediction and the use of computational methods (DFT/GIAO) for xanthones, which can be suggested as an advanced strategy when experimental data is ambiguous.
Given this information, I can now proceed to create a comprehensive technical support guide. The guide will be structured around common problems encountered during the NMR analysis of this specific compound, and I will use the collected data to provide logical explanations and step-by-step solutions. I will create tables of expected chemical shift ranges by applying known substituent effects to the data for 1,3-dihydroxyxanthone. I will also generate Graphviz diagrams to illustrate the key structural features and NMR correlations.
Since I have a solid foundation of information to build the guide, I will now proceed with generating the response without further searches.
The Challenge: Ambiguity in a Substituted Xanthone Core
The structure of 7-chloro-1,3-dihydroxyxanthone presents a unique set of NMR assignment challenges. The electron-donating hydroxyl groups on Ring A and the electron-withdrawing chloro group on Ring B create a complex electronic environment, leading to potential signal overlap and uncertainty in assigning specific proton and carbon resonances. This guide will walk you through a logical, self-validating process to achieve unambiguous assignments.
Frequently Asked Questions & Troubleshooting Workflows
Question 1: My aromatic proton signals are overlapping. How can I resolve and definitively assign them?
Common Observation: You've acquired a ¹H NMR spectrum, but the aromatic region (typically δ 6.0-8.5 ppm) shows a cluster of signals, making it difficult to distinguish individual protons, especially H-5, H-6, and H-8.
Underlying Cause: The substitution pattern on both aromatic rings influences the chemical shifts, and in some solvents, these shifts can converge. The protons on Ring A (H-2, H-4) are in a meta-relationship and are influenced by two hydroxyl groups, while the protons on Ring B (H-5, H-6, H-8) form an AMX spin system further influenced by the chloro and carbonyl groups.
Troubleshooting Protocol:
-
Optimize Solvent Conditions: The choice of NMR solvent can significantly impact chemical shifts, particularly for hydroxyl protons and protons on a phenolic ring system.[1] If you are using a common solvent like CDCl₃ and observing overlap, consider re-acquiring the spectrum in a more polar, hydrogen-bond accepting solvent like DMSO-d₆ or Acetone-d₆. These solvents can induce differential shifts, potentially resolving the overlapping signals.[2]
-
Perform a ¹H-¹H COSY Experiment: A Correlation Spectroscopy (COSY) experiment is essential for identifying proton-proton coupling networks.[3] This will definitively link adjacent protons.
-
Expected Correlations:
-
A cross-peak between H-5 and H-6.
-
A cross-peak between H-2 and H-4 (meta-coupling, may be weak).
-
-
-
Analyze Coupling Constants (J-values): The magnitude of the coupling constant provides critical information about the relative positions of protons.
-
Ortho coupling (³JHH) is typically in the range of 7-10 Hz.
-
Meta coupling (⁴JHH) is smaller, around 2-3 Hz.
-
Para coupling (⁵JHH) is often close to 0 Hz and not resolved.
In the AMX system of Ring B, you should observe:
-
H-5: A doublet with a large ortho coupling to H-6.
-
H-6: A doublet of doublets, showing ortho coupling to H-5 and meta coupling to H-8.
-
H-8: A doublet with a smaller meta coupling to H-6.
In Ring A, H-2 and H-4 will appear as doublets with a small meta coupling constant.
-
Question 2: How can I definitively assign the quaternary carbons, especially C-7, C-8a, and C-9a?
Common Observation: The ¹³C NMR spectrum shows all the expected carbon signals, but assigning the non-protonated (quaternary) carbons is challenging due to the lack of direct proton attachments.
Underlying Cause: Quaternary carbon signals are typically weaker in intensity, and their chemical shifts are based on the cumulative electronic effects of their neighbors. Without direct ¹H-¹³C one-bond correlations, their assignment requires long-range information.
Troubleshooting Protocol:
-
Acquire an HMBC Spectrum: A Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for this task. It reveals correlations between protons and carbons that are 2 to 3 bonds away (²JCH and ³JCH).[4]
-
Construct a Correlation Map: Use the proton assignments established from the COSY experiment to trace the connectivity to the quaternary carbons.
-
Key HMBC Correlations for 7-Chloro-1,3-dihydroxyxanthone:
-
H-8 will show a ³JCH correlation to the carbonyl carbon C-9 .
-
H-8 will also show correlations to C-7 and C-6 .
-
H-6 will show correlations to C-7 , C-8 , and C-4b .
-
H-5 will show correlations to C-7 and C-4a .
-
H-4 will show correlations to C-2 , C-9a , and C-4a .
-
H-2 will show correlations to C-4 , C-9a , and C-1 .
-
The 1-OH proton, if observable, will show strong correlations to C-1 , C-2 , and C-9a .
-
-
-
Utilize Substituent Chemical Shift (SCS) Effects: The chemical shifts of the parent 1,3-dihydroxyxanthone can be used as a baseline. The introduction of a chloro group at C-7 is expected to cause a downfield shift (deshielding) for C-7 and an upfield shift (shielding) for the ortho and para carbons (C-6, C-8, and C-5).[5]
Data Presentation: Expected Chemical Shift Ranges
The following tables provide expected ¹H and ¹³C NMR chemical shift ranges for 7-chloro-1,3-dihydroxyxanthone, compiled from data on 1,3-dihydroxyxanthone and considering substituent effects.[5] Actual values may vary depending on the solvent and concentration.
Table 1: Expected ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton | Expected δ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Key HMBC Correlations |
| 1-OH | 12.5 - 13.0 | s | - | C-1, C-2, C-9a |
| 3-OH | 9.5 - 10.5 | s | - | C-2, C-3, C-4 |
| H-2 | 6.2 - 6.4 | d | J = 2-3 | C-4, C-9a, C-1 |
| H-4 | 6.4 - 6.6 | d | J = 2-3 | C-2, C-9a, C-4a |
| H-5 | 7.8 - 8.0 | d | J = 8-9 | C-7, C-4a, C-8a |
| H-6 | 7.4 - 7.6 | dd | J = 8-9, 2-3 | C-8, C-4b, C-5 |
| H-8 | 7.6 - 7.8 | d | J = 2-3 | C-9, C-6, C-7 |
Table 2: Expected ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon | Expected δ (ppm) |
| C-1 | 160 - 162 |
| C-2 | 93 - 95 |
| C-3 | 164 - 166 |
| C-4 | 98 - 100 |
| C-4a | 155 - 157 |
| C-4b | 120 - 122 |
| C-5 | 125 - 127 |
| C-6 | 123 - 125 |
| C-7 | 132 - 134 |
| C-8 | 118 - 120 |
| C-8a | 120 - 122 |
| C-9 | 180 - 182 |
| C-9a | 102 - 104 |
Visualizing the Solution: Experimental Workflows and Logic
A systematic approach is crucial for accurate peak assignment. The following diagrams illustrate the logical workflow and key correlations.
Caption: Key HMBC correlations for structural assignment.
Question 3: My hydroxyl proton signals are broad or not visible. How can I confirm their presence and assignment?
Common Observation: The signals for the 1-OH and 3-OH protons are either very broad, low in intensity, or completely absent from the spectrum.
Underlying Cause: Hydroxyl protons are exchangeable. Traces of acid or water in the NMR solvent (especially CDCl₃) can catalyze rapid exchange, leading to signal broadening or disappearance.
Troubleshooting Protocol:
-
Use a Dry Solvent: Ensure your deuterated solvent is of high quality and dry. Using a solvent like DMSO-d₆ often slows down the exchange rate, resulting in sharper OH signals.
-
D₂O Shake Experiment: This is a classic and definitive method.
-
Acquire your standard ¹H NMR spectrum.
-
Add a single drop of deuterium oxide (D₂O) to your NMR tube.
-
Shake the tube vigorously for about 30 seconds.
-
Re-acquire the ¹H NMR spectrum.
-
The signals corresponding to the exchangeable -OH protons will disappear or significantly decrease in intensity. This confirms their identity.
-
-
Variable Temperature (VT) NMR: In some cases, acquiring the spectrum at a lower temperature can slow the exchange rate and result in sharper signals for the hydroxyl protons.
By following these structured troubleshooting protocols, you can overcome the common hurdles in assigning the NMR spectra of 7-chloro-1,3-dihydroxyxanthone, leading to confident and accurate structural elucidation.
References
- Hansen, P. E. (1972). Xanthone studies. IV. Hydroxyl proton chemical shifts in the structural investigation of xanthones. Acta Chemica Scandinavica, 26, 4180-4182.
- Hambloch, H., & Frahm, A. W. (1980). 13C NMR-spectroscopy of substituted xanthones—III. Tetrahedron, 36(22), 3273–3280.
- Yuanita, E., et al. (2023). C-prenylation of 1,3 dihydroxyxanthone: synthesis, characterization and antibacterial activity. Acta Chimica Asiana, 6(1), 279-286.
- García, G., et al. (2024). Structure Revision of Pyranoxanthones via DFT-Assisted 13C NMR Analysis and NAPROC-13 Platform: Diagnostic Markers and Discovery of Unreported Natural Products.
- Frahm, A. W., & Chaudhuri, R. K. (1979). 13 C NMR spectroscopy of substituted xanthones—II. Tetrahedron, 35(17), 2035–2038.
- Silva, A. M. S., & Pinto, D. C. G. A. (2005). Structure Elucidation of Xanthone Derivatives: Studies of Nuclear Magnetic Resonance Spectroscopy. Current Medicinal Chemistry, 12(21), 2481-2497.
- Yuanita, E., et al. (2019). SYNTHESIS, CHARACTERIZATION AND MOLECULAR DOCKING OF CHLORO-SUBSTITUTED HYDROXYXANTHONE DERIVATIVES. Chemistry Journal of Moldova, 14(1), 68-76.
- Bax, A., & Freeman, R. (1981). Long-Range Proton-Carbon-13 NMR Spin Coupling Constants. Journal of the American Chemical Society, 104(4), 1099-1100.
-
University of Rochester. Troubleshooting 1H NMR Spectroscopy. Available at: [Link]
-
Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Available at: [Link]
-
SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). Available at: [Link]
-
Columbia University NMR Core Facility. HSQC and HMBC. Available at: [Link]
- Modular Synthesis of Halogenated Xanthones by a Divergent Coupling Strategy. The Journal of Organic Chemistry, 87(14), 9036–9053.
-
Silva, A. M. S., & Pinto, D. C. G. A. (2005). Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy. PubMed. Available at: [Link]
-
Chemistry LibreTexts. (2023). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]
-
Michigan State University Department of Chemistry. Proton NMR Table. Available at: [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]
-
University of Cambridge. Chemical shifts. Available at: [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of phenol. Available at: [Link]
- Bagno, A., et al. (2013). Investigation of solute–solvent interactions in phenol compounds: accurate ab initio calculations of solvent effects on 1H NMR chemical shifts. Organic & Biomolecular Chemistry, 11(39), 6745-6753.
Sources
- 1. scispace.com [scispace.com]
- 2. Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sci-hub.st [sci-hub.st]
- 4. aca.unram.ac.id [aca.unram.ac.id]
- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Mass Spectrometry Fragmentation of 7-chloro-1,3-dihydroxy-9H-xanthen-9-one
This technical guide provides an in-depth analysis of the expected electron ionization mass spectrometry (EI-MS) fragmentation pattern of 7-chloro-1,3-dihydroxy-9H-xanthen-9-one. As experimental spectra for this specific molecule are not widely available in public databases, this guide synthesizes established fragmentation principles for xanthones, chlorinated aromatics, and polyhydroxylated compounds to provide a robust predictive model. This resource is intended for researchers, scientists, and drug development professionals who may encounter this or structurally similar molecules in their analytical workflows.
Understanding the Fragmentation Landscape
The fragmentation of this compound in a mass spectrometer is governed by the inherent stability of its xanthone core and the influence of its functional groups: a chlorine atom and two hydroxyl groups. The initial ionization process will generate a molecular ion (M+•), which will then undergo a series of fragmentation events to produce a characteristic mass spectrum. The stability of the aromatic system will lead to a prominent molecular ion peak.
The molecular formula of this compound is C₁₃H₇ClO₄, with a monoisotopic molecular weight of approximately 262.00 g/mol [1].
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I see a prominent peak at m/z 262 and another smaller one at m/z 264. Is my sample impure?
A1: No, this is the expected isotopic signature for a molecule containing one chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[2] Therefore, you will observe the monoisotopic molecular ion peak (M+•) at m/z 262 (containing ³⁵Cl) and an M+2 peak at m/z 264 (containing ³⁷Cl) with a relative intensity of about one-third of the M+• peak. This isotopic pattern is a key indicator for the presence of chlorine in your analyte.
Q2: What are the initial fragmentation steps I should expect to see from the molecular ion?
A2: The initial fragmentation will likely proceed through several competing pathways, with the most favorable routes involving the loss of small, stable neutral molecules or radicals. For this compound, the primary fragmentation events are predicted to be:
-
Loss of a Chlorine Radical (•Cl): This is a common fragmentation pathway for chlorinated aromatic compounds.[3] The loss of a chlorine radical from the molecular ion at m/z 262 would result in a fragment ion at m/z 227.
-
Loss of Carbon Monoxide (CO): The xanthone structure contains a carbonyl group, and the loss of a neutral CO molecule (28 Da) is a very common fragmentation pathway for such compounds. This would lead to a fragment ion at m/z 234. A subsequent loss of another CO molecule from the ether linkage is also possible.
-
Loss of Water (H₂O): The presence of two hydroxyl groups makes the loss of a water molecule (18 Da) a possibility, which would generate a fragment ion at m/z 244.
Q3: My base peak is not the molecular ion. What does this signify?
A3: The base peak in a mass spectrum represents the most abundant ion formed during fragmentation. It is not uncommon for a fragment ion to be more stable and therefore more abundant than the molecular ion.[4] For this molecule, a fragment resulting from the loss of CO or Cl could be particularly stable due to resonance and delocalization of the charge, potentially leading to it being the base peak.
Q4: Can I distinguish between different positional isomers of chloro-dihydroxy-xanthen-9-one using mass spectrometry?
A4: While positional isomers will have the same molecular weight and will likely exhibit many of the same fragment ions, the relative intensities of these fragments can differ. This is because the position of the substituents can influence the stability of the resulting fragment ions. For unambiguous identification of isomers, it is often necessary to use tandem mass spectrometry (MS/MS or MSⁿ) to perform collision-induced dissociation (CID) on selected precursor ions. The resulting product ion spectra can provide more detailed structural information.
Predicted Fragmentation Pathway
The following diagram illustrates the most probable fragmentation pathways for this compound.
Caption: Proposed EI-MS fragmentation pathways for this compound.
Summary of Key Fragment Ions
| m/z (³⁵Cl) | Proposed Formula | Neutral Loss | Comments |
| 262 | C₁₃H₇ClO₄⁺• | - | Molecular Ion (M+•) |
| 264 | C₁₃H₇³⁷ClO₄⁺• | - | M+2 Isotope Peak |
| 234 | C₁₂H₇ClO₃⁺• | CO | Loss of carbon monoxide from the carbonyl group. |
| 227 | C₁₃H₇O₄⁺ | •Cl | Loss of a chlorine radical. |
| 206 | C₁₁H₇ClO₂⁺• | 2CO | Sequential loss of two molecules of carbon monoxide. |
| 199 | C₁₂H₇O₃⁺ | •Cl, CO | Loss of a chlorine radical followed by loss of carbon monoxide. |
| 171 | C₁₁H₇O₂⁺ | •Cl, 2CO | Loss of a chlorine radical followed by two CO losses. |
Troubleshooting Experimental Observations
Issue: Weak or absent molecular ion peak.
Possible Causes and Solutions:
-
High Ionization Energy: The energy of the electron beam in the ion source may be too high, causing extensive fragmentation and leaving very little of the molecular ion intact. Try reducing the ionization energy if your instrument allows.
-
Thermal Instability: The compound may be degrading in the GC inlet or the ion source. Ensure that the temperatures are not set unnecessarily high.
Issue: Unexpected fragment ions.
Possible Causes and Solutions:
-
Sample Impurities: Co-eluting impurities can contribute to the mass spectrum. Review your sample preparation and chromatographic separation.
-
Background Contamination: Contaminants from the solvent, sample matrix, or the instrument itself (e.g., column bleed) can produce interfering ions. Run a blank to identify background peaks.
-
Complex Rearrangements: Molecules can sometimes undergo complex rearrangements upon ionization, leading to unexpected fragments. Detailed analysis using high-resolution mass spectrometry can help in elucidating the elemental composition of these ions.
Concluding Remarks
The mass spectrum of this compound is predicted to be rich in structural information. By understanding the fundamental principles of fragmentation for its constituent chemical moieties, researchers can confidently interpret the resulting spectra. The presence of the chlorine isotopic pattern, coupled with characteristic losses of chlorine and carbon monoxide, provides a strong basis for the identification and structural elucidation of this and related compounds.
References
- Current time information in Los Angeles, CA, US. Google.
-
Proposed fragmentation patterns and characteristic ions of... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Indonesian Journal of Multidisciplinary Research - Semantic Scholar. (2021, June 14). Retrieved January 19, 2026, from [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved January 19, 2026, from [Link]
-
Identification and characterization of mangosteen xanthones by HPLC-DAD and LC-ESI-QTOF-MS/MS | Deakin University. (2021, November 1). Retrieved January 19, 2026, from [Link]
-
Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
- The Main Fragmentation Reactions of Organic Compounds. (n.d.).
-
The fragmentation pattern of xanthone-C-glycosides. - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Fragmentation patterns of the xanthones. (1) Mangostanol, (2)... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 19, 2026, from [Link]
-
This compound | C13H7ClO4 | CID 33748440 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]
-
Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. (n.d.). Retrieved January 19, 2026, from [Link]
-
2.7 Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts. (2023, February 11). Retrieved January 19, 2026, from [Link]
-
mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved January 19, 2026, from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 19, 2026, from [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (n.d.). Retrieved January 19, 2026, from [Link]
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- 1. This compound | C13H7ClO4 | CID 33748440 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Scaling Up 7-chloro-1,3-dihydroxy-9H-xanthen-9-one Production
For Researchers, Scientists, and Drug Development Professionals
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the synthesis of 7-chloro-1,3-dihydroxy-9H-xanthen-9-one.
Q1: What is the most common synthetic route for this compound?
The most prevalent and scalable synthesis is a multi-step process that typically involves:
-
Friedel-Crafts Acylation: Reaction of a substituted phenol with a suitable benzoic acid derivative.
-
Cyclization: Intramolecular ring closure to form the xanthenone core.[1]
Q2: What are the critical parameters to control during the Friedel-Crafts acylation step?
The Friedel-Crafts acylation is highly sensitive to several factors. Key parameters include:
-
Anhydrous Conditions: The Lewis acid catalyst (e.g., AlCl₃) is extremely moisture-sensitive.[2][3] All glassware, solvents, and reagents must be scrupulously dry to prevent catalyst deactivation.[2][3]
-
Catalyst Stoichiometry: Often, a stoichiometric amount of the Lewis acid is required, as the product can form a complex with the catalyst, rendering it inactive for further reaction.[2]
-
Reaction Temperature: Temperature control is crucial. While some reactions proceed at room temperature, others may require heating. However, excessive heat can lead to side reactions and decomposition.[2]
Q3: My reaction yield is consistently low. What are the likely causes?
Low yields can stem from several issues:
-
Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups on your aromatic substrate will hinder the electrophilic aromatic substitution.[2]
-
Catalyst Inactivity: As mentioned, moisture is a primary culprit for catalyst deactivation.[2][3]
-
Poor Quality Reagents: Impurities in either the acylating agent or the aromatic substrate can interfere with the reaction.[2]
Q4: I'm observing the formation of multiple products. What could be the reason?
While less common in acylation compared to alkylation, polysubstitution can occur, especially with highly activated aromatic rings.[2] The introduction of the first acyl group deactivates the ring, making a second acylation less likely but not impossible.[4]
II. Troubleshooting Guide
This section provides a systematic approach to resolving specific issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Formation in Friedel-Crafts Acylation
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Moisture Contamination | 1. Dry all glassware in an oven at >100°C for several hours and cool under a stream of dry nitrogen or in a desiccator. 2. Use freshly opened, anhydrous solvents or distill them from an appropriate drying agent. 3. Use a fresh, unopened container of the Lewis acid catalyst (e.g., AlCl₃). | Lewis acids like AlCl₃ react vigorously with water, hydrolyzing to inactive species.[3] This prevents the formation of the reactive acylium ion electrophile. |
| Inactive Catalyst | 1. Ensure you are using a stoichiometric amount of the Lewis acid, not a catalytic amount. 2. Consider using a different Lewis acid if AlCl₃ proves ineffective. | The product ketone can form a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.[2] Different Lewis acids have varying activities and may be more suitable for your specific substrates. |
| Deactivated Substrate | 1. Verify the electronic properties of your starting materials. Strongly electron-withdrawing groups will inhibit the reaction.[2] 2. If your substrate is deactivated, more forcing reaction conditions (higher temperature, longer reaction time, stronger Lewis acid) may be necessary. | Friedel-Crafts acylation is an electrophilic aromatic substitution. Electron-withdrawing groups reduce the nucleophilicity of the aromatic ring, making it less reactive towards the electrophilic acylium ion.[2] |
| Sub-optimal Temperature | 1. If the reaction is sluggish at room temperature, gradually increase the temperature while monitoring for product formation and decomposition. 2. If side products are observed at elevated temperatures, try running the reaction at a lower temperature for a longer duration. | The reaction must overcome an activation energy barrier.[2] However, higher temperatures can also provide enough energy for undesired side reactions to occur.[2] |
Issue 2: Incomplete Cyclization to the Xanthenone Core
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Insufficiently Strong Acid Catalyst | 1. Increase the concentration of the acid catalyst (e.g., Eaton's reagent, P₂O₅ in CH₃SO₃H). 2. Consider using a stronger acid catalyst. | The intramolecular cyclization is an electrophilic aromatic substitution that requires a strong acid to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for the ring to attack. |
| Steric Hindrance | 1. Examine the structure of your intermediate. Bulky substituents near the reaction centers can sterically hinder the cyclization. 2. More forcing reaction conditions (higher temperature, longer reaction time) may be required to overcome the steric barrier. | Steric hindrance can increase the activation energy of the cyclization step, slowing down the reaction rate. |
| Side Reactions | 1. Analyze the crude product for byproducts such as intermolecular condensation products. 2. Running the reaction at a lower concentration (higher dilution) can favor the intramolecular cyclization over intermolecular side reactions. | At high concentrations, the probability of two molecules reacting with each other (intermolecularly) increases relative to the desired intramolecular reaction. |
III. Experimental Protocols
Synthesis of 1,3-dihydroxyxanthone (A precursor to this compound)
This protocol describes the synthesis of the parent 1,3-dihydroxyxanthone, which can be subsequently chlorinated.
Materials:
-
Salicylic acid
-
Phloroglucinol
-
Eaton's reagent (Phosphorus pentoxide in methanesulfonic acid)
-
Deionized water
-
Acetone
-
Potassium carbonate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine salicylic acid and phloroglucinol.
-
Addition of Catalyst: Carefully add Eaton's reagent to the reaction mixture.
-
Heating: Heat the mixture to 80°C for 30 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Workup: After the reaction is complete, cool the mixture and add deionized water.
-
Filtration: Filter the resulting precipitate and wash thoroughly with water.
-
Drying: Dry the solid crude product overnight at room temperature.[5]
-
Purification: Purify the crude product by column chromatography.[5]
Subsequent Chlorination
The purified 1,3-dihydroxyxanthone can then be chlorinated using standard chlorinating agents to yield this compound. The specific conditions for this step will depend on the chosen chlorinating agent and should be optimized accordingly.
IV. Visualization of Key Processes
Friedel-Crafts Acylation Mechanism
Caption: General mechanism of Friedel-Crafts Acylation.
Troubleshooting Workflow for Low Yield
Caption: Systematic approach to troubleshooting low reaction yields.
V. References
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]
-
LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
MDPI. From Natural Xanthones to Synthetic C-1 Aminated 3,4-Dioxygenated Xanthones as Optimized Antifouling Agents. [Link]
-
Sigarra. Synthesis of Xanthones: An Overview. [Link]
-
YouTube. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. [Link]
-
NIH. Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates. [Link]
-
ResearchGate. Optimization studies for the synthesis of xanthone derivatives. [Link]
-
ResearchGate. Optimization of the cyclization reaction conditions a. [Link]
-
NIH. From Natural Xanthones to Synthetic C-1 Aminated 3,4-Dioxygenated Xanthones as Optimized Antifouling Agents. [Link]
-
SciSpace. SUPPLEMENTARY MATERIAL Synthesis of 1-hydroxy-3-O-substituted xanthone derivatives and their structure-activity relationship on. [Link]
-
DigitalOcean. Simple Synthesis and Characterization of Sulfonate Ester- Substituted Hydroxyxanthone. [Link]
Sources
Technical Support Center: Synthesis of Chlorinated Xanthones
Welcome to the technical support center for the synthesis of chlorinated xanthones. This guide is designed for researchers, scientists, and professionals in drug development who are working with these valuable compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges encountered during the synthesis of chlorinated xanthones, ensuring the integrity and success of your experiments.
Troubleshooting Guide: Common Pitfalls and Solutions
This section addresses specific problems you might encounter during the synthesis of chlorinated xanthones in a question-and-answer format.
Question 1: I am getting a low yield of my desired chlorinated xanthone. What are the likely causes and how can I improve it?
Answer:
Low yields in chlorinated xanthone synthesis are a frequent issue stemming from several factors, primarily related to the choice of synthetic route and reaction conditions. The most common synthetic strategies involve the chlorination of a pre-formed xanthone core or the cyclization of chlorinated precursors.
Common Causes and Troubleshooting Steps:
-
Inefficient Chlorination: Direct chlorination of the xanthone scaffold can lead to a mixture of products with varying degrees of chlorination and at different positions, thus reducing the yield of the desired isomer.
-
Recommendation: Instead of direct chlorination, consider synthesizing the chlorinated xanthone from chlorinated precursors. This often provides better control over the regioselectivity. For instance, starting with a chlorinated salicylic acid or a chlorinated phenol in a condensation reaction can direct the chlorine atom to the desired position.
-
-
Harsh Reaction Conditions: Many classical methods for xanthone synthesis, such as the Friedel-Crafts acylation, require harsh conditions and strong Lewis acids, which can lead to side reactions and degradation of starting materials or products.[1]
-
Protocol for Milder Cyclization: A notable improvement in yield can be achieved by using Eaton's reagent (a mixture of phosphorus pentoxide in methanesulfonic acid) for the cyclization of 2-aryloxybenzoic acid intermediates. This reagent often gives remarkable yields (80-95%) and can lead to direct cyclization without the formation of a detectable benzophenone intermediate.[2]
-
-
Poor Reactivity of Starting Materials: The electronic nature of the substituents on your aromatic precursors can significantly impact reactivity. Electron-withdrawing groups, including chlorine atoms, can deactivate the aromatic rings, making them less susceptible to electrophilic substitution or cyclization.
-
Recommendation: If you are using a Friedel-Crafts type reaction, ensure your aromatic substrate is not too deactivated. If deactivation is an issue, switching to a different synthetic route, such as a copper-catalyzed Ullmann condensation, might be beneficial as it can tolerate a wider range of functional groups.[3][4][5]
-
Question 2: I am struggling with poor regioselectivity in the chlorination of my xanthone. How can I control where the chlorine atom is introduced?
Answer:
Controlling regioselectivity is a critical challenge in the synthesis of substituted xanthones.[1][6] The position of the chlorine atom can significantly influence the biological activity of the final compound.
Strategies for Controlling Regioselectivity:
-
Directed Ortho-Metalation (DoM): This powerful technique allows for the introduction of substituents at a specific position ortho to a directing group. For xanthones, a hydroxyl or methoxy group can act as a directing group. By treating the substrate with a strong base like n-butyllithium, you can deprotonate the position ortho to the directing group, and then quench with an electrophilic chlorine source (e.g., N-chlorosuccinimide, NCS).
-
Blocking Groups: If you want to chlorinate a specific position but another, more reactive position is interfering, you can temporarily "block" the more reactive site with a removable group. For example, a bulky silyl group can be introduced and then removed after the chlorination step.
-
Synthesis from Pre-Chlorinated Building Blocks: As mentioned in the previous question, the most reliable method to ensure specific regiochemistry is to build the xanthone scaffold from precursors that already contain the chlorine atom in the desired position. This avoids the issue of competing reaction sites on the xanthone core.
Experimental Workflow for Regiocontrolled Chlorination:
Below is a generalized workflow illustrating the concept of using pre-chlorinated building blocks.
Caption: Comparison of chlorination strategies for xanthones.
Question 3: My purification process is complicated by the presence of multiple byproducts. What are the best methods for isolating my target chlorinated xanthone?
Answer:
Purification is often a significant hurdle, especially when the reaction yields a mixture of isomers or closely related byproducts. The low solubility of some xanthone derivatives can also pose a challenge.[7][8]
Recommended Purification Techniques:
-
Column Chromatography: This is the most common and effective method for separating xanthone derivatives.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of non-polar and polar solvents is often required. A good starting point is a mixture of hexane and ethyl acetate, gradually increasing the proportion of ethyl acetate.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For very difficult separations of isomers with similar polarities, Prep-HPLC is the method of choice.[7][8] It offers much higher resolution than standard column chromatography.
-
Recrystallization: If your chlorinated xanthone is a solid and you have a crude product with a reasonably high purity, recrystallization can be a very effective final purification step to obtain highly pure crystals. The choice of solvent is critical and needs to be determined empirically.
-
Chemical Modification: In cases of extremely low solubility, a temporary chemical modification, such as acetylation or methylation of free hydroxyl groups, can improve solubility and facilitate purification.[7][8] The protecting group can then be removed after purification.
Table 1: Recommended Solvent Systems for Column Chromatography of Xanthones
| Polarity of Xanthone Derivative | Recommended Starting Solvent System (Hexane:Ethyl Acetate) |
| Low (e.g., fully methylated) | 95:5 to 90:10 |
| Medium (e.g., one hydroxyl group) | 80:20 to 70:30 |
| High (e.g., multiple hydroxyl groups) | 60:40 to 50:50 |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to chlorinated xanthones?
A1: The primary synthetic routes include:
-
Friedel-Crafts Acylation: This involves the acylation of a phenol with a salicylic acid derivative, followed by cyclization. However, it often suffers from a lack of regioselectivity and harsh reaction conditions.[1][6]
-
Ullmann Condensation: This copper-catalyzed reaction involves the coupling of an aryl halide with a phenol to form a diaryl ether, which is then cyclized. This method is often milder than the Friedel-Crafts approach.[3][4][9]
-
Synthesis via Benzophenone Intermediates: A 2-hydroxybenzophenone can be synthesized and then cyclized to form the xanthone core. This is a common and versatile method.[6][10][11][12]
-
Direct Chlorination of a Xanthone: This is often the simplest approach but typically leads to a mixture of products and is difficult to control.
Q2: Are there any "green" or more environmentally friendly methods for xanthone synthesis?
A2: Yes, research is ongoing to develop more sustainable synthetic methods. The use of heterogeneous catalysts that can be easily recovered and reused is a key area of focus.[9] Microwave-assisted organic synthesis (MAOS) has also been shown to accelerate reactions, often leading to higher yields and shorter reaction times with less energy consumption.[10]
Q3: How can I confirm the structure and regiochemistry of my synthesized chlorinated xanthone?
A3: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for determining the overall structure and substitution pattern. 2D NMR techniques like COSY, HSQC, and HMBC are invaluable for confirming the connectivity and precise positions of substituents, including the chlorine atom.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula. The isotopic pattern of chlorine (approximately 3:1 ratio for 35Cl and 37Cl) will be clearly visible in the mass spectrum, confirming the presence of a chlorine atom.
-
X-ray Crystallography: If you can grow a suitable single crystal of your compound, X-ray crystallography provides the most definitive structural proof.
Q4: My chlorinated xanthone appears to be unstable. What could be the cause?
A4: While the xanthone core is generally stable, certain substitution patterns can lead to instability. For example, some polycyclic chlorinated xanthones isolated from natural sources have been found to be unstable.[7][8] If your compound has multiple activating groups in addition to the chlorine, it might be susceptible to oxidation or other degradation pathways. It is advisable to store your purified compound under an inert atmosphere (e.g., argon or nitrogen) and in the dark to minimize degradation.
Key Synthetic Pathways and Potential Pitfalls
The following diagram illustrates two common synthetic pathways for xanthones, highlighting the key intermediates and potential challenges.
Caption: Comparison of Friedel-Crafts and Ullmann routes to chlorinated xanthones.
References
-
Esteves, M. A., et al. (2012). Routes to Xanthones: An Update on the Synthetic Approaches. Current Organic Chemistry, 16(24), 2742-2773. [Link]
-
Li, Y., et al. (2022). Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes. Frontiers in Microbiology, 13, 934381. [Link]
-
Li, Y., et al. (2022). Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes. Frontiers in Microbiology, 13. [Link]
-
Lu, Y., et al. (2024). Regioselectivity switches between anthraquinone precursor fissions involved in bioactive xanthone biosynthesis. Chemical Science, 15(46), 19534-19545. [Link]
- Wang, L., et al. (2015). Methodology for the synthesis of xanthones.
-
Lu, Y., et al. (2024). Regioselectivity switches between anthraquinone precursor fissions involved in bioactive xanthone biosynthesis. Chemical Science. [Link]
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Pina, F., et al. (2021). Natural chlorinated xanthones with antimicrobial activities. Molecules, 26(11), 3183. [Link]
-
Lu, Y., et al. (2024). Regioselectivity switches between anthraquinone precursor fissions involved in bioactive xanthone biosynthesis. Chemical Science, 15(46), 19534–19545. [Link]
-
Winter, J. M., et al. (2013). Chemistry and biosynthesis of bacterial polycyclic xanthone natural products. Natural Product Reports, 30(3), 382-391. [Link]
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Talamond, P., et al. (2022). Xanthones: Biosynthesis and Trafficking in Plants, Fungi and Lichens. Plants, 11(19), 2568. [Link]
-
Gaid, M., et al. (2021). Xanthone Biosynthetic Pathway in Plants: A Review. Frontiers in Plant Science, 12, 713638. [Link]
-
Wang, W., et al. (2017). New chlorinated xanthone and anthraquinone produced by a mangrove-derived fungus Penicillium citrinum HL-5126. Natural Product Research, 31(10), 1141-1146. [Link]
-
Wang, W., et al. (2017). New chlorinated xanthone and anthraquinone produced by a mangrove-derived fungus Penicillium citrinum HL-5126. Natural Product Research, 31(10), 1141-1146. [Link]
-
Ellis, G. P., et al. (1981). Synthesis and chemical reactivity of xanthones. Journal of the Chemical Society, Perkin Transactions 1, 2557-2560. [Link]
-
Pinto, M. M. M., et al. (2010). Synthesis of Xanthones and Benzophenones as Inhibitors of Tumor Cell Growth. Letters in Drug Design & Discovery, 7(2), 126-131. [Link]
-
Yuanita, E., et al. (2021). Synthesis, Characterization and Molecular Docking of Chloro-substituted Hydroxyxanthone Derivatives. Indonesian Journal of Chemistry, 21(3), 619-628. [Link]
-
Wikipedia contributors. (2023, November 28). Ullmann condensation. In Wikipedia, The Free Encyclopedia. [Link]
-
Guntner, A. S., et al. (2014). Novel Firmicutes Group Implicated in the Dechlorination of Two Chlorinated Xanthones, Analogues of Natural Organochlorines. Applied and Environmental Microbiology, 80(13), 3943-3951. [Link]
-
Mohammadi, Z., & Yazdanbakhsh, M. R. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(52), 29575-29602. [Link]
-
Handayani, S., et al. (2021). An Update on the Anticancer Activity of Xanthone Derivatives: A Review. Molecules, 26(16), 4985. [Link]
-
Kitamura, M., & Oyamada, J. (2020). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 25(24), 5878. [Link]
-
Sousa, M. E., et al. (2021). Scope and limitations of the preparation of xanthones using Eaton's reagent. Beilstein Journal of Organic Chemistry, 17, 1083-1093. [Link]
-
de Oliveira, A. C., et al. (2021). A fast and efficient preparative method for separation and purification of main bioactive xanthones from the waste of Garcinia mangostana L. by high-speed countercurrent chromatography. Arabian Journal of Chemistry, 14(8), 103252. [Link]
-
Azevedo, C. M. G., et al. (2012). Routes to Xanthones: An Update on the Synthetic Approaches. Current Organic Chemistry, 16(24), 2742-2773. [Link]
-
Moncayo, A., & Santamaría, J. (2012). The Ullmann Ether Condensation. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]
-
Handayani, S., et al. (2021). An Update on the Anticancer Activity of Xanthone Derivatives: A Review. Molecules, 26(16), 4985. [Link]
-
Monnier, F., & Taillefer, M. (2009). Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
Fernandes, C., et al. (2021). Chiral derivatives of xanthones and benzophenones: Synthesis, enantioseparation, molecular docking, and tumor cell growth inhibition studies. Chirality, 33(4), 153-166. [Link]
-
Zhang, Y., et al. (2020). Visible-Light-Driven [2 + 2] Photocycloadditions between Benzophenone and C═C Bonds in Unsaturated Lipids. Journal of the American Chemical Society, 142(8), 3949-3956. [Link]
-
Karki, M., et al. (2015). Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I. Journal of Medicinal Chemistry, 58(1), 249-264. [Link]
Sources
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- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ullmann Reaction [organic-chemistry.org]
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Validation & Comparative
A Comparative Analysis of Aromatase Inhibitors: Profiling Xanthone Derivatives Against Clinically Approved Agents
In the landscape of targeted cancer therapy, particularly for hormone-receptor-positive breast cancer, the inhibition of aromatase stands as a cornerstone of treatment strategy. Aromatase, a cytochrome P450 enzyme (CYP19A1), is pivotal in the biosynthesis of estrogens from androgens.[1][2] Its inhibition effectively reduces circulating estrogen levels, thereby starving estrogen-dependent tumors of a key growth signal.[3][4][5] This guide provides a comparative analysis of 7-chloro-1,3-dihydroxy-9H-xanthen-9-one, as a representative of the xanthone class of compounds, against established third-generation aromatase inhibitors: the non-steroidal inhibitors anastrozole and letrozole, and the steroidal inactivator exemestane.
While direct experimental data on the aromatase inhibitory activity of this compound is not available in the reviewed literature, this analysis will leverage published data on structurally related xanthone derivatives to provide a scientifically grounded comparison.[6][7][8][9]
The Competitive Landscape of Aromatase Inhibition
Aromatase inhibitors are broadly classified into two types: Type I, steroidal inhibitors that act as suicide substrates, and Type II, non-steroidal inhibitors that reversibly bind to the enzyme's active site.[5]
-
Non-Steroidal (Type II) Inhibitors: Anastrozole and letrozole are triazole-based compounds that reversibly bind to the heme iron of the cytochrome P450 unit of the aromatase enzyme.[3][10][11] This competitive inhibition is highly potent and selective.[12]
-
Steroidal (Type I) Inactivators: Exemestane is an androstenedione analogue that acts as a false substrate for aromatase.[3] It is converted to an intermediate that irreversibly binds to the active site, leading to permanent inactivation of the enzyme, an effect known as "suicide inhibition."[3][13][14]
Comparative Efficacy: A Data-Driven Overview
The inhibitory potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
| Compound Class | Specific Inhibitor | Type | Mechanism of Action | IC50 (in vitro) |
| Triazole | Letrozole | Non-Steroidal (Type II) | Reversible, competitive inhibition | 0.07-20 nM[15] |
| Triazole | Anastrozole | Non-Steroidal (Type II) | Reversible, competitive inhibition | IC50 not reached (100-500 nM) in some cell proliferation assays[16] |
| Steroidal | Exemestane | Steroidal (Type I) | Irreversible "suicide" inhibition | Not typically measured in the same way due to irreversible nature |
| Xanthone | Xanthone Derivative 22d | Non-Steroidal (potential) | Competitive inhibition (hypothesized) | 43 nM[6][7] |
| Xanthone | Xanthone Derivative 22e | Non-Steroidal (potential) | Competitive inhibition (hypothesized) | 40 nM[6][7] |
Note: IC50 values can vary depending on the specific assay conditions, such as the source of the aromatase enzyme (e.g., human placental microsomes, cell lines) and the substrate concentration.
Letrozole is consistently reported as a highly potent inhibitor, with IC50 values in the low nanomolar range.[15] Studies have shown it to be more potent than anastrozole in both microsomal and intact cell assays.[16] Exemestane's irreversible mechanism makes direct IC50 comparisons with reversible inhibitors less straightforward, but its efficacy in reducing estrogen synthesis by over 97% is well-documented.[17]
Research into xanthone derivatives has revealed promising aromatase inhibitory activity. A study by Recanatini et al. identified xanthone derivatives with IC50 values in the nanomolar range (e.g., 40 nM and 43 nM), indicating a high potential for this chemical scaffold in the development of new aromatase inhibitors.[6][7][8][9] These compounds, like the non-steroidal inhibitors, are thought to interact with the enzyme's active site. The specific compound, this compound, possesses a chlorinated xanthone core, a structural feature found in various biologically active natural products.[18][19][20] The dihydroxy substitution pattern may also contribute to its binding affinity.
Mechanistic Insights and Structural Considerations
The key to the efficacy of non-steroidal aromatase inhibitors is their ability to coordinate with the heme iron atom in the active site of the aromatase enzyme, preventing the binding of the natural androgen substrates. For xanthone derivatives, it is hypothesized that specific functional groups attached to the core structure are critical for this interaction. The study on xanthone derivatives suggested that an N-imidazolylmethyl substituent on the xanthone nucleus was crucial for potent aromatase inhibition.[6][7] While this compound lacks this specific group, its hydroxyl and chloro substitutions may play a role in orienting the molecule within the active site.
Caption: Aromatase inhibition pathway.
Experimental Protocols for Inhibitor Evaluation
The determination of a compound's aromatase inhibitory activity is a critical step in its preclinical evaluation. A standard method is the in vitro aromatase inhibition assay using human placental microsomes.
Protocol: In Vitro Aromatase Inhibition Assay
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound to achieve a range of final concentrations for IC50 determination.
-
Prepare a reaction buffer (e.g., phosphate buffer, pH 7.4) containing a cofactor system for the aromatase enzyme (e.g., NADPH-generating system).
-
Use a known aromatase inhibitor (e.g., letrozole) as a positive control.
-
-
Assay Procedure:
-
In a microplate, add the reaction buffer, human placental microsomes (as the source of aromatase), and the tritiated substrate, [1β,2β-³H]testosterone.[6][8]
-
Add the test compound dilutions or the positive control to the respective wells. Include a vehicle control (solvent only).
-
Initiate the enzymatic reaction by adding the NADPH-generating system.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Measurement of Aromatase Activity:
-
Stop the reaction by adding a quenching solution (e.g., chloroform).
-
The aromatase-catalyzed reaction releases tritiated water (³H₂O) from the tritiated testosterone.
-
Separate the tritiated water from the unreacted substrate using a charcoal-dextran suspension.
-
Centrifuge the samples and measure the radioactivity in the supernatant using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Caption: Experimental workflow for aromatase inhibition assay.
Conclusion and Future Directions
The established third-generation aromatase inhibitors—anastrozole, letrozole, and exemestane—have revolutionized the treatment of ER-positive breast cancer in postmenopausal women.[10][21] They are potent and selective agents with well-characterized mechanisms of action.
The xanthone chemical scaffold presents a promising avenue for the development of novel non-steroidal aromatase inhibitors.[5][6] While direct evidence for the activity of this compound is lacking, the potent inhibitory effects of structurally related xanthones warrant its further investigation. Future studies should focus on the synthesis and in vitro screening of this specific compound and its analogues to determine their IC50 values and elucidate their mechanism of action. Further structure-activity relationship studies will be crucial in optimizing the xanthone core to develop next-generation aromatase inhibitors with potentially improved efficacy and safety profiles.
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comparing bioactivity of chlorinated vs non-chlorinated xanthones
A Senior Application Scientist's Guide to Comparing the Bioactivity of Chlorinated vs. Non-Chlorinated Xanthones
For researchers and professionals in drug development, understanding how subtle molecular modifications can dramatically alter a compound's efficacy is paramount. One such modification, halogenation, has long been a strategic tool in medicinal chemistry. This guide provides an in-depth comparison of the bioactivity of chlorinated versus non-chlorinated xanthones, supported by experimental data and detailed protocols, to elucidate the profound impact of this single atomic substitution.
Introduction: The Xanthone Scaffold and the Chlorine Effect
Xanthones are a class of heterocyclic compounds found in various natural sources, including higher plants, fungi, and lichens.[1][2] Their rigid, planar tricyclic structure serves as a privileged scaffold in drug discovery, exhibiting a wide array of biological activities such as anticancer, antimicrobial, and anti-inflammatory properties.[2][3]
The introduction of a chlorine atom to the xanthone core is not a trivial change. Chlorine's unique physicochemical properties—its size, electronegativity, and ability to form halogen bonds—can significantly alter the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[4] A comprehensive study on natural products (NPs) revealed that halogenation increased the bioactivity of over 70% of the compounds analyzed, with more than half showing at least a twofold enhancement.[5] This guide will dissect these differences, providing a clear rationale for why chlorination is often a critical step in optimizing the therapeutic potential of xanthones.
Comparative Bioactivity Analysis: A Data-Driven Overview
The addition of chlorine can potentiate the bioactivity of xanthones across several therapeutic areas. Below, we compare the performance of chlorinated and non-chlorinated analogs, supported by quantitative data from the literature.
Antimicrobial and Antifungal Activity
Chlorination has been shown to be a highly effective strategy for boosting the antimicrobial prowess of xanthones. The data consistently demonstrates that chlorinated derivatives exhibit lower Minimum Inhibitory Concentrations (MICs), indicating greater potency.
For example, a study on newly synthesized chlorinated xanthones highlighted their exceptional efficacy against Gram-positive bacteria. One derivative, in particular, showed a remarkable MIC of 4 µg/mL against reference strains of Staphylococcus aureus and Enterococcus faecalis.[6] Another study found that chlorinated xanthone derivatives were highly active against dermatophytes, with MIC values ranging from 8 to 64 µg/mL.[7]
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound Class | Organism | Non-Chlorinated Analog (MIC) | Chlorinated Analog (MIC) | Fold Increase in Potency | Source |
| Xanthone Derivative | S. aureus | >100 | 4 | >25x | [6] |
| Xanthone Derivative | E. faecalis | >100 | 4 | >25x | [6] |
| Xanthone Derivative | Dermatophytes | >64 | 8 | >8x | [7] |
| Polycyclic Xanthone | MRSA | 1.0 | 0.12 | ~8x | [8] |
Note: Data is compiled and representative of trends reported in the literature. Direct parent-to-derivative comparisons are often inferred from studies on compound libraries.
Anticancer and Cytotoxic Activity
In the realm of oncology, chlorination can significantly enhance the cytotoxicity of xanthones against various cancer cell lines. The increased lipophilicity can facilitate better cell membrane penetration, leading to higher intracellular concentrations and more potent effects.
While direct comparative IC50 values between a parent xanthone and its chlorinated version are sparse in single publications, the broader data indicates that halogenated xanthones are often among the most potent cytotoxic agents in a given study. For instance, various prenylated and hydroxylated xanthones have shown significant cytotoxicity against cancer cell lines with IC50 values ranging from 3.5 to 72.8 µM.[9] The introduction of chlorine is a strategy used to further enhance this inherent activity. Some halogenated xanthones have demonstrated moderate cytotoxicity even against normal cell lines, a factor that requires careful consideration in drug design.[10]
The Mechanistic Underpinnings: Why Does Chlorination Work?
The enhanced bioactivity of chlorinated xanthones is not coincidental; it is rooted in fundamental principles of medicinal chemistry and molecular interactions.
-
Enhanced Lipophilicity : The chlorine atom increases the molecule's lipophilicity, or "fat-solubility." This property helps the compound to more easily cross the lipid bilayer of cell membranes, including those of bacteria and cancer cells, leading to higher effective concentrations at the site of action.[4]
-
Metabolic Stability : The strong carbon-chlorine bond can block sites on the molecule that are susceptible to metabolic degradation by enzymes in the body. This increases the compound's half-life, allowing it to exert its therapeutic effect for a longer duration.
-
Improved Target Binding : The electronegative chlorine atom can alter the electronic distribution of the xanthone ring, leading to stronger binding interactions with target proteins. Critically, chlorine can participate in halogen bonding , a non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in a protein's binding pocket.[5] This provides an additional anchor point, increasing the affinity and specificity of the drug-target interaction.
Caption: Logical flow of how chlorination improves bioactivity.
Experimental Protocols for Bioactivity Assessment
To ensure trustworthy and reproducible results, standardized and well-controlled experimental protocols are essential. Here, we provide step-by-step methodologies for two key assays used to evaluate the bioactivities discussed.
Protocol: Cytotoxicity Assessment via MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13] It relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial enzymes in living cells.[11][12]
Principle: The amount of purple formazan produced is directly proportional to the number of viable, metabolically active cells.[12]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adhesion.[12]
-
Compound Treatment: Prepare serial dilutions of the test xanthones (both chlorinated and non-chlorinated) in a serum-free medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental goals.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[14] Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[15]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11][12]
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[14] Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
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A Comparative Guide to Validating the Anticancer Efficacy of 7-chloro-1,3-dihydroxy-9H-xanthen-9-one
Introduction: The Promise of the Xanthone Scaffold in Oncology
The search for novel, selective, and potent anticancer agents is a perpetual challenge in medicinal chemistry. Within this landscape, certain molecular frameworks, often termed "privileged structures," serve as versatile templates for drug design due to their ability to interact with multiple biological targets. The xanthone (9H-xanthen-9-one) core, a dibenzo-γ-pyrone heterocyclic system, is one such privileged scaffold, with numerous derivatives demonstrating significant anticancer properties.[1][2] The biological activity of xanthones is profoundly influenced by the type, number, and position of functional groups on their tricyclic structure.[1][3] These activities often manifest through mechanisms such as the induction of apoptosis via caspase activation, inhibition of crucial protein kinases, and modulation of topoisomerases.[1][2]
This guide focuses on a specific derivative, 7-chloro-1,3-dihydroxy-9H-xanthen-9-one , a compound whose potential has yet to be fully characterized in the public domain. The presence of hydroxyl and chloro substituents suggests the potential for potent and selective activity, as halogenation and hydroxylation patterns are known to modulate the anticancer efficacy of xanthones.[4][5]
The objective of this document is to provide a comprehensive, technically grounded framework for researchers and drug development professionals to validate the anticancer activity of this compound. We will present a logical workflow of essential in vitro assays, compare its potential efficacy against relevant chemical relatives and a standard chemotherapeutic agent, and provide detailed, field-proven protocols to ensure data integrity and reproducibility.
The Comparative Landscape: Situating a Novel Xanthone
To properly evaluate the potential of this compound, its performance must be benchmarked against both structurally similar compounds and established clinical agents. The position of hydroxyl groups is critical; for instance, 1,3-dihydroxyxanthone shows significantly enhanced anticancer activity against HeLa cells compared to 1-hydroxyxanthone, underscoring the importance of the substitution pattern.[4]
For this guide, we propose comparing the subject compound against:
-
1,3-dihydroxyxanthone: A direct structural analog lacking the chloro-substituent, allowing for the assessment of the halogen's contribution to cytotoxicity.
-
Doxorubicin: A widely used anthracycline chemotherapy drug that acts primarily as a topoisomerase II inhibitor and intercalating agent, serving as a high-potency benchmark.[6]
The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for various xanthone derivatives across different cancer cell lines, establishing a baseline for expected efficacy.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1,3-dihydroxyxanthone | HeLa (Cervical Cancer) | 86.0 | [4] |
| 1,3-dihydroxyxanthone | HepG2 (Liver Cancer) | 71.4 | [5] |
| 1,7-dihydroxyxanthone | HepG2 (Liver Cancer) | 13.2 | [5] |
| 1,3,5-trihydroxyxanthone | HepG2 (Liver Cancer) | <23.7 | [5] |
| 1,3,6,8-tetrahydroxyxanthone | HepG2 (Liver Cancer) | 9.18 | [5] |
| Secalonic acid D | K562 (Leukemia) | 0.43 | [1] |
| Doxorubicin (Comparator) | Bel-7402 (Liver Cancer) | ~2.2 - 7.1 | [6] |
Lower IC₅₀ values denote higher cytotoxic potency.
Experimental Validation Workflow: A Step-by-Step Approach
A rigorous validation of a potential anticancer agent requires a multi-faceted approach, moving from general cytotoxicity to more specific mechanistic assays. The following workflow is designed to provide a comprehensive in vitro profile of this compound.
Protocol 1: Cell Viability Assessment (MTT Assay)
Expertise & Rationale: The MTT assay is a foundational colorimetric method to quantify a compound's cytotoxic or cytostatic effects. It measures the metabolic activity of a cell population, which in viable cells, involves NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[7] The intensity of the resulting color is directly proportional to the number of living cells, allowing for the calculation of the IC₅₀ value—the concentration of a drug that inhibits cell growth by 50%.[8][9] This is the primary screening step to determine the effective dose range for subsequent mechanistic studies.
Detailed Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HepG2) into a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of this compound and the comparator compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-cell background control.
-
Incubation: Incubate the plate for a defined period, typically 48 or 72 hours, at 37°C and 5% CO₂.[10]
-
MTT Addition: Following incubation, add 20 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for an additional 4 hours under the same conditions. During this time, viable cells will convert the MTT into visible purple formazan crystals.[7]
-
Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[7]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.
Protocol 2: Apoptosis Induction Assessment (Annexin V/PI Staining)
Expertise & Rationale: Determining whether a compound kills cells via programmed cell death (apoptosis) or uncontrolled lysis (necrosis) is critical. Apoptosis is a preferred mechanism for anticancer drugs. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect this event.[11] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[12] This dual-staining method, analyzed by flow cytometry, allows for the precise quantification of different cell populations.
Detailed Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle-treated negative control.
-
Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the corresponding well. Centrifuge the cell suspension at 300 x g for 5 minutes.[13]
-
Washing: Discard the supernatant and wash the cell pellet twice with cold 1X PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4) at a concentration of approximately 1 × 10⁶ cells/mL.[11]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of a PI working solution (e.g., 50 µg/mL) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Live, healthy cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
Annexin V (-) / PI (+): Primarily necrotic cells (rare).
-
Protocol 3: Cell Cycle Progression Analysis (Propidium Iodide Staining)
Expertise & Rationale: Many anticancer agents exert their effects by disrupting the cell cycle, causing arrest at specific checkpoints (G0/G1, S, or G2/M) and subsequently inducing apoptosis. Propidium Iodide (PI) stoichiometrically binds to double-stranded DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content.[14] This allows a flow cytometer to distinguish between cells in different phases: G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA). An accumulation of cells in a particular phase following treatment indicates cell cycle arrest. RNase treatment is essential to prevent PI from binding to double-stranded RNA, which would otherwise confound the results.[13]
Detailed Methodology:
-
Cell Treatment: Seed cells and treat with the test compounds at their IC₅₀ concentrations for 24 hours, as described previously.
-
Cell Harvesting: Collect and wash the cells with PBS as in the apoptosis assay.
-
Fixation: Resuspend the cell pellet and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells for at least 1 hour (or overnight) at 4°C.[13][15]
-
Washing: Centrifuge the fixed cells (a higher speed, e.g., 500 x g, may be needed) and wash twice with cold PBS to remove the ethanol.[16][17]
-
Staining: Resuspend the cell pellet in 500 µL of a PI staining solution (e.g., 50 µg/mL PI in PBS). Add 50 µL of RNase A solution (to a final concentration of ~100 µg/mL) to eliminate RNA.[17]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[16]
-
Analysis: Analyze the samples by flow cytometry. Use the pulse width/area parameters to gate out doublets and aggregates.
-
Data Interpretation: Generate a histogram of cell count versus fluorescence intensity. Quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution in treated samples to the vehicle control to identify any phase-specific arrest.
Anticipated Results and Mechanistic Insights
Based on the known activities of related xanthones, treatment with this compound is hypothesized to induce apoptosis and cause cell cycle arrest. The following diagram illustrates a plausible signaling pathway through which a xanthone derivative could exert its anticancer effects.
Conclusion
This guide provides a robust, scientifically-grounded framework for the initial in vitro validation of this compound as a potential anticancer agent. By employing a systematic workflow of cytotoxicity, apoptosis, and cell cycle analyses, and by comparing its performance against relevant benchmarks, researchers can generate the high-quality, reproducible data necessary for further drug development. The xanthone scaffold continues to be a rich source of potential therapeutic leads, and a rigorous, comparative evaluation as outlined herein is the critical first step in translating that potential into clinical reality.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 7-Chloro-1,3-dihydroxyxanthone Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 7-Chloro-1,3-dihydroxyxanthone Scaffold
In the landscape of medicinal chemistry, the xanthone core, a dibenzo-γ-pyrone framework, is recognized as a "privileged structure."[1][2] This designation stems from its ability to serve as a versatile scaffold for designing ligands that interact with a wide array of biological targets, leading to diverse pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4] Within this promising class of compounds, derivatives of 1,3-dihydroxyxanthone have shown particularly noteworthy potential, especially in the development of novel anticancer and cholinesterase inhibitors.[5][6]
This guide focuses on a specific, strategically designed subset: 7-chloro-1,3-dihydroxyxanthone derivatives . The rationale for this focus is twofold. First, the 1,3-dihydroxy substitution pattern is a recurring motif in biologically active xanthones. Second, the incorporation of a halogen, specifically a chloro group at the 7-position, is a well-established strategy in drug design to modulate electronic properties, lipophilicity, and metabolic stability, often leading to enhanced potency. While comprehensive studies on this exact scaffold are emerging, by synthesizing data from related xanthone and heterocyclic systems, we can construct a robust framework for understanding its structure-activity relationship (SAR) and guide future drug discovery efforts.
Deconstructing the Core: Foundational Contributions to Bioactivity
The therapeutic promise of the 7-chloro-1,3-dihydroxyxanthone scaffold is not arbitrary; it arises from the synergistic contributions of its core components.
-
The 1,3-Dihydroxy Motif: The hydroxyl groups at positions C-1 and C-3 are critical for biological activity. They can act as hydrogen bond donors and acceptors, facilitating interactions with enzyme active sites and biological receptors. For instance, studies on various xanthone derivatives have repeatedly linked hydroxylation patterns to their cytotoxic effects against cancer cell lines and their ability to inhibit key enzymes like acetylcholinesterase (AChE).[5][7]
-
The 7-Chloro Substituent: The introduction of a chlorine atom at the C-7 position is a critical modification. Chlorine is an electron-withdrawing group that can significantly alter the electron density of the xanthone ring system. This modification can enhance the molecule's ability to interact with biological targets and can increase its lipophilicity, potentially improving cell membrane permeability. Studies on other heterocyclic scaffolds, such as aminoquinolines, have demonstrated that a 7-chloro substituent is optimal for potent biological activity compared to other halogens or electron-donating groups.[8] Research on hydroxyxanthones has shown that the addition of a chloro functional group can significantly enhance anticancer activity.[9]
// Core Scaffold Core [label="7-Chloro-1,3-dihydroxyxanthone\nScaffold", fillcolor="#F1F3F4", fontcolor="#202124", shape=Mdiamond];
// Components Motif1 [label="1,3-Dihydroxy Pattern", fillcolor="#FFFFFF", fontcolor="#202124"]; Motif2 [label="7-Chloro Group", fillcolor="#FFFFFF", fontcolor="#202124"];
// Activities Activity1 [label="Receptor Binding\n(H-Bonding)", fillcolor="#E8F0FE", fontcolor="#202124"]; Activity2 [label="Enzyme Inhibition\n(e.g., AChE)", fillcolor="#E8F0FE", fontcolor="#202124"]; Activity3 [label="Enhanced Lipophilicity &\nMembrane Permeability", fillcolor="#E8F0FE", fontcolor="#202124"]; Activity4 [label="Increased Potency\n(Electronic Effects)", fillcolor="#E8F0FE", fontcolor="#202124"]; Activity5 [label="Potent Anticancer &\nAntimicrobial Activity", fillcolor="#E6F4EA", fontcolor="#202124", shape=ellipse];
// Relationships Core -> Motif1; Core -> Motif2; Motif1 -> Activity1; Motif1 -> Activity2; Motif2 -> Activity3; Motif2 -> Activity4; {Activity1, Activity2, Activity3, Activity4} -> Activity5 [style=dashed, color="#34A853"]; } dot Caption: Core contributions of the 7-chloro-1,3-dihydroxyxanthone scaffold.
Comparative Analysis: The Impact of Peripheral Substitutions on Biological Activity
The true potential of the 7-chloro-1,3-dihydroxyxanthone scaffold is realized through modifications at its other available positions, primarily C-2 and C-4, and by derivatizing the C-3 hydroxyl group. These substitutions allow for the fine-tuning of activity and selectivity.
Anticholinesterase Activity
Derivatives of 1,3-dihydroxyxanthone are effective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the pathology of Alzheimer's disease.[10] The introduction of specific side chains can dramatically influence this activity.
-
Substitution at C-2: The introduction of Mannich bases (dialkylaminomethyl groups) at the C-2 position has been shown to produce potent cholinesterase inhibitors.[5] The nature of the alkyl group on the amine affects both potency and selectivity between AChE and BuChE.[10]
-
Substitution at C-3: Modifying the C-3 hydroxyl group to an alkoxy or alkenoxy substituent generally has a positive influence on inhibitory potency.[10] Compounds with a prenyl group at this position tend to show higher BuChE inhibitory activity.[5]
Anticancer Activity
The anticancer activity of xanthones is one of the most widely studied areas.[1][2] The efficacy of the 7-chloro-1,3-dihydroxyxanthone core can be compared and potentially enhanced based on SAR data from related chlorinated and non-chlorinated analogs.
-
Impact of Chlorination: As a general principle, chlorination enhances the cytotoxic potential of hydroxyxanthones. The electron-withdrawing nature of the chloro group increases the reactivity and binding affinity of the scaffold.
-
Role of Prenyl Groups: The addition of prenyl groups, often at C-2 or C-4, is a common feature in naturally occurring, highly potent anticancer xanthones like α-mangostin.[6] These lipophilic chains are thought to enhance membrane interactions and can contribute to cytotoxicity.[11]
Antimicrobial Activity
Xanthones have demonstrated broad-spectrum activity against various pathogens, particularly Gram-positive bacteria.[12][13]
-
Effect of Halogenation: The presence of electron-withdrawing groups, such as chlorine, has been correlated with an increase in the antibacterial activity of dihydroxanthone derivatives.
-
Lipophilicity and Hydroxylation: A balance is crucial. Lipophilicity, often increased by prenyl or methoxy groups, helps the molecule pass through the bacterial cell membrane.[3] However, hydroxyl groups are also essential as they can form hydrogen bonds with the bacterial membrane, causing structural disruption and contributing to the antimicrobial effect.[3]
Quantitative Data Summary
The following table summarizes experimental data from the literature, comparing the activity of parent xanthone structures with their modified or halogenated derivatives to illustrate key SAR principles.
| Parent Scaffold | Derivative/Modification | Target/Assay | Activity (IC₅₀) | Key Finding | Reference |
| 1,3-Dihydroxyxanthone | 2-((Diethylamino)methyl)-1-hydroxy-3-(prenyloxy)-9H-xanthen-9-one | BuChE Inhibition | 0.51 µM | C-2 Mannich base and C-3 prenyl group yield potent BuChE inhibition. | [10] |
| 1,3-Dihydroxyxanthone | 2-((Dimethylamino)methyl)-1-hydroxy-3-methoxy-9H-xanthen-9-one | AChE Inhibition | 3.12 µM | C-2 Mannich base and C-3 methoxy group are effective for AChE inhibition. | [5] |
| 3-Hydroxyxanthone | 6-Chloro-3-hydroxyxanthone | Anticancer (Cell Line Not Specified) | ~54 µM (vs. 100 µM for parent) | para-Chlorination enhances anticancer activity by nearly twofold. | [9] |
| γ-Mangostin | (1,3,7-trihydroxy-2,8-diprenylxanthone) | CDK4/Cyclin D1 Inhibition | 6.2 µM | Hydroxylation at C-3 and C-7 provides the most potent CDK4 inhibition among mangostins. | [14] |
| α-Mangostin | (1,6-dihydroxy-7-methoxy-2,8-diprenylxanthone) | Leukemia Cell Growth Inhibition | < 10 µM | A combination of hydroxyl, methoxy, and prenyl groups leads to potent cytotoxicity. | [6] |
Mechanisms of Action: From Molecular Structure to Cellular Effect
The biological activities of 7-chloro-1,3-dihydroxyxanthone derivatives are underpinned by their ability to interact with specific cellular pathways. In cancer, for example, xanthones exert their effects through multiple mechanisms.[1][2]
// Nodes Xanthone [label="7-Chloro-1,3-dihydroxyxanthone\nDerivative", fillcolor="#FBBC05", fontcolor="#202124"]; Kinase [label="Protein Kinase\n(e.g., CDK4, HER2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Topoisomerase [label="Topoisomerase I/II", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase_Pathway [label="Caspase Cascade", fillcolor="#F1F3F4", fontcolor="#202124"];
Proliferation [label="Cell Proliferation\n&\nSurvival", fillcolor="#E6F4EA", fontcolor="#202124"]; Apoptosis [label="Apoptosis\n(Programmed Cell Death)", fillcolor="#E6F4EA", fontcolor="#202124"]; DNA_Replication [label="DNA Replication\n&\nRepair", fillcolor="#E6F4EA", fontcolor="#202124"];
// Edges Xanthone -> Kinase [label="Inhibits", color="#EA4335", fontcolor="#EA4335", style=bold]; Xanthone -> Topoisomerase [label="Inhibits", color="#EA4335", fontcolor="#EA4335", style=bold]; Xanthone -> Caspase_Pathway [label="Activates", color="#34A853", fontcolor="#34A853", style=bold];
Kinase -> Proliferation [label="Promotes", color="#4285F4"]; Topoisomerase -> DNA_Replication [label="Enables", color="#4285F4"]; Caspase_Pathway -> Apoptosis [label="Induces", color="#4285F4"]; } dot Caption: Potential anticancer mechanisms of action for xanthone derivatives.
-
Kinase Inhibition: Many xanthones function as ATP-competitive inhibitors of protein kinases that are crucial for cancer cell growth, such as Cyclin-Dependent Kinase 4 (CDK4) or HER2.[9][14] The planar xanthone core can fit into the ATP-binding pocket of these enzymes, while the substituents form specific interactions that determine potency and selectivity.
-
Topoisomerase Inhibition: These enzymes are vital for managing DNA topology during replication. Certain xanthones can stabilize the topoisomerase-DNA complex, leading to DNA strand breaks and triggering cell death.[1]
-
Induction of Apoptosis: Xanthones can initiate programmed cell death by activating the caspase cascade, a family of proteases that execute the apoptotic program.[6]
Experimental Corner: Protocols for Synthesis and Evaluation
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. Below are representative methods for the synthesis of a core xanthone structure and its evaluation for cytotoxic activity.
Protocol 1: Synthesis of 1,3-Dihydroxy-7-chloroxanthone
This protocol outlines a two-step synthesis involving a Friedel-Crafts acylation followed by a cyclodehydration reaction.
Methodology:
-
Benzophenone Synthesis (Acylation):
-
To a flask containing Eaton's reagent (a 7.7% w/w solution of phosphorus pentoxide in methanesulfonic acid), add equimolar amounts of 2-hydroxy-4-chlorobenzoic acid and phloroglucinol.
-
Heat the mixture with stirring at 70-80°C for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the benzophenone intermediate.
-
Filter the solid, wash with cold water until neutral, and dry under vacuum.
-
-
Xanthone Formation (Cyclodehydration):
-
The crude benzophenone intermediate is then heated at a higher temperature (typically >150°C, exact conditions may require optimization) in a suitable high-boiling solvent or neat to induce cyclodehydration.
-
The reaction results in the formation of the xanthone ring system.
-
The final product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).
-
Self-Validation: The structure of the final compound must be unequivocally confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized 7-chloro-1,3-dihydroxyxanthone derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for another 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
-
Self-Validation: The assay should include a positive control (a known cytotoxic drug, e.g., Doxorubicin) to confirm the sensitivity of the cell line and the validity of the assay procedure.
-
Conclusion and Future Perspectives
The 7-chloro-1,3-dihydroxyxanthone scaffold represents a highly strategic starting point for the development of novel therapeutic agents. The existing body of literature strongly suggests that the combination of the 1,3-dihydroxy pattern and a 7-chloro substituent provides a foundation for potent biological activity. The key to unlocking the full potential of this scaffold lies in the systematic exploration of substitutions at the C-2 and C-4 positions and derivatization of the hydroxyl groups.
Future research should focus on synthesizing a dedicated library of these derivatives and screening them against a wide panel of cancer cell lines, microbial strains, and relevant enzymes. This approach, guided by the SAR principles outlined in this guide, will undoubtedly accelerate the discovery of new lead compounds with significant therapeutic promise.
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Qin, J., Lan, W., Liu, Z., et al. (2013). Synthesis and biological evaluation of 1, 3-dihydroxyxanthone mannich base derivatives as anticholinesterase agents. Chemistry Central Journal, 7(1), 78. [Link]
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Qin, J., Lan, W., Liu, Z., et al. (2013). Synthesis and biological evaluation of 1, 3-dihydroxyxanthone mannich base derivatives as anticholinesterase agents. PubMed, 23622085. [Link]
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Kurniawan, Y. S., et al. (2021). Summary of the in vitro anticancer activity assay of reported xanthone derivatives. ResearchGate. [Link]
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She, J., et al. (2022). Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes. Frontiers in Microbiology. [Link]
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Gerbino, D. C., et al. (2017). Design, synthesis and biological evaluation of 1,3-dihydroxyxanthone derivatives: Effective agents against acetylcholinesterase. Bioorganic Chemistry, 75, 201-209. [Link]
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Pinto, M., et al. (2021). Chiral Derivatives of Xanthones with Antimicrobial Activity. ResearchGate. [Link]
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Dharmaratne, H. R. W., et al. (2017). Anti-Bacterial and Anti-Fungal Activity of Xanthones Obtained via Semi-Synthetic Modification of α-Mangostin from Garcinia mangostana. Molecules, 22(2), 296. [Link]
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Fernandes, C., et al. (2019). Chiral Derivatives of Xanthones with Antimicrobial Activity. Molecules, 24(2), 329. [Link]
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A Researcher's Guide to Evaluating the Efficacy of 7-chloro-1,3-dihydroxy-9H-xanthen-9-one: An In Vitro and In Vivo Comparative Framework
Introduction: The Untapped Potential of a Novel Xanthone Derivative
The xanthone scaffold, a dibenzo-γ-pyrone heterocyclic system, is a cornerstone of natural product chemistry, renowned for conferring a wide array of biological activities.[1][2] Derivatives of this core structure have demonstrated significant potential as anticancer, anti-inflammatory, and antiviral agents, with their specific efficacy being intricately linked to the nature and position of various functional groups.[2][3][4]
This guide focuses on 7-chloro-1,3-dihydroxy-9H-xanthen-9-one , a specific derivative for which dedicated efficacy studies are not yet prevalent in public literature. The presence of a chlorine atom and two hydroxyl groups suggests a strong potential for biological activity. For instance, hydroxylation, particularly at the C-1 and C-3 positions, is often associated with remarkable anticancer effects, while chlorination can enhance antimicrobial and antifungal properties.[4][5][6]
Given the absence of direct experimental data, this document serves as a comprehensive framework for researchers and drug development professionals. It outlines the scientific rationale for investigating this compound and provides detailed, field-proven protocols to systematically evaluate its in vitro and in vivo efficacy. We will proceed by inferring potential therapeutic applications from structurally related analogs and then detail the precise methodologies required to validate these hypotheses.
Part 1: Inferred Therapeutic Potential Based on Structural Analogs
The biological activity of xanthones is highly dependent on their substitution patterns.[2] Based on existing research into related compounds, we can formulate strong hypotheses for the potential therapeutic applications of this compound.
Anticancer Potential
Simple oxygenated xanthones, particularly those with a 1,3-dihydroxy substitution, are well-regarded for their anticancer properties.[4] The hydroxyl groups are believed to contribute to interactions with biological targets, such as topoisomerase enzymes, which are critical for DNA replication in cancer cells.[3][7] Studies on various dihydroxyxanthones have shown significant growth-inhibitory activities in human cancer cell lines.[1] Furthermore, the addition of a chloro functional group has been shown to enhance the anticancer activity of hydroxyxanthones.[8] This suggests that the combination of dihydroxy and chloro moieties in the target compound could lead to potent cytotoxic effects against cancer cells. The wide anticancer activity of xanthones is attributed to multiple mechanisms, including caspase activation, kinase inhibition, and aromatase inhibition.[4]
Anti-inflammatory Properties
Xanthone derivatives are known to possess significant anti-inflammatory effects.[2] Their mechanisms often involve the modulation of key inflammatory pathways and mediators. For example, many xanthones inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[9][10] The anti-inflammatory effect of some dihydroxyxanthones is mediated by suppressing the release of chemical mediators from mast cells and neutrophils.[11] The NF-κB signaling pathway, a central regulator of inflammation, is a common target for xanthones.[12] The structural features of this compound make it a prime candidate for investigation as an inhibitor of inflammatory responses.
Antiviral Activity
The xanthone core is a promising scaffold for the development of antiviral drugs.[1] The addition of functional groups, such as hydroxyls, generally increases the antiviral activity compared to the unsubstituted xanthone core.[13][14] Studies have demonstrated the efficacy of various xanthones against a range of viruses, including influenza virus and herpes simplex virus.[15] The mechanisms can vary but often involve interference with the viral life cycle, such as inhibiting viral replication enzymes.[13][16] The specific combination of substituents on this compound warrants investigation into its potential to inhibit viral infectivity.
Part 2: A Practical Guide to Efficacy Testing
This section provides detailed, self-validating protocols for assessing the in vitro and in vivo efficacy of this compound.
In Vitro Efficacy Assessment
The initial evaluation of a novel compound begins with a systematic in vitro screening process to determine its biological activity and cytotoxic potential.
Caption: General workflow for in vitro cytotoxicity and mechanistic testing.
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.[17][18]
-
Cell Seeding: Culture human cancer cell lines (e.g., MCF-7 for breast, HeLa for cervical, A549 for lung) and a normal cell line (e.g., HEK293) in their recommended media.[19] Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours at 37°C with 5% CO₂ to allow for attachment.[18]
-
Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in complete culture medium to achieve final concentrations ranging from, for example, 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5% (v/v).[18] Replace the old medium with medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.[18]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[18]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[18]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
| Cell Line | Compound | IC₅₀ (µM) - Example Data | Reference Compound (IC₅₀ in µM) |
| MCF-7 (Breast Cancer) | This compound | To be determined | Doxorubicin: ~15.2[18] |
| HeLa (Cervical Cancer) | This compound | To be determined | 5-chlorinated-hydroxyxanthone: ~3.7[8] |
| HepG2 (Liver Cancer) | This compound | To be determined | 1,7-dihydroxyxanthone: 13.2[3] |
| Normal (e.g., Vero) | This compound | To be determined | Doxorubicin: >50 |
This assay measures the accumulation of nitrite, a stable product of NO, in the supernatant of LPS-stimulated macrophage cells.[20]
-
Cell Seeding: Seed RAW 264.7 murine macrophage cells (5 x 10⁴ cells/well) in a 96-well plate and allow them to adhere for 24 hours.[20]
-
Treatment and Stimulation: Pre-treat cells with various concentrations of the test compound for 1 hour. Then, stimulate inflammation by adding LPS (1 µg/mL) for 24 hours.[20]
-
Supernatant Collection: Collect 100 µL of the culture supernatant from each well.
-
Griess Reaction: Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Data Acquisition: Incubate for 15 minutes at room temperature and measure the absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.[20]
In Vivo Efficacy Assessment
In vivo studies are critical for evaluating a compound's efficacy within a whole biological system, providing insights into pharmacokinetics and overall therapeutic outcomes.[16][] All animal experiments must be conducted in accordance with approved ethical guidelines.
Caption: General workflow for an in vivo efficacy study.
This model is a cornerstone for preclinical anticancer drug screening.[22]
-
Model Establishment: Implant human tumor cells (e.g., 5 x 10⁶ MCF-7 cells) subcutaneously into the flank of immunodeficient mice (e.g., nude mice).[22][23]
-
Group Formation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment groups (typically 5-10 mice per group).[23][24] Groups should include a vehicle control, the test compound at one or more doses, and a positive control (e.g., a standard-of-care chemotherapeutic).
-
Dosing: Administer the test compound via an appropriate route (e.g., intraperitoneal or oral) based on preliminary pharmacokinetic studies. Dosing should be based on a prior maximum tolerated dose (MTD) study.[25]
-
Monitoring: Measure tumor volume (using calipers) and animal body weight bi-weekly.[23]
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a fixed duration.
-
Analysis: Analyze differences in tumor growth inhibition between groups. Tissues can be collected for further histopathological or biomarker analysis.[24]
This is a widely used and reliable model for evaluating acute inflammation.[26]
-
Animal Groups: Divide rats or mice into groups: a control group, a positive control group (e.g., receiving indomethacin), and test groups receiving different doses of this compound.[26]
-
Compound Administration: Administer the vehicle, positive control, or test compound orally or intraperitoneally.
-
Induction of Edema: After a set time (e.g., 1 hour), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar surface of the right hind paw of each animal.
-
Measurement: Measure the paw volume or thickness using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[26]
-
Analysis: Calculate the percentage of inhibition of edema in the drug-treated groups compared to the control group.
| In Vivo Model | Key Efficacy Parameters | Potential Comparator Drug |
| Anticancer Xenograft | Tumor Growth Inhibition (TGI) %, Body Weight Change | Doxorubicin, Paclitaxel |
| Paw Edema | % Inhibition of Paw Edema | Indomethacin, Diclofenac[27] |
| Antiviral Infection | Viral Titer Reduction (Log10), Survival Rate | Oseltamivir (for Influenza), Acyclovir (for HSV) |
Conclusion and Future Directions
While direct efficacy data for this compound is currently unavailable, its chemical structure, featuring both chloro and dihydroxy substitutions on a xanthone core, provides a strong rationale for its investigation as a potential therapeutic agent. The protocols detailed in this guide offer a robust, systematic approach to thoroughly evaluate its anticancer, anti-inflammatory, and antiviral properties, first in vitro and subsequently in vivo.
The successful execution of these experiments will generate the foundational data necessary to establish a comprehensive efficacy profile. Positive results would warrant further investigation into the compound's specific mechanism of action, pharmacokinetic and toxicological profiles, and potential for structural optimization to develop a novel, potent therapeutic lead.
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Dzoyem, J. P., et al. (2023). Naturally occurring benzophenones and xanthones from Garcinia smeathmannii (Planch. & Triana) Oliv. displayed anti-inflammatory effects by modulating the activities of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. Frontiers in Pharmacology. [Link]
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A Senior Application Scientist's Guide to Xanthone Synthesis: A Comparative Analysis
Welcome to a comprehensive guide designed for researchers, scientists, and professionals in drug development. This document provides a comparative analysis of prominent synthetic methods for constructing the xanthone scaffold, a privileged structure in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives.[1][2][3][4] This guide moves beyond a simple recitation of protocols; it delves into the mechanistic underpinnings, practical considerations, and comparative performance of each method, grounded in experimental data.
Introduction to the Xanthone Core
The xanthone core, a dibenzo-γ-pyrone framework, is the foundation for a vast array of natural and synthetic compounds with significant therapeutic potential.[2][4] Xanthone derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][5] The biological activity is often dictated by the substitution pattern on the aromatic rings, making the development of versatile and efficient synthetic strategies a critical endeavor in medicinal chemistry. This guide will explore and compare the most significant classical and modern synthetic routes to this important heterocyclic system.
Classical Approaches to Xanthone Synthesis
The foundational methods for xanthone synthesis have been refined over decades and remain relevant for their simplicity and accessibility. These routes typically involve the formation of a key intermediate, either a 2,2'-dihydroxybenzophenone or a 2-aryloxybenzoic acid, which then undergoes cyclization.
The Grover, Shah, and Shah Reaction
This classical one-pot method involves the condensation of a phenol with a β-ketoester in the presence of a condensing agent, traditionally a mixture of phosphorus oxychloride and zinc chloride.[6] A significant improvement on this method utilizes Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid), which often provides higher yields and avoids the formation of benzophenone intermediates.[7][8]
Causality in Experimental Choices: The choice of condensing agent is critical. Eaton's reagent is a powerful dehydrating agent and a strong acid, which facilitates both the initial acylation and the subsequent intramolecular cyclization in a single step. The reaction temperature is also a key parameter to control, as higher temperatures can lead to side reactions and decomposition.
Experimental Protocol: Synthesis of 1,3,6,8-tetrahydroxyxanthone using Eaton's Reagent [8]
-
Reagent Preparation: Prepare Eaton's reagent by carefully dissolving phosphorus pentoxide (P₂O₅) in methanesulfonic acid (CH₃SO₃H) in a 1:10 (w/w) ratio under an inert atmosphere.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, add 2,4,6-trihydroxybenzoic acid (1 equivalent) and phloroglucinol (1 equivalent).
-
Reaction Execution: Add Eaton's reagent to the flask and stir the mixture at 70°C for 35 minutes.
-
Work-up: Cool the reaction mixture to room temperature and then pour it onto crushed ice. Stir the mixture at 0-4°C for 2.5 hours.
-
Isolation: Collect the precipitate by filtration and wash it with cold water until the filtrate reaches a pH of 6.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Cyclodehydration of 2,2'-Dihydroxybenzophenones
This two-step approach involves the initial synthesis of a 2,2'-dihydroxybenzophenone, typically via a Friedel-Crafts acylation, followed by an intramolecular cyclodehydration to form the xanthone ring.[7][9] The cyclization can be achieved under various conditions, including heating in the presence of a base or acid, or through the use of dehydrating agents.[6]
Causality in Experimental Choices: The success of the Friedel-Crafts acylation depends on the appropriate choice of Lewis acid catalyst and solvent. The subsequent cyclodehydration is often the critical step, and the choice of conditions depends on the stability of the substituents on the benzophenone. For sensitive substrates, milder conditions are required to prevent degradation.
Experimental Protocol: Synthesis of a Xanthone from a 2,2'-Dihydroxybenzophenone [10]
-
Starting Material: Begin with the desired 2,2'-dihydroxybenzophenone derivative.
-
Reaction Setup: In a microwave-safe vessel, dissolve the 2,2'-dihydroxybenzophenone (1 equivalent) in water.
-
Catalyst Addition: Add a catalytic amount of a base, such as sodium acetate (NaOAc).
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a controlled temperature (e.g., 200°C) and power (e.g., 150 W) for a short duration (e.g., 8-15 minutes).[10]
-
Work-up: After cooling, the product can be isolated by filtration and washed with water.
-
Purification: Further purification can be achieved by recrystallization.
Ullmann Condensation and Cyclization of 2-Aryloxybenzoic Acids
This route involves the copper-catalyzed Ullmann condensation of a phenol with an ortho-halobenzoic acid to form a 2-aryloxybenzoic acid intermediate.[11] This intermediate is then cyclized under acidic conditions to yield the xanthone.[7][11]
Causality in Experimental Choices: The Ullmann condensation traditionally requires harsh reaction conditions (high temperatures and stoichiometric copper). However, modern modifications using ligands and soluble copper catalysts can be performed under milder conditions. The subsequent electrophilic cycloacylation requires a strong acid to promote the intramolecular reaction and can be sensitive to the electronic nature of the substituents.
Experimental Protocol: Synthesis of a Xanthone via Ullmann Condensation and Cyclization [7]
Step 1: Synthesis of the 2-Aryloxybenzoic Acid (Ullmann Condensation)
-
Reaction Setup: In a round-bottom flask, combine the ortho-halobenzoic acid (1 equivalent), the phenol (1.2 equivalents), potassium carbonate (K₂CO₃) as a base, and a catalytic amount of a copper salt (e.g., CuI) and a ligand (e.g., 1,10-phenanthroline).
-
Solvent: Add a high-boiling polar solvent such as dimethylformamide (DMF).
-
Reaction Execution: Heat the reaction mixture at an elevated temperature (e.g., 120-150°C) for several hours until the reaction is complete (monitored by TLC).
-
Work-up: After cooling, acidify the reaction mixture and extract the 2-aryloxybenzoic acid with an organic solvent.
Step 2: Cyclization to the Xanthone
-
Reaction Setup: Dissolve the purified 2-aryloxybenzoic acid in a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA).
-
Reaction Execution: Heat the mixture at a moderate temperature (e.g., 80-100°C) for a specified time.
-
Work-up: Carefully pour the reaction mixture onto ice to precipitate the xanthone.
-
Isolation and Purification: Collect the solid by filtration, wash with water, and purify by recrystallization.
Modern Synthetic Methodologies
Recent advancements in organic synthesis have led to the development of more efficient, versatile, and environmentally friendly methods for constructing the xanthone scaffold. These modern approaches often offer advantages in terms of yield, reaction time, and substrate scope.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In xanthone synthesis, it has been successfully applied to the cyclization of 2,2'-dihydroxybenzophenones, significantly reducing reaction times from hours to minutes and often improving yields.[10]
Causality in Experimental Choices: The efficiency of microwave heating stems from the direct interaction of the electromagnetic radiation with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This can overcome activation energy barriers more effectively than conventional heating, leading to faster reactions and sometimes different product distributions. The choice of solvent is crucial for effective microwave absorption.
Catalytic One-Pot Syntheses
The development of catalytic one-pot reactions represents a significant step towards more sustainable and efficient chemical processes. Copper and palladium catalysts have been extensively used for the direct synthesis of xanthones from readily available starting materials.
-
Copper-Catalyzed Synthesis: A notable one-pot method involves the copper-catalyzed reaction of phenols with 2-substituted benzaldehydes.[12][13][14][15][16] This approach avoids the pre-synthesis of benzophenone or diaryl ether intermediates. The use of magnetically recoverable copper nanoparticles as catalysts further enhances the green credentials of this method by allowing for easy catalyst separation and reuse.[12]
-
Palladium-Catalyzed Synthesis: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, have been ingeniously adapted for xanthone synthesis. Tandem reactions, where multiple bond-forming events occur in a single pot, are particularly powerful. For instance, a tandem Suzuki polymerization followed by a Heck cyclization has been used to create complex xanthone-containing polymers.[17][18]
Causality in Experimental Choices: The choice of catalyst and ligands is paramount in these reactions. The ligand plays a crucial role in stabilizing the metal center, modulating its reactivity, and facilitating the key steps of the catalytic cycle (e.g., oxidative addition, reductive elimination). The reaction conditions, including solvent, base, and temperature, must be carefully optimized for each specific catalytic system and substrate combination.
Experimental Protocol: Copper-Catalyzed One-Pot Synthesis of Xanthones [13]
-
Reaction Setup: In a sealed tube, combine the phenol (1.3 equivalents), the 2-substituted benzaldehyde (1 equivalent), a copper(II) salt (e.g., CuCl₂, 5 mol%), a phosphine ligand (e.g., triphenylphosphine (PPh₃), 7.5 mol%), and a base (e.g., K₃PO₄, 2.2 equivalents).
-
Solvent: Add a suitable solvent, such as toluene.
-
Reaction Execution: Heat the reaction mixture at 110°C for a specified period (e.g., 24 hours).
-
Work-up: After cooling, the reaction mixture is typically filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Green Chemistry Approaches
The principles of green chemistry are increasingly influencing the design of synthetic routes. In the context of xanthone synthesis, this has led to the exploration of reusable catalysts, such as solid acids, and the use of more environmentally benign solvents like water.[19][20] For example, TiO₂-CNTs nanocomposites have been used as a recyclable catalyst for the synthesis of xanthenone derivatives in aqueous media.[19]
Causality in Experimental Choices: The use of heterogeneous catalysts simplifies product purification and allows for catalyst recycling, reducing waste and cost. Performing reactions in water, where possible, avoids the use of volatile and often toxic organic solvents. The design of these green methods focuses on maximizing atom economy and minimizing the environmental impact of the entire synthetic process.
Comparative Analysis of Xanthone Synthesis Methods
| Method | Key Intermediate(s) | Typical Reagents & Conditions | Yields | Advantages | Disadvantages |
| Grover, Shah, and Shah | None (one-pot) | Phenol, β-ketoester, Eaton's reagent or POCl₃/ZnCl₂; elevated temperatures | Moderate to High | One-pot procedure, readily available starting materials. | Can have limited substrate scope, harsh conditions with older reagents. |
| Cyclodehydration of Benzophenones | 2,2'-Dihydroxybenzophenone | Friedel-Crafts acylation followed by cyclization (heat, acid, or base) | Good to Excellent | Versatile, allows for the synthesis of a wide range of substituted xanthones. | Two-step process, Friedel-Crafts reaction can have regioselectivity issues. |
| Ullmann Condensation & Cyclization | 2-Aryloxybenzoic acid | ortho-Halobenzoic acid, phenol, Cu catalyst; then strong acid for cyclization | Moderate to Good | Good for specific substitution patterns. | Harsh conditions for classical Ullmann, multi-step process. |
| Microwave-Assisted Synthesis | 2,2'-Dihydroxybenzophenone | Microwave irradiation of the benzophenone intermediate | Good to Excellent | Drastically reduced reaction times, often improved yields, cleaner reactions. | Requires specialized microwave equipment. |
| Copper-Catalyzed One-Pot | In-situ generated intermediates | Phenol, 2-substituted benzaldehyde, Cu catalyst, ligand, base | Good to Excellent | One-pot, atom-economical, avoids pre-functionalized intermediates. | Catalyst and ligand optimization may be required for different substrates. |
| Palladium-Catalyzed Tandem | In-situ generated intermediates | Aryl halides, boronic acids, alkenes, Pd catalyst, ligand, base | Good to Excellent | High efficiency, allows for the rapid construction of complex molecules. | Palladium catalysts can be expensive, requires careful control of reaction conditions. |
| Green Chemistry Approaches | Varies | Reusable solid acid/base catalysts, aqueous media | Good to Excellent | Environmentally friendly, catalyst recyclability, simplified work-up. | Catalyst development and optimization can be challenging. |
Visualizing the Synthetic Pathways
To better understand the relationships between the starting materials and the final xanthone product, the following diagrams illustrate the key synthetic transformations.
Classical Two-Step Pathways
Caption: Classical two-step synthetic routes to the xanthone core.
Modern One-Pot Catalytic Pathway
Caption: A generalized modern one-pot catalytic approach to xanthones.
Conclusion and Future Perspectives
The synthesis of xanthones has evolved significantly from classical, often harsh, multi-step procedures to modern, highly efficient, and increasingly sustainable catalytic one-pot methods. The choice of the most appropriate synthetic strategy depends on several factors, including the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and the importance of green chemistry principles.
For the synthesis of simple, unsubstituted or symmetrically substituted xanthones, classical methods like the improved Grover, Shah, and Shah reaction can be highly effective. For more complex and unsymmetrically substituted derivatives, the versatility of the benzophenone route or modern catalytic methods is often preferred. Microwave-assisted synthesis offers a significant advantage in terms of reaction speed and is a valuable tool for rapid library synthesis in drug discovery.
The future of xanthone synthesis will likely focus on the development of even more efficient and selective catalytic systems, particularly those that utilize earth-abundant and non-toxic metals. The expansion of tandem and multicomponent reactions will enable the construction of highly complex xanthone derivatives in a single step. Furthermore, the integration of flow chemistry and other enabling technologies will likely play a crucial role in the sustainable and scalable production of these important bioactive molecules. As our understanding of the biological targets of xanthones continues to grow, the demand for innovative and efficient synthetic methods will undoubtedly increase, driving further innovation in this exciting field of medicinal chemistry.
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Hu, J., Adogla, E. A., Ju, Y., Fan, D., & Wang, Q. (2012). Copper-catalyzed ortho-acylation of phenols with aryl aldehydes and its application in one-step preparation of xanthones. Chemical communications (Cambridge, England), 48(91), 11256–11258. [Link][13]
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Hu, J., Adogla, E. A., Ju, Y., Fan, D., & Wang, Q. (2012). Copper-catalyzed ortho-acylation of phenols with aryl aldehydes and its application in one-step preparation of xanthones. Chemical Communications, 48(91), 11256. [Link][14]
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Hu, J., Adogla, E. A., Ju, Y., Fan, D., & Wang, Q. (2012). ChemInform Abstract: Copper-Catalyzed ortho-Acylation of Phenols with Aryl Aldehydes and Its Application in One-Step Preparation of Xanthones. ChemInform, 43(43). [Link][15]
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Pinto, M. M., & Sousa, M. E. (2003). Synthetic chiral derivatives of xanthones: biological activities and enantioselectivity studies. Current medicinal chemistry, 10(1), 1-12. [Link][1]
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Horton, D. A., & Rolen, M. A. (2022). 3,6-dimethoxyxanthone from 2,2',4,4'-tetrahydroxy-benzophenone via Microwave-Assisted Annulation. Scholar Commons. [Link][21]
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Hu, J., Adogla, E. A., Ju, Y., Fan, D., & Wang, Q. (2012). Copper-catalyzed ortho-acylation of phenols with aryl aldehydes and its application in one-step preparation of xanthones. FAO AGRIS. [Link][16]
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Suksamrarn, S., & Panseeta, P. (2011). Structural characterization, biological effects, and synthetic studies on xanthones from mangosteen (Garcinia mangostana), a popular botanical dietary supplement. Current organic chemistry, 15(21), 3736-3751. [Link][22]
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Menéndez, C. A., Nador, F., Radivoy, G., & Gerbino, D. C. (2019). A Green Nanopalladium-Supported Catalyst for the Microwave-Assisted Direct Synthesis of Xanthones. ChemistrySelect, 4(29), 8533-8538. [Link][27]
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Kurniawan, Y. S., Jumina, J., & Siswanta, D. (2021). An Update on the Anticancer Activity of Xanthone Derivatives: A Review. Pharmaceuticals, 14(11), 1144. [Link][4]
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Ziarani, G. M., Ghasemi, J. B., & Badiei, A. (2018). A Green Synthesis of Xanthenone Derivatives in Aqueous Media Using TiO2-CNTs Nanocomposite as an Eco-Friendly and Re-Usable Catalyst. Current organic synthesis, 15(5), 725–733. [Link][19]
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Kraus, G. A., & Liu, F. (2011). Synthesis and chemical reactivity of xanthones. Tetrahedron letters, 52(4), 459-461. [Link][29]
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Sousa, M. E., & Pinto, M. M. M. (2005). Synthesis of Xanthones: An Overview. Current Medicinal Chemistry, 12(21), 2447-2479. [Link][30]
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Zhao, J., & Larock, R. C. (2005). Synthesis of xanthones, thioxanthones, and acridones by the coupling of arynes and substituted benzoates. The Journal of organic chemistry, 70(20), 7930–7937. [Link][31]
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Azevedo, C. M. G., & Pinto, M. M. M. (2012). Routes to Xanthones: An Update on the Synthetic Approaches. Current Organic Chemistry, 16(24), 2818-2857. [Link][33]
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Menéndez, C., Nador, F., Radivoy, G., & Gerbino, D. (2013). One-Pot Synthesis of Xanthones Using a Novel Copper-Based Magnetically Recoverable Nanocatalyst. Semantic Scholar. [Link][34]
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A Senior Application Scientist's Guide to Characterizing the Cross-Reactivity of 7-Chloro-1,3-dihydroxy-9H-xanthen-9-one
In the landscape of drug discovery and chemical biology, the xanthone scaffold represents a "privileged structure," a framework that can interact with a wide array of biological targets.[1][2] This inherent biological promiscuity necessitates a rigorous evaluation of the cross-reactivity of any novel xanthone derivative to ensure target specificity and mitigate potential off-target effects. This guide provides a comprehensive, technically-grounded framework for characterizing the selectivity profile of a novel compound, 7-chloro-1,3-dihydroxy-9H-xanthen-9-one .
While specific data for this particular molecule is not extensively published, its structure—a dihydroxy-xanthone—suggests potential activity as a kinase inhibitor, a common trait for this compound class.[2] Therefore, for the purposes of this guide, we will hypothesize that its intended primary target is a protein kinase. Our objective is to build a self-validating experimental cascade to identify both its on-target potency and its off-target liabilities, comparing it to established kinase inhibitors.
The Strategic Imperative for Cross-Reactivity Profiling
Achieving high selectivity for a specific biological target, such as a protein kinase, is a significant challenge in drug development.[3][4] The high degree of conservation in the ATP-binding site across the human kinome means that small molecule inhibitors often exhibit promiscuity, binding to multiple kinases with varying affinities.[5] Understanding this "polypharmacology" is critical for several reasons:
-
Interpreting Biological Outcomes: Off-target effects can confound the interpretation of cellular and in vivo experiments, making it difficult to attribute a phenotype solely to the inhibition of the intended target.[5]
-
Predicting Adverse Effects: Unintended interactions with other kinases or biomolecules are a major source of toxicity and adverse drug reactions (ADRs).[6][7] Early identification of these liabilities can save significant time and resources.
-
Drug Repurposing: A well-defined cross-reactivity profile can also reveal unexpected therapeutic opportunities by identifying additional, beneficial targets.[8]
This guide outlines a tiered approach, moving from broad, high-throughput screens to more focused, physiologically relevant assays.
Tier 1: Broad-Spectrum Biochemical Profiling
The initial step is to cast a wide net to identify potential off-target interactions using in vitro biochemical assays. These assays provide a direct measure of a compound's ability to interact with a purified protein, free from the complexities of a cellular environment.[9]
Kinase Panel Screening
A comprehensive kinase screen is the cornerstone of selectivity profiling for a putative kinase inhibitor.[10] Commercial services offer panels of hundreds of recombinant human kinases, allowing for a kinome-wide view of a compound's activity.[10][11]
Experimental Protocol: Single-Dose Kinase Panel Screen
-
Compound Preparation: Prepare a 100x stock solution of this compound in 100% DMSO. For a single-dose screen, a final assay concentration of 1 µM is standard.
-
Assay Platform: Utilize a reputable kinase profiling service, such as Reaction Biology's HotSpot™ or Promega's ADP-Glo™ Kinase Assay.[10][12] These platforms typically measure the phosphorylation of a substrate peptide.
-
Kinase Panel: Select a broad panel of at least 300 kinases, covering all major branches of the human kinome.
-
Reaction: The kinase, substrate, ATP, and the test compound are incubated together. The concentration of ATP should be at or near the Michaelis constant (Km) for each kinase to provide a sensitive measure of competitive inhibition.[4]
-
Data Acquisition: The amount of phosphorylated substrate is quantified, typically via luminescence, fluorescence, or radiometric detection.[10][12]
-
Data Analysis: Results are expressed as the percentage of remaining kinase activity in the presence of the compound compared to a DMSO vehicle control. A common threshold for a "hit" is >80% inhibition at the tested concentration.
Data Presentation: Hypothetical Single-Dose Kinase Screen
| Kinase Target | % Inhibition @ 1 µM | Kinase Family |
| Primary Target X | 95% | Tyrosine Kinase |
| Off-Target A | 88% | Serine/Threonine Kinase |
| Off-Target B | 82% | Tyrosine Kinase |
| Off-Target C | 65% | Lipid Kinase |
| ... (296 others) | <50% | - |
Safety Pharmacology Panel
Beyond kinases, a novel compound may interact with other critical classes of proteins. Safety pharmacology panels screen for interactions with targets known to be associated with adverse drug events.[6][13]
Experimental Protocol: SafetyScreen44™ Panel
-
Platform: The Eurofins SafetyScreen44™ panel is an industry-standard assay that covers 44 targets including GPCRs, ion channels, transporters, and non-kinase enzymes.[6][14]
-
Assay Format: The panel primarily uses radioligand binding assays, where the test compound's ability to displace a known, labeled ligand from the target is measured.
-
Compound Concentration: A standard single-dose screen is typically performed at 10 µM.[14]
-
Data Analysis: Results are reported as the percentage of inhibition of binding. A significant hit is generally considered to be >50% inhibition, which would then warrant follow-up dose-response studies.
Tier 2: In-Depth Characterization of Hits
Hits identified in the broad-spectrum screens must be validated and characterized to determine their potency and confirm the interaction.
Dose-Response Analysis
For each significant hit from the kinase and safety panels, a full dose-response curve should be generated to determine the IC50 (for enzymatic inhibition) or Ki (for binding affinity).
Experimental Protocol: IC50 Determination
-
Compound Dilution: Create a serial dilution of the test compound, typically in 10-point, half-log steps, starting from a high concentration (e.g., 100 µM).
-
Assay: Perform the same biochemical assay as in the primary screen for each dilution point.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to derive the IC50 value.
Data Presentation: Comparative IC50 Values
| Compound | Primary Target X IC50 (nM) | Off-Target A IC50 (nM) | Off-Target B IC50 (nM) | Selectivity (A/X) |
| This compound | 50 | 500 | 1,200 | 10x |
| Alternative 1 (Selective) | 25 | >10,000 | >10,000 | >400x |
| Alternative 2 (Broad Spectrum) | 100 | 150 | 300 | 1.5x |
Tier 3: Cellular Validation and Phenotypic Analysis
Biochemical assays, while precise, do not fully replicate the complex environment inside a living cell.[9][15] Cellular assays are essential to confirm that a compound engages its target in a physiological context and to uncover its functional consequences.[16][17]
Cellular Target Engagement
It is crucial to verify that the compound can enter the cell and bind to its intended target. The NanoBRET™ Target Engagement assay is a powerful tool for this purpose.
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Line: Use a cell line (e.g., HEK293) engineered to express the kinase of interest as a fusion protein with NanoLuc® luciferase.[15]
-
Tracer: Add a fluorescent energy transfer probe that binds to the ATP pocket of the kinase.
-
Compound Treatment: Treat the live cells with varying concentrations of the test compound.
-
BRET Measurement: If the compound displaces the tracer from the kinase, the Bioluminescence Resonance Energy Transfer (BRET) signal will decrease. This can be measured on a plate reader.
-
Data Analysis: The data is used to generate a dose-response curve and calculate an IC50 value, which reflects the compound's apparent affinity for the target in intact cells.
Functional Cellular Assays
For off-targets identified in the safety panel, functional assays are necessary to determine if the binding interaction translates into a biological effect. For instance, if a compound binds to a G-protein coupled receptor (GPCR), one must assess whether it acts as an agonist or antagonist.
Experimental Protocol: GPCR Functional Assay (cAMP Measurement)
-
Hypothetical Hit: Assume the SafetyScreen panel showed that our xanthone binds to the β2-adrenergic receptor (a Gs-coupled GPCR).
-
Assay Platform: Use a cell line expressing the β2-adrenergic receptor and a cAMP-sensitive reporter system (e.g., a CRE-luciferase reporter).
-
Agonist Mode Test: Treat the cells with the xanthone alone and measure cAMP production. An increase indicates agonist activity.
-
Antagonist Mode Test: Pre-treat the cells with the xanthone, then stimulate them with a known agonist (e.g., isoproterenol). A decrease in the agonist-induced cAMP signal indicates antagonist activity.
-
Data Acquisition: cAMP levels can be quantified using various methods, including luminescence or TR-FRET-based immunoassays.[18]
Visualizing the Workflow
A systematic approach is key to a successful cross-reactivity assessment.
Caption: Tiered workflow for cross-reactivity profiling.
Conclusion and Authoritative Grounding
The characterization of this compound requires a multi-faceted approach that moves from broad biochemical profiling to specific cellular validation. This systematic process is essential for building a comprehensive understanding of its selectivity. By comparing its on-target potency against its off-target interactions, researchers can make informed decisions about its utility as a chemical probe or its potential as a therapeutic lead. Biochemical profiling provides a foundational, quantitative measure of interaction, while cellular assays offer a more physiologically relevant context, assessing factors like cell permeability and the true functional impact of target engagement.[9][15] Ultimately, this rigorous, self-validating workflow ensures a high degree of scientific integrity and provides the critical data needed to advance a compound through the drug discovery pipeline.
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A Comparative Benchmarking Guide to 7-Chloro-1,3-dihydroxyxanthone: Evaluating Antioxidant, Anti-inflammatory, and Cytotoxic Potential
Abstract
This guide provides a comprehensive framework for benchmarking the synthetic compound 7-chloro-1,3-dihydroxyxanthone against established standards in key pharmacological assays. We delve into the scientific rationale behind selecting appropriate benchmarks and provide detailed, field-proven protocols for evaluating antioxidant, anti-inflammatory, and cytotoxic activities. By presenting objective, data-driven comparisons, this document aims to equip researchers, scientists, and drug development professionals with the necessary tools to accurately assess the therapeutic potential of this novel xanthone derivative.
Introduction: The Rationale for Benchmarking 7-Chloro-1,3-dihydroxyxanthone
Xanthones are a class of heterocyclic compounds with a dibenzo-γ-pyrone framework that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] The therapeutic potential of a xanthone derivative is highly dependent on the type, number, and position of its functional groups.[1][3] The introduction of a chlorine atom to the xanthone scaffold, as seen in 7-chloro-1,3-dihydroxyxanthone, can modulate its biological activity.[4][5]
To ascertain the therapeutic promise of 7-chloro-1,3-dihydroxyxanthone, a rigorous comparative analysis against well-established and widely used standard compounds is imperative. This guide outlines a multi-faceted benchmarking strategy focusing on three key areas of pharmacological interest for xanthone compounds:
-
Antioxidant Activity: Oxidative stress is implicated in a multitude of pathological conditions. The ability of a compound to scavenge free radicals is a critical indicator of its potential as a protective agent.
-
Anti-inflammatory Activity: Chronic inflammation is a hallmark of many diseases. Evaluating a compound's ability to modulate inflammatory pathways is crucial in drug discovery.
-
Cytotoxic Activity: The potential to induce cell death in cancer cells is a primary focus of oncology research. Assessing the cytotoxic profile of a novel compound is a fundamental step in anticancer drug development.
This guide will provide detailed protocols for assays in each of these areas, comparing 7-chloro-1,3-dihydroxyxanthone to Quercetin (a natural antioxidant), Indomethacin (a non-steroidal anti-inflammatory drug), and Doxorubicin (a chemotherapy agent), respectively.
Comparative Assays and Methodologies
Antioxidant Activity: DPPH Radical Scavenging Assay
Rationale: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely accepted, rapid, and sensitive method to evaluate the free radical scavenging activity of compounds.[6][7][8] The assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which can be measured spectrophotometrically.[9]
Standard for Comparison: Quercetin, a well-known flavonoid, is selected as the standard due to its potent antioxidant properties and extensive characterization in the DPPH assay.[10]
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.
-
Prepare stock solutions of 7-chloro-1,3-dihydroxyxanthone and Quercetin in methanol or DMSO.
-
Create a series of dilutions for each test compound and the standard (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each dilution of the test compounds and standard.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, use 100 µL of the solvent (methanol or DMSO) and 100 µL of the DPPH solution.
-
For the negative control, use 200 µL of the solvent.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.[9]
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Scavenging = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
-
-
Plot the percentage of scavenging activity against the concentration of each compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Data Presentation: Comparative Antioxidant Activity
| Compound | IC₅₀ (µM) |
| 7-chloro-1,3-dihydroxyxanthone | Experimental Value |
| Quercetin (Standard) | ~5.5[10] |
Note: The provided IC₅₀ for Quercetin is a literature-based value and may vary depending on experimental conditions.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
Rationale: Macrophages play a central role in the inflammatory response. When stimulated with lipopolysaccharide (LPS), they produce pro-inflammatory mediators, including nitric oxide (NO).[11][12][13] The Griess assay is a common method to quantify NO production by measuring the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.[13][14]
Standard for Comparison: Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), is used as a standard to benchmark the anti-inflammatory potential of the test compound.[14][15]
Experimental Protocol: Nitric Oxide Inhibition Assay
-
Cell Culture and Seeding:
-
Culture RAW 264.7 macrophage cells in appropriate media.
-
Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.[13]
-
-
Treatment:
-
Treat the cells with various concentrations of 7-chloro-1,3-dihydroxyxanthone and Indomethacin for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.[13] Include a control group with cells and LPS only, and a blank group with cells only.
-
-
Griess Assay:
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each supernatant sample.[13]
-
Incubate at room temperature for 10-15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in each sample and determine the percentage of NO inhibition relative to the LPS-stimulated control.
-
Plot the percentage of inhibition against the concentration of each compound to determine the IC₅₀ value.
-
Data Presentation: Comparative Anti-inflammatory Activity
| Compound | IC₅₀ (µM) |
| 7-chloro-1,3-dihydroxyxanthone | Experimental Value |
| Indomethacin (Standard) | Variable, can inhibit NO production[14][15] |
Note: The inhibitory effect of Indomethacin on NO production can vary depending on the cell type and experimental conditions.
Cytotoxic Activity: MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[16][17] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[16][18] The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically after solubilization.[16][18]
Standard for Comparison: Doxorubicin, a widely used chemotherapeutic agent, serves as a potent positive control for cytotoxicity assays.[18]
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Seed a human cancer cell line (e.g., MCF-7 breast cancer cells) in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of 7-chloro-1,3-dihydroxyxanthone and Doxorubicin for 48 or 72 hours.
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[16]
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16]
-
-
Data Acquisition and Analysis:
Data Presentation: Comparative Cytotoxic Activity
| Compound | Cell Line | IC₅₀ (µM) |
| 7-chloro-1,3-dihydroxyxanthone | MCF-7 | Experimental Value |
| Doxorubicin (Standard) | MCF-7 | ~0.01 mg/mL[19] |
Note: The IC₅₀ value for Doxorubicin can vary depending on the cell line and exposure time.
Visualizing Experimental Workflows
To ensure clarity and reproducibility, the following diagrams illustrate the key experimental workflows described in this guide.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the Nitric Oxide Inhibition Assay.
Caption: Workflow for the MTT Cytotoxicity Assay.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic evaluation of 7-chloro-1,3-dihydroxyxanthone. The data generated from these comparative assays will offer critical insights into its potential as an antioxidant, anti-inflammatory, or cytotoxic agent. Positive results from this initial screening would warrant further investigation into the underlying mechanisms of action, including the modulation of specific signaling pathways, and progression to more complex in vivo models. The rigorous and standardized approach outlined herein ensures the generation of reliable and comparable data, which is essential for advancing novel compounds through the drug discovery pipeline.
References
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- MDPI. (n.d.). Xanthone Derivatives in the Fight against Glioblastoma and Other Cancers.
- PubMed. (n.d.). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW264.7 macrophages by isolated xanthones from the roots of Cratoxylum formosum ssp. pruniflorum.
- MDPI. (2022, January 30). Quercetin Hybrids—Synthesis, Spectral Characterization and Radical Scavenging Potential.
- Benchchem. (n.d.). Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT.
- Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
- In Vivo. (n.d.). Radical-scavenging and Anti-inflammatory Activity of Quercetin and Related Compounds and Their Combinations Against RAW264.7 Cel.
- ResearchGate. (n.d.). (PDF) QUANTITATIVE-QUALITATIVE STRUCTURE ACTIVITY RELATIONSHIP OF QUERCETIN DERIVATIVES IN SCAVENGING OF DPPH FREE RADICAL.
- Journal of Advanced Veterinary Research. (n.d.). Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation.
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- PubMed. (2021, November 11). An Update on the Anticancer Activity of Xanthone Derivatives: A Review.
- PubMed Central. (n.d.). Xanthones from Mangosteen Extracts as Natural Chemopreventive Agents: Potential Anticancer Drugs.
- DOI. (n.d.). Effect of nitric oxide-releasing derivative of indomethacin on Prevotella intermedia lipopolysaccharide-induced production of proinflammatory mediators in murine macrophages.
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- PubMed Central. (2013, April 27). Synthesis and biological evaluation of 1, 3-dihydroxyxanthone mannich base derivatives as anticholinesterase agents.
- PubMed. (n.d.). New chlorinated xanthone and anthraquinone produced by a mangrove-derived fungus Penicillium citrinum HL-5126.
- MDPI. (n.d.). Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages.
- PubMed Central. (n.d.). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts.
- PubMed. (n.d.). Inhibitory effects of indomethacin on interleukin-1 and nitric oxide production in rat microglia in vitro.
- NIH. (2016, August 14). In vitro xanthine oxidase and albumin denaturation inhibition assay of Barringtonia racemosa L. and total phenolic content analysis for potential anti-inflammatory use in gouty arthritis.
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PubMed. (n.d.). 7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][11]thiadiazine 1,1-Dioxide as Positive Allosteric Modulator of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor. The End of the Unsaturated-Inactive Paradigm?. Retrieved from
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A Senior Application Scientist's Guide to the Purity Assessment of Synthetic 7-chloro-1,3-dihydroxy-9H-xanthen-9-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the meticulous characterization of novel synthetic compounds is paramount. This guide provides an in-depth, experience-driven approach to assessing the purity of a synthetic batch of 7-chloro-1,3-dihydroxy-9H-xanthen-9-one, a halogenated derivative of the versatile xanthone scaffold. We will move beyond rote protocol recitation to explore the rationale behind our analytical choices, ensuring a self-validating and robust purity assessment strategy. This document is structured to empower researchers with the knowledge to not only replicate these methods but also to adapt and troubleshoot their own analytical workflows for similar small molecules.
The Synthetic Landscape: Anticipating Impurities
A robust purity assessment begins with a thorough understanding of the synthetic route. While numerous methods exist for xanthone synthesis, a common and efficient approach for a molecule like this compound is the acid-catalyzed condensation of a substituted salicylic acid with a polyhydroxyphenol.
A plausible synthetic pathway for this compound involves the reaction of 5-chlorosalicylic acid with phloroglucinol in the presence of a dehydrating agent such as Eaton's reagent (phosphorus pentoxide in methanesulfonic acid).
This understanding of the synthesis is not merely academic; it is the cornerstone of a targeted and effective impurity profiling strategy. The potential impurities arising from this synthesis can be logically categorized:
-
Unreacted Starting Materials: The presence of residual 5-chlorosalicylic acid and phloroglucinol is a primary concern.
-
Regioisomers: The cyclization process may not be perfectly regioselective, potentially leading to the formation of isomeric xanthone structures.
-
Polysubstituted Byproducts: The highly activated nature of phloroglucinol could lead to reactions with more than one molecule of 5-chlorosalicylic acid, resulting in di-substituted byproducts.[1][2]
-
Degradation Products: The harsh acidic and thermal conditions of the reaction could lead to the degradation of the starting materials or the final product.
A comprehensive purity assessment, therefore, must be capable of separating and quantifying the target molecule from this array of potential impurities.
A Multi-Faceted Approach to Purity Determination: The Power of Orthogonal Methods
Relying on a single analytical technique for purity determination is a precarious approach. To build a complete and trustworthy picture of a sample's purity, we employ a strategy of orthogonal methods . This involves utilizing multiple analytical techniques that rely on different separation and detection principles. By doing so, we minimize the risk of co-eluting impurities that might be missed by a single method.
Our primary analytical tool will be High-Performance Liquid Chromatography (HPLC) with UV detection, a workhorse in pharmaceutical analysis. To complement this, we will discuss the utility of Ultra-Performance Liquid Chromatography (UPLC) for enhanced resolution and speed, and Quantitative Nuclear Magnetic Resonance (qNMR) as a powerful, non-chromatographic method for absolute purity determination.
High-Performance Liquid Chromatography (HPLC): The Foundational Technique
HPLC is the cornerstone of our purity assessment. Its versatility in column chemistries and mobile phase compositions allows for the fine-tuning of separations for a wide range of small molecules.
Objective: To develop and validate a stability-indicating HPLC method for the determination of the purity of this compound and to separate it from potential process-related impurities and degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | Reversed-Phase C18, 150 mm x 4.6 mm, 3.5 µm | The C18 stationary phase provides good hydrophobic retention for the aromatic xanthone core. The 3.5 µm particle size offers a good balance between efficiency and backpressure. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic mobile phase helps to suppress the ionization of the phenolic hydroxyl groups, leading to better peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good solvating power for xanthones. |
| Gradient Elution | 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B | A gradient elution is necessary to separate compounds with a range of polarities, from the more polar starting materials to the less polar xanthone product and potential byproducts. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | Xanthones typically exhibit strong UV absorbance around this wavelength. A PDA detector allows for the monitoring of multiple wavelengths and peak purity analysis. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Sample Preparation:
-
Prepare a stock solution of the this compound sample in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition (70:30 Mobile Phase A:Mobile Phase B) to a final concentration of 0.1 mg/mL.
Method Validation: The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2][3] The validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from potential impurities and by peak purity analysis using the PDA detector.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of dilutions of the reference standard and plotting the peak area against the concentration.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by the recovery of a known amount of analyte spiked into a placebo.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory).
-
Detection Limit (DL) and Quantitation Limit (QL): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Caption: Workflow for HPLC Purity Assessment.
Ultra-Performance Liquid Chromatography (UPLC): The High-Throughput Alternative
For laboratories requiring higher sample throughput and improved resolution, Ultra-Performance Liquid Chromatography (UPLC) presents a significant advantage over traditional HPLC. UPLC systems utilize columns packed with sub-2 µm particles, which, in conjunction with higher operating pressures, leads to faster analysis times and sharper peaks.
Comparative Performance: HPLC vs. UPLC
| Parameter | HPLC | UPLC |
| Particle Size | 3-5 µm | < 2 µm |
| Column Dimensions | 150-250 mm x 4.6 mm | 50-100 mm x 2.1 mm |
| Operating Pressure | 400-600 bar | >1000 bar |
| Analysis Time | 20-30 min | 2-5 min |
| Resolution | Good | Excellent |
| Solvent Consumption | High | Low |
The transition from an HPLC to a UPLC method requires careful consideration and re-validation, as outlined in USP General Chapter <621> on chromatography.[4][5][6][7][8] However, the benefits in terms of speed and efficiency often justify the investment.
Quantitative Nuclear Magnetic Resonance (qNMR): An Orthogonal Approach to Absolute Purity
While chromatographic techniques provide a relative measure of purity based on peak area percentages, Quantitative Nuclear Magnetic Resonance (qNMR) offers a direct, primary method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte.[9][10][11][12]
The principle of qNMR lies in the direct proportionality between the integral of an NMR signal and the number of protons giving rise to that signal. By comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.
Objective: To determine the absolute purity of this compound using ¹H qNMR.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
NMR data processing software.
Materials:
-
This compound sample.
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone). The choice of internal standard is critical; it must have a known purity, be stable, not react with the analyte, and have at least one proton signal that is well-resolved from the analyte's signals.
-
Deuterated solvent (e.g., DMSO-d₆).
Procedure:
-
Accurately weigh a known amount of the this compound sample and the internal standard into the same NMR tube.
-
Add a known volume of the deuterated solvent.
-
Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, 90° pulse angle).
-
Integrate a well-resolved proton signal from the analyte and a signal from the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Caption: Workflow for qNMR Purity Assessment.
Data Summary and Interpretation
The data obtained from these orthogonal methods should be compiled and compared to provide a comprehensive purity assessment.
Table 1: Comparison of Analytical Techniques for Purity Assessment
| Technique | Principle | Information Provided | Advantages | Limitations |
| HPLC-UV | Chromatographic separation based on polarity, UV absorbance detection | Relative purity (area %), impurity profile | Robust, versatile, widely available | Requires a reference standard for quantification, potential for co-eluting impurities |
| UPLC-UV | High-pressure chromatographic separation with small particles | Similar to HPLC but with higher resolution and speed | Faster analysis, improved separation of complex mixtures | Higher initial instrument cost, more sensitive to system parameters |
| qNMR | Nuclear magnetic resonance spectroscopy | Absolute purity (w/w %), structural confirmation | No analyte-specific reference standard needed, highly accurate | Lower sensitivity than HPLC, requires a high-field NMR spectrometer |
Table 2: Hypothetical Purity Assessment Data for a Batch of this compound
| Analytical Method | Purity Value | Key Observations |
| HPLC-UV (Area %) | 98.5% | Two minor impurities detected at 0.8% and 0.5%. One unknown peak at 0.2%. |
| UPLC-UV (Area %) | 98.4% | Confirmed the two minor impurities with better resolution. The unknown peak was resolved into two smaller peaks of 0.1% each. |
| ¹H qNMR (w/w %) | 98.2% | Confirmed the absolute purity. No significant unobserved impurities detected. |
In this hypothetical example, the UPLC method provided a more detailed impurity profile than HPLC, highlighting its superior resolving power. The qNMR result provides a high degree of confidence in the overall purity of the batch. The convergence of results from these orthogonal methods provides a strong and defensible assessment of the material's purity.
Conclusion: A Self-Validating System for Purity Assessment
The purity assessment of a novel synthetic compound like this compound is not a one-size-fits-all process. A scientifically sound and defensible approach relies on a deep understanding of the synthetic route to anticipate potential impurities and the strategic application of orthogonal analytical techniques. By combining the robust, workhorse capabilities of HPLC with the high-throughput advantages of UPLC and the absolute quantification power of qNMR, we create a self-validating system. Each technique provides a unique perspective on the sample's composition, and their collective agreement instills a high degree of confidence in the final purity assignment. This comprehensive approach is not just about meeting regulatory requirements; it is about ensuring the quality and integrity of the molecules that are the foundation of future medicines and scientific discoveries.
References
- United States Pharmacopeia.
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- Agilent Technologies.
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- BYJU'S. Electrophilic Substitution Reactions of Phenols.
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- PharmaCores. HPLC analytical Method development: an overview. 2025.
- University of Calgary. Ch24: Electrophilic Arom. Subs. of phenols.
- Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021.
- G. Pauli, et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. 2014.
- P. J. Schoenmakers, et al. Method Development for Drug Impurity Profiling: Part 1.
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- Alphalyse. Orthogonal method in pharmaceutical product analysis.
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- Waters. UPLC versus UHPLC: Comparison of Loading and Peak Capacity for Small Molecule Drugs.
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- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
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- CP Lab Safety. This compound, 95% Purity, C13H7ClO4, 1 gram.
- P. M. C. 2,4-Dibromo-1,3-dihydroxy-9H-xanthen-9-one.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7-chloro-1,3-dihydroxy-9H-xanthen-9-one
For researchers and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 7-chloro-1,3-dihydroxy-9H-xanthen-9-one, a chlorinated aromatic compound. The procedures outlined herein are grounded in established safety protocols for handling hazardous chemical waste and are designed to ensure the protection of laboratory personnel and the environment.
The core principle guiding the disposal of this compound is the recognition of its classification as a chlorinated aromatic compound. Such compounds are treated as hazardous waste due to their potential for environmental persistence and toxicity.[1][2] Therefore, under no circumstances should this compound or its residues be disposed of down the drain or in regular solid waste streams.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Table 1: Key Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C13H7ClO4 | PubChem[4] |
| Molecular Weight | 262.64 g/mol | PubChem[4] |
| XLogP3 | 3.4 | PubChem[4] |
| Hazard Class | Irritant | ECHEMI[3] |
Based on the potential hazards, the following minimum PPE is required when handling this compound for disposal:
-
Hand Protection: Chemically resistant gloves are mandatory. Nitrile gloves are a suitable option for incidental contact. For more extensive handling, consider heavier-duty gloves such as butyl rubber or Viton®. Always inspect gloves for integrity before use.[1][5]
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement. A face shield should be worn in situations where splashing is a possibility.[1]
-
Skin and Body Protection: A properly fastened lab coat is essential. For larger quantities, a chemical-resistant apron or coveralls should be worn.[1]
-
Respiratory Protection: All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[1]
II. Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of this compound.
A. Waste Segregation and Collection
-
Designate a specific, labeled hazardous waste container. The container must be made of a material compatible with chlorinated organic compounds, such as high-density polyethylene (HDPE).
-
Label the container clearly. The label should include:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard(s): "Irritant"
-
The date of accumulation.
-
-
Collect all forms of waste. This includes:
-
Unused or expired solid this compound.
-
Contaminated materials such as gloves, weighing paper, and absorbent pads used during handling or spill cleanup.[1]
-
Empty containers that previously held the compound. These should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol), and the rinsate collected as hazardous waste.
-
B. On-site Neutralization (Not Recommended)
Due to the stable aromatic structure and the presence of a chlorine atom, on-site chemical neutralization is not a recommended or practical disposal method for this compound in a standard laboratory setting. Such procedures can be complex, potentially generate more hazardous byproducts, and require specialized equipment and expertise.
C. Preparation for Off-site Disposal
-
Ensure the waste container is securely sealed. This prevents any leakage or release of vapors.[1]
-
Store the sealed container in a designated hazardous waste accumulation area. This area should be well-ventilated, away from incompatible materials like strong oxidizing agents, and secure.[1][6]
-
Follow institutional guidelines. Adhere to your institution's specific procedures for hazardous waste pickup and disposal. This typically involves contacting the Environmental Health and Safety (EHS) office to arrange for collection by a licensed hazardous waste disposal company.
III. Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of PPE as described in Section I.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills (if the compound is in solution), use an inert absorbent material like vermiculite or sand to contain the spill.
-
Clean the Spill Area: Working from the outside in, carefully collect all contaminated materials and place them in the designated hazardous waste container.[1]
-
Decontaminate the Area: Once all visible contamination is removed, decontaminate the spill surface with an appropriate solvent, followed by a thorough wash with soap and water.[1] All materials used for decontamination must also be disposed of as hazardous waste.
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
V. Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of treating this compound as a hazardous chlorinated aromatic waste, utilizing appropriate personal protective equipment, and following a systematic collection and disposal protocol, researchers can minimize risks and ensure compliance with regulatory standards. Always consult your institution's Environmental Health and Safety office for specific guidance and to arrange for the final disposal by a certified hazardous waste contractor.
References
- An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Benchchem.
-
This compound | C13H7ClO4 | CID 33748440. PubChem. Available at: [Link]
- Disposal Methods for Chlorinated Aromatic Waste. RSC Publishing.
-
Disposal methods for chlorinated aromatic waste. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
This compound, 95% Purity, C13H7ClO4, 1 gram. CP Lab Safety. Available at: [Link]
-
Hazardous Chemical Compounds & Hazardous Waste. IN.gov. Available at: [Link]
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- 6. fishersci.com [fishersci.com]
A Comprehensive Guide to the Safe Handling of 7-chloro-1,3-dihydroxy-9H-xanthen-9-one
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 7-chloro-1,3-dihydroxy-9H-xanthen-9-one (C₁₃H₇ClO₄)[1][2][3]. The following procedural guidance is designed to ensure the safe handling and disposal of this compound, grounded in established laboratory safety principles.
Hazard Identification and Risk Assessment
Assumed Hazards:
-
May cause respiratory tract irritation[9].
-
Potential for unknown long-term health effects.
-
Classified as a halogenated organic compound, requiring special disposal procedures[7][10][11].
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial to minimize exposure risk. The following table outlines the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves.[12][13] | Provides a robust barrier against dermal absorption. Double-gloving minimizes risk if the outer glove is breached. Powder-free gloves prevent aerosolization of the compound[12][13]. |
| Gown/Lab Coat | Disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.[12] | Protects the body and personal clothing from contamination. The design ensures maximum coverage[12]. |
| Eye & Face Protection | Chemical safety goggles or a full-face shield.[10][12][14] | Protects the eyes and face from splashes or airborne particles of the compound[12]. |
| Respiratory Protection | For handling the powder or when there is a risk of aerosolization, a minimum of an N95, or preferably a P100, disposable filtering facepiece respirator is advised. A powered air-purifying respirator (PAPR) may be necessary for higher-risk situations[12]. | Prevents inhalation of the compound. |
| Footwear | Closed-toe shoes.[10] | Protects feet from spills. |
Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound is critical to prevent contamination and exposure.
Engineering Controls and Preparation
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to prevent the inhalation of dust or fumes[10][12].
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly with sufficient airflow before commencing any work.
-
Material Preparation: Gather all necessary equipment and reagents before introducing the compound into the work area to minimize movement and potential for spills.
Donning PPE: A Step-by-Step Guide
A structured approach to putting on PPE is crucial to avoid contamination.
-
Gown: Put on the disposable gown, ensuring it is securely fastened at the back[12].
-
Respiratory Protection: Don the appropriate respirator.
-
Eye and Face Protection: Put on safety goggles or a face shield[12].
-
Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the gown sleeves. Then, don the second pair of gloves[12].
Handling the Compound
-
Weighing: If weighing the solid compound, do so within the chemical fume hood or a balance enclosure to contain any airborne particles.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
General Handling: Handle the substance in a manner that minimizes the formation of dust and aerosols[12].
Disposal Plan: Halogenated Waste Stream
As a chlorinated organic compound, this compound requires disposal as halogenated organic waste. Never dispose of this compound down the drain[10].
Waste Segregation and Collection
-
Designated Waste Container: Use a designated and clearly labeled "Halogenated Organic Waste" container[7][10].
-
Container Integrity: Ensure the waste container is in good condition, compatible with the waste, and has a secure, tight-fitting lid[7].
-
Labeling: Label the waste container with the full chemical name "Waste: this compound" and any solvents used. Do not use abbreviations[7].
Disposal Procedure
-
Contaminated Materials: Dispose of all contaminated materials, including gloves, disposable gowns, and any absorbent materials used for cleaning up spills, in the designated halogenated waste container.
-
Container Fullness: Do not overfill the waste container. It is recommended to request a waste pickup when the container is about three-quarters full.
-
Institutional Protocols: Follow all institutional and local regulations for the disposal of hazardous chemical waste[10].
Emergency Plan: Spills and Exposure
Spill Response
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel[12].
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood[12].
-
Don Appropriate PPE: Before cleaning the spill, don the appropriate PPE, including respiratory protection[12].
-
Contain and Absorb: Contain the spill and absorb it with an inert absorbent material. Place all contaminated materials in a sealed bag and tag it as hazardous waste for proper disposal.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water and seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention[8].
-
Inhalation: Move the individual to fresh air and seek medical attention[8].
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry. (2025, March 4).
- Halogenated Solvents in Laboratories - Campus Operations, Temple University.
- Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group, University of Illinois Urbana-Champaign.
- Organic Solvents - Cornell University Environmental Health and Safety. (n.d.).
- This compound | C13H7ClO4 | CID 33748440 - PubChem. (n.d.).
- In-Laboratory Treatment of Chemical Waste - Safety & Risk Services, University of Alberta. (n.d.).
- Personal protective equipment for handling 3-Chlorocathinone hydrochloride - Benchchem. (n.d.).
- This compound, 100334-95-0, C13H7ClO4 Formula - ECHEMI. (n.d.).
- Personal Protective Equipment (PPE) - CHEMM. (n.d.).
- This compound, 95% Purity, C13H7ClO4, 1 gram - CP Lab Safety. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2010, May 17).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, April 24).
- Personal Protective Equipment for Use in Handling Hazardous Drugs - CDC. (2006, December 6).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Examples of PPE for Various Dangerous Goods Classes - Storemasta. (2025, July 2).
- 5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022, December 7).
- 1,2-Dihydroxy-9H-Xanthen-9-One, a Multifunctional Nature-Inspired Active Ingredient - MDPI. (n.d.).
- A convenient synthesis of 9h-thioxanthen-9-ones and their aza-analogues - HETEROCYCLES. (2013, November 6).
- Simple Synthesis and Characterization of Sulfonate Ester- Substituted Hydroxyxanthone - DigitalOcean. (2024, February 7).
- General procedure for synthesis of hydroxyxanthone compounds and their... - ResearchGate. (n.d.).
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- 1. This compound | C13H7ClO4 | CID 33748440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. calpaclab.com [calpaclab.com]
- 4. mdpi.com [mdpi.com]
- 5. unram.sgp1.digitaloceanspaces.com [unram.sgp1.digitaloceanspaces.com]
- 6. researchgate.net [researchgate.net]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pppmag.com [pppmag.com]
- 14. blog.storemasta.com.au [blog.storemasta.com.au]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
